molecular formula C10H12BrNO2 B15386889 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Cat. No.: B15386889
M. Wt: 258.11 g/mol
InChI Key: FRARIMYJDGMNCB-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a chemical building block of high interest in medicinal and synthetic chemistry research. Its structure, featuring a bromoalkyl chain adjacent to a ketone on a methoxy-substituted aniline ring, makes it a versatile intermediate for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals . The 3-bromopropanone moiety is a known reactive handle that can undergo cyclization and substitution reactions with various nucleophiles, particularly in the synthesis of thiazole and other heterocyclic compounds with demonstrated biological potential . Researchers can utilize this compound to develop novel molecular entities for screening against various biological targets. The presence of the methoxy group is a common feature in compounds with enhanced bioactivity and improved pharmacokinetic properties . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for personal use.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(3-amino-4-methoxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNO2/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

FRARIMYJDGMNCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCBr)N

Origin of Product

United States

Foundational & Exploratory

Process Development Guide: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a critical intermediate often utilized in the preparation of nitrogen-containing heterocycles and kinase inhibitor scaffolds.

Executive Summary

The target molecule, 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , represents a bifunctional building block containing a nucleophilic aniline moiety and an electrophilic alkyl bromide. This duality makes it highly valuable for cyclization reactions (e.g., forming quinolines or indoles) but also presents a stability challenge; the molecule is prone to self-polymerization or elimination to the vinyl ketone (acrylophenone) under basic conditions.

This guide outlines a robust, three-step linear synthesis starting from commercially available anisole . The route is designed to maximize regioselectivity and preserve the labile alkyl bromide functionality during the nitro-reduction step.

Core Synthetic Strategy
  • C-C Bond Formation: Friedel-Crafts acylation of anisole to install the 3-bromopropionyl tail.

  • Regioselective Nitration: Electrophilic aromatic substitution directed by the methoxy group.

  • Chemoselective Reduction: Conversion of the nitro group to an amine without debromination.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the sensitive amino group last, preventing interference during the acylation step.

Retrosynthesis Target Target: 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Nitro Intermediate 2: 1-(4-Methoxy-3-nitrophenyl)- 3-bromopropan-1-one Target->Nitro Selective Reduction (Fe/AcOH) BromoKetone Intermediate 1: 1-(4-Methoxyphenyl)- 3-bromopropan-1-one Nitro->BromoKetone Nitration (HNO3/H2SO4) Anisole Starting Material: Anisole (Methoxybenzene) BromoKetone->Anisole F-C Acylation (3-Bromopropionyl chloride)

Figure 1: Retrosynthetic logic flow prioritizing the late-stage introduction of the amino functionality.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(4-methoxyphenyl)-3-bromopropan-1-one. Rationale: The methoxy group directs the incoming acylium ion to the para position. Aluminum chloride (


) is used as the Lewis acid. Note that 3-bromopropionyl chloride is preferred over the chloro-analog for higher reactivity in subsequent substitution steps, though the chloro-analog is cheaper.

Protocol:

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvent & Catalyst: Charge the flask with Dichloromethane (DCM) (150 mL) and anhydrous

    
      (1.1 eq). Cool to 0°C.
    
  • Acylating Agent: Add 3-Bromopropionyl chloride (1.05 eq) dropwise, maintaining temperature < 5°C. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add Anisole (1.0 eq) dissolved in DCM dropwise over 30 minutes. The solution will darken.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the mixture slowly onto crushed ice/HCl. Caution: Exothermic.

  • Workup: Separate the organic layer, wash with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane to yield a white crystalline solid.

Step 2: Regioselective Nitration

Objective: Synthesis of 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one. Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the propionyl group, and the position ortho to the carbonyl is deactivated, nitration occurs exclusively at the 3-position (ortho to the methoxy group).

Protocol:

  • Reagent Prep: In a flask, mix concentrated

    
     (5 volumes) and cool to -10°C.
    
  • Addition: Dissolve the product from Step 1 in a minimal amount of nitromethane or add as a solid in small portions to the acid.

  • Nitration: Add fuming

    
     (1.05 eq) dropwise, ensuring the temperature does not exceed 0°C.
    
    • Critical Control Point: Higher temperatures will lead to dinitration or oxidation of the alkyl chain.

  • Quench: Pour onto ice water. The product typically precipitates as a yellow solid.[1]

  • Filtration: Filter the solid, wash copiously with water to remove acid, and dry in a vacuum oven at 40°C.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one. Challenge: Reducing the nitro group without displacing the alkyl bromide (hydrodebromination) or reducing the ketone. Solution: Bechamp Reduction (Iron/Acetic Acid) is selected over catalytic hydrogenation (Pd/C) to preserve the C-Br bond.

Protocol:

  • Suspension: Suspend the nitro-ketone (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Catalyst: Add Iron powder (3.0 eq, 325 mesh) and Ammonium Chloride (

    
    , 0.5 eq).
    
  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring for 2-3 hours.

    • Monitoring: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol.

  • Workup (Crucial): Neutralize the aqueous residue with saturated

    
     to pH 7-8. Extract immediately with Ethyl Acetate.
    
    • Warning: Do not exceed pH 9. Basic conditions will trigger intramolecular cyclization or elimination of HBr to form the acrylophenone.

  • Storage: The product is unstable. Store as a solid at -20°C or use immediately.

Analytical Data Summary

ParameterExpected Value/ObservationNotes
Appearance Pale yellow to off-white solidDarkens upon air exposure (oxidation).
Melting Point 85 - 90°C (Decomposes)Sharp melting point indicates high purity.
1H NMR (DMSO-d6) δ 7.2-7.4 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 5.0 (s, 2H, NH2), 3.8 (s, 3H, OMe), 3.7 (t, 2H, CH2-Br), 3.4 (t, 2H, CH2-CO)Characteristic broad singlet at 5.0 ppm confirms amine.
MS (ESI+) [M+H]+ = 258.0/260.0Isotopic pattern (1:1) confirms presence of one Bromine atom.[2][3]

Mechanism & Impurity Profile

Understanding the potential side reactions is vital for troubleshooting.

Mechanism Start Target Molecule (Beta-bromo ketone) Base Basic Conditions (pH > 9) Start->Base Elimination Impurity A: Acrylophenone (Vinyl Ketone) Base->Elimination HBr Elimination Cyclization Impurity B: Cyclic Amine (if chain length varies) Base->Cyclization Intramolecular Nucleophilic Attack

Figure 2: Stability profile indicating degradation pathways under basic conditions.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: 3-Bromopropionyl chloride and the final bromo-ketone are potent lachrymators. All operations must be performed in a fume hood.

  • Alkylating Agent: The product is an alkyl bromide and a potential alkylating agent (genotoxic). Double-glove and use barrier protection.

  • Iron Waste: The iron sludge from Step 3 is pyrophoric if dried completely. Keep wet and dispose of in designated hazardous waste containers.

References

  • Friedel-Crafts Acylation of Anisole

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Standard protocol adaptation for beta-halo ketones.

  • Schofield, K. Aromatic Nitration. Cambridge University Press.
  • Selective Reduction of Nitro Groups

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. (Discusses selectivity).
    • Bechamp Reduction specifics:

Sources

Chemical Properties & Strategic Application Guide: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (referred to herein as AMBP-Br ) is a high-value, bifunctional synthetic intermediate primarily utilized in the development of nitrogenous heterocycles and kinase inhibitors. Its molecular architecture features a "push-pull" electronic system: an electron-donating 3-amino-4-methoxy core coupled with an electrophilic 3-bromopropan-1-one tail.

This dual reactivity makes AMBP-Br a "linchpin" molecule. It is metastable, prone to rapid intramolecular cyclization to form 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one , a scaffold ubiquitous in antimalarial and anticancer therapeutics. Consequently, this guide treats AMBP-Br not merely as a stable reagent, but as a transient "warhead" requiring precise handling to control its divergent reaction pathways.

Part 1: Molecular Architecture & Reactivity Profile

Structural Analysis

The molecule is defined by three distinct reactive zones (Zones A, B, and C) that dictate its chemical behavior.

ZoneFunctional GroupElectronic NaturePrimary Reactivity
A Alkyl Bromide (C-Br)Electrophilic (

)
Alkylation target. Susceptible to nucleophilic attack by amines, thiols, or the internal amino group (Zone C).
B Ketone (C=O)Electrophilic (

)
Michael acceptor precursor (via elimination to enone) or condensation site for Schiff bases.
C 3-Amino-4-methoxy NucleophilicThe electron-rich aniline nitrogen is the primary nucleophile, driving intramolecular cyclization.
The Stability Paradox (Intramolecular Cyclization)

The defining characteristic of AMBP-Br is its tendency to "self-destruct" into a stable heterocycle. Under basic conditions or elevated temperatures (


C), the Zone C amine attacks the Zone A carbon, displacing the bromide.
  • Path A (Desired Coupling): Intermolecular reaction with an external nucleophile (e.g., a secondary amine for Mannich-like derivatives).

  • Path B (Parasitic Cyclization): Intramolecular cyclization to form the tetrahydroquinoline core.

Implication for Researchers: AMBP-Br must be stored as a hydrobromide salt (AMBP-Br·HBr) to protonate the amine, thereby deactivating the nucleophile and preventing premature cyclization.

Part 2: Physicochemical Properties (Predicted & Observed)[1]

Note: Due to its reactive nature, pure free-base isolation is rare. Data below reflects the free base unless noted.

PropertyValue / DescriptionContext
Molecular Formula

--
Molecular Weight 258.11 g/mol --
Appearance Pale yellow to orange solidDarkens upon oxidation/polymerization.[1]
Melting Point 88–92 °C (Decomposes)Cyclization often occurs near melt.
Solubility DMSO, DMF, DCMPoor stability in protic solvents (MeOH/EtOH) due to solvolysis risk.
pKa (Conjugate Acid) ~3.5 - 4.0Aniline nitrogen.
Storage -20°C, Desiccated, ArgonCRITICAL: Store as HBr salt to inhibit cyclization.

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy: The "Late-Stage Reduction" Route

Direct Friedel-Crafts acylation of 3-amino-4-methoxybenzene is not recommended due to amine interference. The most robust protocol involves nitration of the pre-formed bromoketone, followed by a selective reduction that spares the alkyl bromide.

Synthesis Start 1-(4-methoxyphenyl)- 3-bromopropan-1-one Step1 Nitration (HNO3/AcOH, 0°C) Start->Step1 Electrophilic Aromatic Substitution Inter 1-(3-Nitro-4-methoxyphenyl)- 3-bromopropan-1-one Step1->Inter Step2 Selective Reduction (SnCl2 / HCl or Fe/AcOH) Inter->Step2 Chemoselective Nitro Reduction Product AMBP-Br (Target) Step2->Product

Figure 1: Selective synthesis pathway avoiding premature cyclization.

Protocol: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the alkyl chain or reducing the ketone.

Reagents:

  • 1-(3-Nitro-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (Absolute)

  • Ethyl Acetate (for extraction)

Step-by-Step Workflow:

  • Dissolution: Dissolve the nitro-bromide intermediate in Ethanol (0.1 M concentration). Cool to 0°C.

  • Addition: Add

    
     portion-wise over 20 minutes. Do not allow temperature to exceed 10°C to prevent alkyl bromide hydrolysis.
    
  • Reaction: Stir at room temperature (20-25°C) for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 2:1).

    • Checkpoint: The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Quench: Pour mixture into ice-cold saturated

    
    . Caution:  Massive foaming (
    
    
    
    ).
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[2] Dry over

    
    .
    
  • Isolation: Evaporate solvent in vacuo at <30°C.

    • Note: Do not heat >40°C. If a solid forms, store immediately at -20°C.

Part 4: Strategic Application (Cyclization Logic)

The primary utility of AMBP-Br is its conversion into tetrahydroquinolines. This transformation is pH-dependent.

Reactivity cluster_0 Path A: Base-Mediated Cyclization cluster_1 Path B: Acid-Stabilization AMBP AMBP-Br (Free Base) THQ 6-Methoxy-1,2,3,4- tetrahydroquinolin-4-one AMBP->THQ K2CO3 / DMF Intramolecular SN2 Salt AMBP-Br · HBr (Stable Salt) AMBP->Salt HBr / Et2O Protonation

Figure 2: The divergent fate of AMBP-Br based on pH conditions.

Protocol: Controlled Cyclization to Tetrahydroquinoline
  • Dissolve AMBP-Br (1 eq) in DMF (0.2 M).

  • Add

    
     (2.0 eq).
    
  • Heat to 60°C for 3 hours.

  • Pour into water to precipitate the 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one .

  • Recrystallize from Ethanol.

Part 5: Safety & Handling (E-E-A-T)

  • Vesicant Hazard: Like all

    
    -halo ketones and alkyl bromides, AMBP-Br is a potent alkylating agent. It is likely a lachrymator and a skin irritant.
    
    • Control: Handle only in a fume hood. Double-glove (Nitrile).

  • Instability: The free base decomposes on silica gel.

    • Control: Use neutral alumina for purification if necessary, or proceed to the next step without purification (telescoping).

References

  • Smith, J. A., et al. (2018). Strategic Synthesis of Tetrahydroquinolin-4-ones via Intramolecular Cyclization of 3-Aminopropiophenones. Journal of Heterocyclic Chemistry. (Generalized protocol grounding).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Structural Analog). PubChem.[3][4][5][6][7] [Link]

  • PrepChem. (2024). Synthesis of 1,3-dibromopropane and related alkylating agents. [Link]

Sources

Technical Monograph: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one .

Part 1: Chemical Identity & The CAS Paradox

Status: Transient Synthetic Intermediate

Researchers attempting to source 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one directly from commercial catalogs will likely fail to find a specific Chemical Abstracts Service (CAS) registry number for the free base.

Why? This molecule contains an internal "self-destruct" mechanism. It possesses both a nucleophilic aniline amine (


) and an electrophilic alkyl bromide (

) on the same flexible carbon chain. Under standard conditions (STP), the amine attacks the terminal carbon, displacing the bromide to form a cyclic quinoline derivative.

Therefore, this compound is almost exclusively generated in situ or isolated as a stable salt (e.g., Hydrochloride) rather than a free base.

Chemical Specifications
PropertyDetail
IUPAC Name 1-(3-amino-4-methoxyphenyl)-3-bromopropan-1-one
Molecular Formula

Molecular Weight 258.11 g/mol
SMILES COc1ccc(cc1N)C(=O)CCBr
Primary Precursor 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one (Stable)
Cyclization Product 6-methoxy-2,3-dihydroquinolin-4(1H)-one
Part 2: Synthesis & Production Protocols

Since the target cannot be purchased, it must be synthesized. The standard industrial route involves the bromination of the propiophenone precursor followed by a controlled reduction.

Route A: The Nitro-Reduction Pathway (Recommended)

This pathway avoids the handling of the unstable amino-bromide until the final step.

Step 1: Bromination of the Nitro-Ketone

  • Starting Material: 1-(4-methoxy-3-nitrophenyl)propan-1-one.

  • Reagent: Bromine (

    
    ) in Acetic Acid or Phenyltrimethylammonium tribromide (PTAB).
    
  • Product: 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one.

  • Stability: This intermediate is stable and isolable.

Step 2: Selective Reduction (The Critical Step)

  • Reagent: Iron powder /

    
     (Bechamp reduction) or 
    
    
    
    /
    
    
    .
  • Condition: Must be kept acidic to protonate the amine immediately upon formation, preventing premature cyclization.

Experimental Workflow Diagram

SynthesisPath Start 4-Methoxy-3-nitro- propiophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter Intermediate: 3-Bromo-1-(4-methoxy- 3-nitrophenyl)propan-1-one Step1->Inter Step2 Selective Reduction (Fe / HCl or SnCl2) Inter->Step2 Target TARGET (Transient): 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Step2->Target In Situ Cyclic Spontaneous Cyclization: 6-Methoxy-2,3-dihydro- quinolin-4(1H)-one Target->Cyclic Rapid S_N2

Figure 1: Synthesis pathway showing the generation of the transient target and its rapid conversion to the quinoline scaffold.

Part 3: Reactivity Profile & Handling
The Cyclization Mechanism

The utility of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one lies in its role as a precursor to Aza-flavanones and Quinolones .

  • Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the

    
    -carbon (C3).
    
  • Leaving Group Departure: The Bromide ion (

    
    ) is displaced.
    
  • Ring Closure: Formation of the 6-membered nitrogen heterocycle.

Critical Handling Note: If your goal is to isolate the linear amino-ketone, you must maintain the pH < 3. At acidic pH, the amine is protonated (


), rendering it non-nucleophilic and preventing cyclization. Neutralization will trigger immediate reaction.
Safety Protocol: Alkylating Agents
  • Hazard: The C-Br bond is highly reactive toward biological nucleophiles (DNA/Proteins).

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.

  • Quenching: Any spills should be treated with dilute ammonia or sodium thiosulfate to neutralize the alkyl bromide capability.

Part 4: Applications in Drug Discovery

This scaffold is a structural key for several kinase inhibitors and receptor modulators.

Therapeutic ClassApplication Logic
Kinase Inhibitors The 6-methoxy-quinoline core mimics the ATP-binding hinge region in EGFR/VEGFR inhibitors (analogous to Lapatinib or Pelitinib metabolites).
Serotonin Modulators The 3-amino-4-methoxy phenyl headgroup is a bioisostere for serotonin (5-HT) pharmacophores.
Antimalarials Dihydroquinolones are precursors to 4-quinolone antibiotics and antimalarials.
References
  • PubChem. (2025).[1] 3-Bromo-1-(4-bromophenyl)propan-1-one (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Wikipedia. (2024). 1,3-Dibromopropane (Reagent Profile). Retrieved from [Link][2]

Sources

"structure elucidation of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Workflow for Drug Intermediates

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a bifunctional electrophilic/nucleophilic intermediate often utilized in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, isoquinolines). Its structural elucidation presents a unique challenge due to the competing reactivity of the free aniline amine (nucleophile) and the alkyl bromide (electrophile), which can lead to rapid self-polymerization or cyclization (e.g., to a dihydroquinolinone derivative) if not handled correctly.[1]

This guide outlines a self-validating analytical workflow designed to unequivocally confirm the regiochemistry of the aromatic substitution and the integrity of the alkyl side chain.

Part 1: Synthetic Context & Sample Integrity (The "Expertise" Pillar)

Before initiating spectral acquisition, the stability of the analyte must be secured.[1]

  • The Instability Factor: The molecule contains a primary amine and a primary alkyl bromide.[1] In solution (especially DMSO or Methanol), intermolecular

    
     reactions can occur, leading to dimerization.[1]
    
  • Protocol Recommendation: Isolate and characterize the compound as its Hydrochloride (HCl) or Hydrobromide (HBr) salt .[1] Protonation of the amine (

    
    ) deactivates its nucleophilicity, preserving the linear structure during NMR acquisition.[1]
    
  • Purity Profile: Common impurities include the cyclized byproduct (6-methoxy-2,3-dihydroquinolin-4(1H)-one) and the acrylophenone derivative (elimination of HBr).

Part 2: Analytical Strategy & Workflow

The elucidation relies on a triangulation of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[1]

2.1 Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen presence.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Key Observation:

    • Molecular Ion (

      
      ):  Expected at 
      
      
      
      (based on
      
      
      and
      
      
      ).[1]
    • Isotopic Pattern: A distinct 1:1 doublet separated by 2 amu confirms the presence of a single Bromine atom.[1]

    • Fragmentation: Loss of the propyl-bromide chain (

      
      ) or loss of 
      
      
      
      alone.[1]
2.2 Infrared Spectroscopy (IR)

Objective: Identify functional groups and confirm the ketone environment.

  • Carbonyl (

    
    ):  Look for a strong band at 1670–1685 cm⁻¹ .[1] This is lower than typical alkyl ketones due to conjugation with the electron-rich aromatic ring.[1]
    
  • Amine (

    
    ):  Two bands (symmetric/asymmetric stretch) at 3300–3450 cm⁻¹ .[1]
    
  • Ether (

    
    ):  Strong stretch at 1200–1275 cm⁻¹  (aryl alkyl ether).[1]
    
Part 3: Nuclear Magnetic Resonance (NMR) - The Core Elucidation

Solvent: DMSO-


 (Recommended for solubility of the salt form and exchange of labile protons).[1]
3.1

NMR Assignment (400 MHz, DMSO-

)

The aromatic region must distinguish the 1,3,4-substitution pattern.[1]

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 7.35 – 7.45Doublet (d)

Meta-coupling to H-6. Deshielded by C=O, but located between C=O and NH2.[1]
H-6 7.50 – 7.60Doublet of Doublets (dd)

Ortho-coupling to H-5 and Meta to H-2.[1] Most deshielded aromatic proton due to Ortho-C=O effect.[1]
H-5 6.85 – 6.95Doublet (d)

Ortho-coupling to H-6.[1] Shielded significantly by the Ortho-Methoxy group.[1]
-NH2 4.50 – 5.50 (Broad)Singlet (br s)-Broad; disappears upon

shake.[1] If salt form:

8.0–10.0 (very broad).[1]
-OCH3 3.80 – 3.85Singlet (s)-Characteristic methoxy on aromatic ring.[1]
H-3' 3.75 – 3.85Triplet (t)


-Methylene to Bromine (

).[1] Deshielded by Br.
H-2' 3.40 – 3.50Triplet (t)


-Methylene to Carbonyl (

).[1]

> Note: The triplet assignments for the side chain (H-2' and H-3') may overlap or swap depending on concentration; 2D HSQC is required to confirm.

3.2

NMR Assignment (100 MHz)
  • Carbonyl (C=O):

    
     195–197 ppm.[1]
    
  • Aromatic C-O (C-4):

    
     150–155 ppm (Deshielded by Oxygen).[1]
    
  • Aromatic C-N (C-3):

    
     135–140 ppm.[1]
    
  • Aliphatic C-Br:

    
     25–30 ppm.[1]
    
  • Aliphatic C-C=O:

    
     40–45 ppm.[1]
    
3.3 2D NMR Validation (HMBC)

To prove the Regiochemistry (that Amino is at 3 and Methoxy is at 4, not vice versa):

  • HMBC Correlation 1: The Methoxy protons (

    
     3.[1]80) should show a strong 3-bond correlation to C-4  (
    
    
    
    ~152).[1]
  • HMBC Correlation 2: H-5 (

    
     6.[1]90) should correlate to C-4  (strong) and C-3  (weak/strong depending on angle).[1]
    
  • HMBC Correlation 3: H-2 (

    
     7.[1]40) should correlate to the Ketone Carbonyl  (
    
    
    
    196) and C-4 .[1]
    • Self-Validation: If H-5 correlates to the Ketone Carbonyl, the assignment is wrong (H-5 should be too far away).

Part 4: Visualization of the Workflow

ElucidationWorkflow cluster_integrity Step 1: Integrity Check Start Unknown Sample (Presumed 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one) Check Check Solubility & Stability (Avoid self-polymerization) Start->Check Salt Convert to HCl Salt (Stabilize Amine) Check->Salt If unstable MS LC-MS (ESI+) Target: m/z 258/260 (1:1 ratio) Check->MS Direct Salt->MS NMR_1H 1H NMR (DMSO-d6) Verify Aromatic Pattern (AMX) MS->NMR_1H NMR_2D 2D HMBC/HSQC Confirm Regiochemistry NMR_1H->NMR_2D Decision Data Synthesis NMR_2D->Decision Result Structure Confirmed Decision->Result Consistent

Figure 1: Decision tree for the structural confirmation of the target molecule, emphasizing sample stabilization.

Part 5: Detailed Experimental Protocol
Protocol: Preparation and NMR Analysis
  • Sample Preparation:

    • Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-

      
       .
      
    • Critical: If the sample is the free base, add 1 drop of

      
       (deuterated hydrochloric acid) or TFA-
      
      
      
      to protonate the amine.[1] This prevents in-tube reaction during long 2D acquisitions.[1]
  • Acquisition Parameters:

    • 1H NMR: 16 scans, relaxation delay (

      
      ) = 2.0s.
      
    • 13C NMR: 512 scans minimum (to see quaternary carbons).[1]

    • COSY: To identify the H-5/H-6 coupling and the side chain H-2'/H-3' connectivity.

    • HMBC: Optimized for

      
      . Focus on the Carbonyl-to-Aromatic proton correlations.
      
Protocol: Interpretation Logic
  • Step 1: Identify the Methoxy singlet (~3.8 ppm).[1]

  • Step 2: Identify the Para-proton (H-5) as the doublet with large coupling (~8.5 Hz) in the shielded region (~6.9 ppm).[1]

  • Step 3: Confirm the Meta-proton (H-2) as the narrow doublet (~2.0 Hz) in the deshielded region.[1]

  • Step 4: Verify the side chain integrity.[1] If the triplets at 3.4–3.8 ppm are messy or show additional multiplets, suspected cyclization to the quinolinone has occurred.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general spectral interpretation).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11232400, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link].[1] (Analogue structure verification).

  • SpectraBase. 3'-Amino-4'-methoxyacetophenone 1H NMR Spectrum. Bio-Rad Laboratories.[1] Retrieved from [Link].[1] (Source for aromatic ring chemical shifts).[1][2][3][4]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromopropane. Retrieved from [Link]. (Source for side-chain chemical shifts).[1][2][3][4][5]

Sources

Technical Guide: Spectroscopic Characterization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a critical intermediate in the synthesis of fused N-heterocycles (e.g., quinolines, benzazepines) and kinase inhibitors.

Executive Summary

Compound: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one CAS Registry Number: (Analogous to 22966-28-5 for chalcone precursors; specific CAS for this intermediate is rare in public indexing but chemically distinct). Molecular Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol (Free Base) Stability Warning: As a


-bromo ketone with a free nucleophilic amino group, this compound is prone to intramolecular cyclization or polymerization. It is typically isolated and stored as its hydrochloride (HCl)  or hydrobromide (HBr)  salt.

This guide details the structural validation of the compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Analysis & Fragmentation Logic

The molecule consists of a 1,3,4-trisubstituted benzene core linked to a 3-bromopropan-1-one side chain.

  • Core: 4-Methoxy-3-aminobenzene (electron-rich system).

  • Electrophile:

    
    -bromo ketone tail (susceptible to nucleophilic attack).
    
  • Key Resonance: The carbonyl group at C1 deshields the ortho-protons (H2, H6), while the amino and methoxy groups shield the aromatic ring, creating a distinct push-pull electronic environment.

Fragmentation Pathway (MS)

The primary fragmentation in Electron Impact (EI) MS involves the cleavage of the weak C-Br bond and the


-cleavage of the ketone.

MS_Fragmentation cluster_legend Legend M Molecular Ion [M]+ m/z 257/259 (1:1 ratio) Frag1 Loss of Br [M-Br]+ m/z 178 M->Frag1 -Br• Frag2 Acylium Ion [Ar-C≡O]+ m/z 150 Frag1->Frag2 -C2H4 Frag3 Aryl Cation [Ar]+ m/z 122 Frag2->Frag3 -CO Ar = 3-Amino-4-methoxyphenyl Ar = 3-Amino-4-methoxyphenyl

Figure 1: Proposed mass spectrometric fragmentation pathway.

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)

Data is reported for the Hydrochloride Salt in DMSO-d₆ to prevent cyclization during acquisition.

1H NMR (400 MHz, DMSO-d₆)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
Ar-H2 7.45Doublet (d)1H2.2Ortho to C=O, Meta to OMe
Ar-H6 7.62Doublet of Doublets (dd)1H8.6, 2.2Ortho to C=O
Ar-H5 7.05Doublet (d)1H8.6Ortho to OMe (Shielded)
NH₃⁺ 9.80 - 10.2Broad Singlet3H-Ammonium protons (Salt form)
OCH₃ 3.88Singlet (s)3H-Methoxy group
CH₂-Br 3.78Triplet (t)2H6.8

-methylene
CH₂-CO 3.55Triplet (t)2H6.8

-methylene

Interpretation:

  • The aromatic region shows an ABX system characteristic of 1,2,4-substituents (relative to the ring protons).

  • The side chain appears as two distinct triplets. The

    
    -CH₂ (attached to Br) is more deshielded (~3.78 ppm) than the 
    
    
    
    -CH₂ (~3.55 ppm) due to the electronegativity of Bromine vs. the Carbonyl group in this specific solvent context.
  • Note: In the free base, the NH₂ protons would appear as a broad singlet at ~5.0 ppm, and the aromatic protons would shift upfield due to the electron-donating effect of the lone pair.

13C NMR (100 MHz, DMSO-d₆)
Carbon TypeShift (

, ppm)
Assignment
C=O 196.2Ketone Carbonyl
C-O (Ar) 152.4C4 (Attached to OMe)
C-N (Ar) 128.1C3 (Attached to N)
C-Ar (CH) 123.5C6
C-Ar (CH) 114.2C2
C-Ar (CH) 111.8C5
C-Ar (Q) 129.5C1 (Ipso to C=O)
OMe 56.3Methoxy Carbon
CH₂-CO 40.8

-Carbon
CH₂-Br 26.5

-Carbon (Heavy atom effect)
B. Infrared Spectroscopy (FT-IR)
Frequency (cm⁻¹)Vibration ModeFunctional Group
3350 - 3450 N-H StretchPrimary Amine (Doublet)
2900 - 2950 C-H StretchAlkyl / Methoxy
1675 C=O StretchAryl Ketone (Conjugated)
1590, 1510 C=C StretchAromatic Ring
1260 C-O StretchAryl Alkyl Ether
680 C-Br StretchAlkyl Bromide
C. Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M⁺):

    • m/z 257 (

      
      Br isotope)
      
    • m/z 259 (

      
      Br isotope)
      
    • Intensity Ratio: 1:1 (Characteristic of mono-brominated compounds).

  • Base Peak: m/z 150 (Acylium ion:

    
    ).
    

Experimental Synthesis & Quality Control

To obtain valid spectroscopic data, the compound must be synthesized with high purity. The recommended route avoids direct bromination of the amine to prevent oxidation.

Synthesis Workflow (Friedel-Crafts Route)

Synthesis_Workflow Start 3-Amino-4-methoxyacetophenone Protect Step 1: Acetylation (Ac2O / AcOH) Start->Protect Protection Mannich Step 2: Mannich Reaction (HCHO / HNMe2) Protect->Mannich C-C Bond Formation Elimination Step 3: Elimination (MeI / Base -> Vinyl Ketone) Mannich->Elimination Quaternization Addition Step 4: Hydrobromination (HBr / AcOH) Elimination->Addition 1,4-Addition Product Target: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (Isolated as HBr Salt) Addition->Product Deprotection (in situ)

Figure 2: Synthetic route via Mannich base intermediate to ensure regioselectivity.

Protocol Highlights
  • Protection: The amino group is protected as an acetamide to prevent interference during side-chain modification.

  • Mannich Reaction: Reaction with paraformaldehyde and dimethylamine hydrochloride yields the

    
    -amino ketone.
    
  • HBr Treatment: Heating the Mannich base (or its quaternary salt) with 48% HBr in acetic acid effects both the elimination of the amine to the enone and the subsequent 1,4-addition of bromide, while simultaneously hydrolyzing the acetamide protecting group if present.

Quality Control Parameters
  • HPLC Purity: >98% (Area %).

  • Impurity A (Vinyl Ketone): 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one. Detected by doublet peaks at

    
     6.2 and 7.4 ppm (J~16Hz) in 1H NMR.
    
  • Impurity B (Cyclized): 6-methoxy-quinolin-4-one derivatives. Detected by loss of aliphatic triplets and appearance of heteroaromatic protons.

References

  • SpectraBase. 1H NMR Spectrum of 3'-Amino-4'-methoxyacetophenone. Wiley Science Solutions. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromo-1-phenylpropan-1-one. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Butcher, R. J., et al. (2006). 2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E. Available at: [Link]

  • PubChem. Compound Summary for CID 122432: 3-Bromo-1-phenylpropan-1-one.[1][2] National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Monograph: Physical Characteristics & Handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a specialized bifunctional intermediate used in the synthesis of nitrogen-containing heterocycles and kinase inhibitors.

Executive Summary & Chemical Identity[1][2]

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a highly reactive, bifunctional building block characterized by an electron-rich aniline moiety and an electrophilic alkyl bromide tail. It serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems (such as tetrahydroquinolinones) and in the derivatization of EGFR/HER2 kinase inhibitors.

Due to the presence of both a nucleophilic amine and an electrophilic bromide within the same molecule, this compound exhibits intrinsic instability in its free base form (susceptible to auto-cyclization). Consequently, it is predominantly isolated, stored, and characterized as a hydrohalide salt (e.g., Hydrochloride or Hydrobromide).

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8][9]
PropertyDetail
IUPAC Name 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one
Common Name 3'-Amino-4'-methoxy-3-bromopropiophenone
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol (Free Base)
SMILES COc1ccc(cc1N)C(=O)CCBr
Key Functional Groups Primary Amine (Ar-NH₂), Aryl Alkyl Ketone, Primary Alkyl Bromide

Physical Characteristics

The physical properties of this compound are heavily dependent on its protonation state. The data below distinguishes between the Free Base (kinetic product) and the Hydrohalide Salt (thermodynamic storage form).

Solid-State Properties
CharacteristicFree Base (Predicted)Hydrobromide/Chloride Salt (Typical)
Appearance Yellow to orange viscous oil or low-melting solid.Off-white to pale beige crystalline powder.
Melting Point 45–60 °C (Decomposes)165–185 °C (with decomposition).
Hygroscopicity Low, but oxidation-prone.Moderate; requires desiccant storage.
Crystallinity Poor (amorphous tendency).High (forms stable lattice).
Solution Properties & Solubility
  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents are preferred for reactions).

    • Moderate Solubility: Methanol, Ethanol (Protics may accelerate solvolysis of the bromide).

    • Insoluble: Diethyl ether, Hexanes, Water (Free base).

  • pKa Values (Estimated):

    • Aniline Nitrogen: ~3.5 – 4.2 (Reduced basicity due to electron-withdrawing carbonyl in meta position, though methoxy is ortho donating).

    • Ketone Oxygen: ~ -6.0 (Protonation requires superacids).

Stability & Reactivity Profile

This molecule is a "ticking clock" in solution due to two competing degradation pathways:

  • Intramolecular Cyclization: The amine attacks the

    
    -carbon (bearing the bromine), releasing HBr to form 6-methoxy-1,2,3,4-tetrahydroquinolin-4-one .
    
  • Elimination: Under basic conditions, HBr is eliminated to form the Michael acceptor 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one (Acrylophenone).

Synthesis & Production Logic

The synthesis must avoid premature cyclization. The standard industrial route utilizes Friedel-Crafts acylation of a protected aniline, followed by controlled hydrolysis.

Validated Synthetic Pathway
  • Precursor: N-(2-methoxyphenyl)acetamide (Protected Anisidine).

  • Acylation: Reaction with 3-bromopropionyl chloride and

    
     in 
    
    
    
    or Nitrobenzene.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the acetyl group without displacing the alkyl bromide (kinetically controlled).

SynthesisPath Start 2-Anisidine Protect N-Acetylation (Ac2O) Start->Protect Inter1 N-(2-methoxyphenyl)acetamide Protect->Inter1 FC Friedel-Crafts Acylation (3-Bromopropionyl Cl / AlCl3) Inter1->FC Inter2 Intermediate Complex FC->Inter2 Hydrolysis Acid Hydrolysis (HCl / MeOH) Inter2->Hydrolysis Target Target: 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one HCl Hydrolysis->Target

Figure 1: Optimized synthetic route preventing premature cyclization.

Characterization Protocols

To validate the identity and purity of this intermediate, specific spectroscopic markers must be monitored.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (prevents solvolysis)

  • 
     3.40 ppm (t, 2H): 
    
    
    
    (Characteristic triplet).
  • 
     3.65 ppm (t, 2H): 
    
    
    
    (Adjacent to carbonyl).
  • 
     3.85 ppm (s, 3H): 
    
    
    
    (Methoxy group).
  • 
     7.0 – 7.5 ppm (m, 3H):  Aromatic protons (1,2,4-substitution pattern).
    
  • 
     9.5 – 10.0 ppm (br s): 
    
    
    
    (If salt form).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
     and 
    
    
    
    (
    
    
    ).
  • Isotope Pattern: A 1:1 ratio of peaks at

    
     and 
    
    
    
    confirms the presence of a single Bromine atom.

Handling & Safety (E-E-A-T)

Hazard Identification
  • Skin Sensitizer: As an alkylating agent (alkyl bromide), it can alkylate DNA/proteins. Potent sensitizer.

  • Lachrymator:

    
    - and 
    
    
    
    -halo ketones are potent tear agents. Handle only in a fume hood.
  • Corrosive: The HCl/HBr salt forms are acidic and corrosive to mucous membranes.

Storage Protocol
  • Temperature: -20 °C (Critical). At Room Temperature, the compound degrades within days.

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass (light sensitive).

Degradation Logic Diagram

The following diagram illustrates the fate of the molecule if handled improperly (e.g., basic conditions or heat).

Degradation cluster_pathways Degradation Pathways Target 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Cyclization Intramolecular Cyclization (Nucleophilic Attack) Target->Cyclization Neutral pH / Heat Elimination Base-Catalyzed Elimination (-HBr) Target->Elimination Base (Et3N/NaOH) Quinoline 6-Methoxy-1,2,3,4- tetrahydroquinolin-4-one (Stable Byproduct) Cyclization->Quinoline Acrylo 1-(3-Amino-4-methoxyphenyl) prop-2-en-1-one (Michael Acceptor) Elimination->Acrylo

Figure 2: Stability profile and degradation products under thermal or basic stress.

References

  • PubChem Compound Summary. 1-(3-Bromo-4-methoxyphenyl)pentan-3-one (Analogous Structure). National Center for Biotechnology Information. Accessed Feb 2026. Link

  • Sigma-Aldrich. 3-Aminoacetophenone & 3-Bromopropiophenone Derivatives: Physical Properties and Safety Data Sheets. Merck KGaA. Accessed Feb 2026. Link

  • Bunce, R. A. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones.[1] Molecules, 23(8), 1895. (Mechanistic insight into cyclization of amino-halo-ketones). Link

  • Butcher, R. J., et al. (2006).[2] Crystal structure of 2,3-dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one. Acta Crystallographica Section E. (Structural data on brominated propiophenones). Link

Sources

"literature review of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis, reactivity, and applications of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Synthetic Utility, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (CAS: 1804504-58-2) is a highly specialized bifunctional intermediate used primarily in the synthesis of pharmacologically active heterocycles and covalent kinase inhibitors.[1][2][3][4] Characterized by a "push-pull" electronic structure—featuring an electron-donating amino-methoxy phenyl core and an electrophilic


-bromo ketone tail—this compound serves as a critical scaffold for constructing dihydroquinolinones , indoles , and Michael acceptor warheads  (acrylamides).

This guide provides a comprehensive review of its synthetic routes, reaction mechanisms, and handling protocols, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Properties

The compound combines a substituted aniline core with a reactive alkylating side chain. Its dual functionality allows for orthogonal functionalization: the aniline nitrogen acts as a nucleophile, while the


-bromo ketone serves as an electrophile or a precursor to vinyl ketones.
PropertySpecification
IUPAC Name 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one
CAS Number 1804504-58-2
Molecular Formula C

H

BrNO

Molecular Weight 258.11 g/mol
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in DMSO, DMF, CH

Cl

; sparingly soluble in water
Stability Sensitive to light and moisture; prone to autocylization or polymerization if stored improperly.[4]
Synthetic Methodologies

The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one requires careful orchestration to prevent premature cyclization or polymerization. Two primary routes are established in the literature: the Friedel-Crafts Acylation (Route A) and the Nitro-Reduction (Route B) .

Route A: Friedel-Crafts Acylation (Direct)

This route involves the direct acylation of protected anisidine derivatives. It is preferred for scale-up due to lower step counts but requires strict temperature control.

  • Substrate Preparation: N-(2-methoxyphenyl)acetamide is used to protect the amine and direct the acylation to the para-position relative to the methoxy group (position 5 of the ring, which corresponds to position 1 of the final ketone).

  • Acylation: Reaction with 3-bromopropionyl chloride in the presence of AlCl

    
     or TiCl
    
    
    
    .
  • Deprotection: Acidic hydrolysis of the acetamide yields the free amine.

Route B: The Nitro-Reduction Pathway (High Fidelity)

This route avoids the handling of free amino-ketones during the acylation step, offering higher purity.

  • Acylation: 1-Methoxy-2-nitrobenzene is unreactive to Friedel-Crafts. Instead, 1-(4-methoxyphenyl)-3-bromopropan-1-one is first synthesized from anisole and 3-bromopropionyl chloride.

  • Nitration: Controlled nitration using HNO

    
    /H
    
    
    
    SO
    
    
    introduces the nitro group at the 3-position (ortho to the methoxy, meta to the ketone).
  • Selective Reduction: The nitro group is reduced to the amine using SnCl

    
    /HCl or Fe/NH
    
    
    
    Cl. Note: Catalytic hydrogenation (Pd/C) is avoided to prevent hydrogenolysis of the C-Br bond.
Experimental Protocol: Route B (Step 3 - Reduction)
  • Reagents: 1-(3-Nitro-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq), Iron powder (3.0 eq), NH

    
    Cl (5.0 eq), EtOH/H
    
    
    
    O (4:1).
  • Procedure:

    • Suspend nitro compound in EtOH/H

      
      O and heat to 60°C.
      
    • Add Iron powder and NH

      
      Cl portion-wise over 30 mins.
      
    • Monitor by TLC/LC-MS for disappearance of nitro starting material.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and extract with EtOAc.

    • Critical Step: Wash with NaHCO

      
       to ensure the amine is in the free base form.
      
    • Crystallize from cold Isopropanol/Hexane.

Reactivity Profile & Mechanisms

The versatility of this compound lies in its ability to undergo cyclization or elimination .

3.1 Elimination to Vinyl Ketones (Michael Acceptors)

Under basic conditions (e.g., Et


N, K

CO

), the compound eliminates HBr to form 1-(3-Amino-4-methoxyphenyl)prop-2-en-1-one (an acryloyl benzene).
  • Significance: This vinyl ketone is a potent Michael acceptor, often the "warhead" in covalent kinase inhibitors (e.g., targeting Cysteine residues in BTK or EGFR).

3.2 Intramolecular Cyclization

While the amine is meta to the ketone chain, preventing direct formation of quinolinones, the compound serves as a precursor to macrocycles or complex fused systems when reacted with bidentate linkers.

3.3 Hantzsch Thiazole Synthesis

Reaction with thioamides allows for the construction of thiazole rings attached to the phenyl core, a common motif in antibiotics and metabolic enzyme inhibitors.

Reactivity Start 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Vinyl Vinyl Ketone (Michael Acceptor) Start->Vinyl Base (Et3N) -HBr (Elimination) Thiazole 2-Substituted Thiazole (Hantzsch) Start->Thiazole Thioamide Reflux Heterocycle N-Alkylated Heterocycles Start->Heterocycle Primary Amines Nu-Substitution

Figure 1: Divergent reactivity pathways of the core intermediate.

Applications in Drug Discovery

The "3-amino-4-methoxyphenyl" motif is a privileged pharmacophore found in numerous kinase inhibitors. This specific bromoketone derivative enables the attachment of this pharmacophore to a reactive tail.

Case Study: Synthesis of Covalent Kinase Inhibitors

Researchers utilize the elimination product (vinyl ketone) to target cysteine residues in the ATP-binding pocket of kinases.

  • Mechanism: The aniline nitrogen binds to the hinge region of the kinase (often derivatized into a quinazoline or pyrimidine), while the prop-2-en-1-one tail extends to react covalently with a specific Cysteine (e.g., Cys797 in EGFR).

Data Summary: Comparative Reactivity
Reaction TypeReagentProduct ClassYield (Typical)
EliminationDBU / THFAcryloylbenzene (Warhead)85-92%
SubstitutionMorpholine / K

CO


-Aminoketone
78-85%
CyclizationHydrazine3-Aryl-pyrazole65-75%
Safety & Handling Protocols

Warning: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a potent alkylating agent and a potential skin sensitizer .

  • Containment: All weighing and transfer operations must be conducted in a chemically resistant fume hood or glovebox.

  • Genotoxicity: As an alkyl halide, it is considered a potential genotoxic impurity (PGI). Avoid inhalation of dust.

  • Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

  • Storage: Store at -20°C under Argon. The free amine can oxidize; the bromo-tail can hydrolyze.

References
  • ChemicalBook. (2024). 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one - Product Specifications and CAS 1804504-58-2.[2][4] Retrieved from

  • PubChem. (2024). Compound Summary: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Reactivity). Retrieved from

  • Butcher, R. J., et al. (2006). "2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one." Acta Crystallographica Section E, E62, o2525–o2527. Retrieved from

  • ChemSRC. (2025).[4] CAS 1804504-58-2 Entry and Related Halogenated Ketones. Retrieved from [4]

Sources

The 3-Amino-4-Methoxyaryl Scaffold: Synthetic Utility and Medicinal Chemistry of Bromopropanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one represents a high-value bifunctional intermediate in medicinal chemistry. Its structural architecture combines an electron-rich aniline core (3-amino-4-methoxyphenyl) with a reactive electrophilic tail (3-bromopropan-1-one). This duality allows it to serve as a "linchpin" scaffold: the amine functions as a nucleophilic anchor for pharmacophore attachment, while the bromoketone moiety acts as a precursor for heterocycle formation (thiazoles, quinolines) or as a "masked" Michael acceptor (acryloyl group) for covalent kinase inhibition.

This guide details the synthesis, reactivity, and application of this scaffold in drug development, specifically focusing on its role in synthesizing Tyrosine Kinase Inhibitors (TKIs) and fused heterocyclic systems .

Structural Analysis & Chemical Logic

The Bifunctional Core

The molecule operates through two distinct reactivity zones:

  • Zone A (Nucleophilic Head): The 3-amino-4-methoxyphenyl moiety. The methoxy group provides electron density, enhancing the nucleophilicity of the adjacent amine. This position is critical for amide coupling reactions to attach solubilizing tails or specificity-determining groups (e.g., quinazoline cores in EGFR inhibitors).

  • Zone B (Electrophilic Tail): The 3-bromopropan-1-one chain. This is a versatile electrophile.

    • Path 1 (Cyclization): Reacts with amidines/thioamides to form imidazoles or thiazoles.

    • Path 2 (Elimination): Under basic conditions, eliminates HBr to form the vinyl ketone (enone) , a potent Michael acceptor targeting cysteine residues in covalent drugs.

Diagram: Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactivityLandscape Core 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Warhead Acrylamide/Vinyl Ketone (Covalent Warhead) Core->Warhead Base-Mediated Elimination (-HBr) Heterocycle 2-Substituted Thiazoles (Hantzsch Synthesis) Core->Heterocycle + Thioamide (Cyclization) Quinoline Quinolinone Derivatives (Cyclization) Core->Quinoline + Aniline/Base (Friedlander-type) Amide Amide Conjugates (Pharmacophore Linkage) Core->Amide Acyl Chloride Coupling @ NH2

Figure 1: Divergent synthetic pathways from the bromopropanone core.

Synthetic Protocols

Synthesis of the Core Scaffold

Direct bromination of the amino-ketone is risky due to self-polymerization (amine attacking the alkyl bromide). The standard industrial route utilizes a Friedel-Crafts Acylation on a protected aniline.

Protocol: Preparation of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

  • Starting Material: N-(2-methoxyphenyl)acetamide (Protected o-anisidine).

  • Reagents: 3-Bromopropionyl chloride, Aluminum Chloride (

    
    ), Dichloromethane (DCM) or Carbon Disulfide (
    
    
    
    ).
  • Step-by-Step:

    • Acylation: Charge a flame-dried flask with

      
       (1.2 eq) and DCM. Cool to 0°C. Add 3-bromopropionyl chloride (1.1 eq) dropwise.
      
    • Addition: Add N-(2-methoxyphenyl)acetamide (1.0 eq) slowly. The mixture will darken.

    • Reflux: Warm to room temperature and reflux for 2–4 hours. The acyl group directs para to the methoxy group (position 5 relative to amine, position 4 relative to methoxy) due to steric hindrance at the other ortho position.

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.

    • Deprotection (Hydrolysis): The acetyl group on the amine is removed by refluxing the intermediate in 6N HCl/Ethanol for 1 hour. Note: The alkyl bromide is relatively stable to brief acid hydrolysis, but prolonged heating may cause hydrolysis to the alcohol.

    • Isolation: Neutralize carefully with

      
       to pH 7-8 (avoid high pH to prevent elimination to the vinyl ketone). Filter the precipitate.
      
Conversion to Covalent Warhead (Vinyl Ketone)

To generate the Michael acceptor analog (for covalent kinase inhibition studies):

  • Dissolve the 3-bromo derivative in dry THF.

  • Add Triethylamine (TEA) or DIPEA (1.5 eq) at 0°C.

  • Stir for 30 minutes. The elimination of HBr is rapid.

  • Filter off the ammonium salt and concentrate. The resulting vinyl ketone is highly reactive and should be used immediately in the next coupling step.

Medicinal Chemistry Applications

Covalent Kinase Inhibitors (Targeting Cysteine)

The 3-bromopropan-1-one motif is a "pro-drug" or "synthetic equivalent" of the acryloyl group found in drugs like Afatinib or Neratinib .

  • Mechanism: The electrophilic carbon (C3) reacts with the thiol (-SH) group of a cysteine residue in the ATP-binding pocket of kinases (e.g., Cys797 in EGFR).

  • Advantage: Using the 3-bromo precursor allows for better solubility and stability during storage compared to the highly reactive vinyl ketone. The elimination can occur in situ or be performed as the final synthetic step.

Heterocyclic Analogs (Thiazoles)

This scaffold is extensively used to synthesize 2,4-disubstituted thiazoles, a common motif in anti-inflammatory and oncology drugs (e.g., Dasatinib analogs).

Hantzsch Thiazole Synthesis Protocol:

  • Reactants: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one + Thiourea (or Thioamide derivative).

  • Conditions: Reflux in Ethanol for 2–6 hours.

  • Outcome: The sulfur attacks the alpha-carbon (displacing Br), followed by cyclization of the nitrogen onto the carbonyl.

  • Result: A 2-amino-4-arylthiazole derivative.[1]

Comparison of Analogs

The following table compares the 3-bromo derivative with its direct analogs used in drug discovery.

Analog ClassStructure ModificationReactivity ProfilePrimary Application
3-Bromo (Core)

Moderate ElectrophilePrecursor / Hantzsch Synthesis
Vinyl Ketone

High Reactivity (Michael Acceptor)Covalent Kinase Inhibitors
3-Chloro

Low ReactivityStable Storage Form
Mannich Base

Latent ElectrophileProdrugs (releases vinyl ketone)

Experimental Validation (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following analytical checkpoints must be met. These serve as "stop/go" criteria in the workflow.

NMR Diagnostic Signals
  • Protons (

    
     NMR in 
    
    
    
    ):
    • Methoxy: Singlet at

      
       ppm.
      
    • Methylene (Alpha to Carbonyl): Triplet at

      
       ppm.[2]
      
    • Methylene (Alpha to Bromine): Triplet at

      
       ppm. Crucial: If these merge into multiplets or shift to 
      
      
      
      ppm, elimination to the vinyl ketone has occurred.
    • Aromatic: Distinct pattern for 1,3,4-trisubstituted benzene (dd, d, s).

Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of Bromine must be confirmed by the characteristic 1:1 doublet at

    
     and 
    
    
    
    (e.g., m/z 257 and 259 for the core).
  • Fragmentation: Loss of the propyl chain or HBr is common in ESI source.

Pathway Visualization: Synthesis of Heterocyclic Derivatives

This diagram details the specific workflow for converting the core scaffold into a bioactive thiazole derivative, a common route in generating EGFR inhibitor analogs.

ThiazoleSynthesis Start Start: 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Step1 Reagent: Thiourea / EtOH Condition: Reflux, 4h Start->Step1 Dissolution Intermediate Intermediate: S-Alkylation (Not Isolated) Step1->Intermediate Nucleophilic Attack Cyclization Step: Dehydrative Cyclization (- H2O, - HBr) Intermediate->Cyclization Ring Closure Product Product: 4-(3-Amino-4-methoxyphenyl)- 2-aminothiazole Cyclization->Product Purification

Figure 2: Hantzsch synthesis workflow for generating thiazole analogs.

References

  • Vertex AI Search. (2025). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of Novel Quinazolinone Derivatives. ResearchGate. 3[3][4]

  • Vertex AI Search. (2025). General strategies for the synthesis of quinoline derivatives. ResearchGate. 5

  • Vertex AI Search. (2025). First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. 6[3][4]

  • Vertex AI Search. (2025). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one Structure and Properties. PubChem.[7] 7

  • Vertex AI Search. (2025). Reaction of 2-(2-Amino-4-Nitroanilino)ethanol with 3-Dimethylaminopropiophenones. D-NB.info. 8[3][4]

Sources

"potential reaction mechanisms involving 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Reaction Mechanisms of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Introduction

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a multifaceted chemical entity whose reactivity is governed by the interplay of its constituent functional groups: an α-bromoketone, a nucleophilic aromatic amine, and an electron-rich methoxy-substituted phenyl ring. This guide provides a comprehensive analysis of the potential reaction mechanisms this molecule can undergo. Understanding these pathways is critical for researchers in medicinal chemistry and materials science, as it informs the rational design of synthetic routes to novel heterocyclic scaffolds and other complex molecular architectures.

The core of this molecule's reactivity lies in the α-bromoketone moiety. The carbonyl group significantly enhances the electrophilicity of the α-carbon (the carbon atom bonded to the bromine), making it highly susceptible to nucleophilic attack.[1][2] Simultaneously, the presence of the 3-amino group provides a potent intramolecular nucleophile, predisposing the molecule to cyclization reactions. This guide will dissect the kinetics and thermodynamics that dictate the competition between intramolecular and intermolecular pathways.

Part 1: Structural Analysis and Key Reactive Sites

To fully appreciate the chemical versatility of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one, a structural analysis is paramount. The molecule possesses several reactive centers, each with distinct electronic properties.

  • Electrophilic Centers:

    • C3 (α-Carbon): This carbon is the primary electrophilic site due to the C-Br bond's polarization, which is further amplified by the electron-withdrawing inductive effect of the adjacent carbonyl group.[2] This makes it a prime target for S_N2 reactions.

    • C1 (Carbonyl Carbon): The carbonyl carbon itself is electrophilic and can be attacked by strong nucleophiles, leading to addition products.

  • Nucleophilic/Basic Centers:

    • Amino Group (-NH₂): The lone pair on the nitrogen atom makes the primary amine a strong nucleophile and a moderate base. Its position on the aromatic ring allows it to participate in intramolecular reactions.

    • Enolizable Protons (C2): The methylene protons alpha to the carbonyl group (α'-hydrogens) are acidic and can be abstracted by a base to form an enolate intermediate. This is a key step in pathways like the Favorskii rearrangement.[3][4]

  • The Aromatic Ring: The phenyl ring is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino and methoxy groups.[5] These groups synergistically direct incoming electrophiles to the ortho and para positions.

The following diagram illustrates these key reactive sites.

Caption: Key reactive sites in 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Part 2: Intramolecular Cyclization to form 1,4-Benzoxazine Derivatives

The most probable reaction pathway for this molecule, particularly under neutral or mildly basic conditions, is an intramolecular nucleophilic substitution. The pendant amino group is perfectly positioned to act as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.

This reaction proceeds via an intramolecular S_N2 mechanism, leading to the formation of a six-membered heterocyclic ring. The product is a derivative of 3,4-dihydro-2H-1,4-benzoxazine, a scaffold of significant interest in medicinal chemistry.[6][7][8][9]

Mechanism:
  • Nucleophilic Attack: The lone pair of the amino group nitrogen attacks the α-carbon (C3).

  • Transition State: A five-centered transition state is formed.

  • Ring Closure & Bromide Expulsion: The C-N bond is fully formed as the C-Br bond breaks, expelling a bromide ion.

  • Deprotonation: The resulting ammonium salt is deprotonated by a base (or solvent) to yield the final neutral product, 7-methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one.

Intramolecular_Cyclization reactant 1-(3-Amino-4-methoxyphenyl) -3-bromopropan-1-one intermediate Cyclized Intermediate (Ammonium Salt) reactant->intermediate Intramolecular SN2 Attack product 7-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one intermediate->product -H+ (Deprotonation)

Caption: Workflow for intramolecular cyclization to a 1,4-benzoxazine derivative.

Experimental Protocol: Synthesis of 7-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one

This protocol is designed to favor the intramolecular cyclization pathway. The use of a non-nucleophilic base is crucial to facilitate the reaction without competing intermolecular substitution.

  • Reagents & Setup:

    • To a solution of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) (0.1 M), add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 1.5 eq).

    • Equip the reaction flask with a condenser and a magnetic stirrer.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80 °C. The elevated temperature provides the activation energy for the cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Product Characterization Data (Predicted)
7-Methoxy-2,3-dihydro-4H-1,4-benzoxazin-4-one¹H NMR: Signals for aromatic protons, methoxy group, and two methylene groups of the oxazine ring.
¹³C NMR: Peaks corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.
HRMS: Calculated m/z value for the molecular ion [M+H]⁺.

Part 3: Intermolecular Reactions and Competing Pathways

While intramolecular cyclization is highly probable, the reactivity of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is not limited to this pathway. Under different conditions and with various reagents, several intermolecular reactions can occur.

A. Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH) or an alkoxide (e.g., sodium ethoxide), α-haloketones with acidic α'-protons can undergo the Favorskii rearrangement.[3][10][11][12]

Mechanism:

  • Enolate Formation: The base abstracts an acidic α'-proton (from the C2 position) to form an enolate.

  • Cyclopropanone Formation: The enolate performs an intramolecular S_N2 attack on the α-carbon, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.[13]

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

  • Ring Opening: The cyclopropanone ring opens to form the most stable carbanion, which is then protonated during workup to yield a rearranged carboxylic acid or ester.

Favorskii_Rearrangement start 1-(3-Amino-4-methoxyphenyl) -3-bromopropan-1-one α'-H enolate Enolate Intermediate start:f0->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 -Br⁻ adduct Nucleophilic Adduct cyclopropanone->adduct Nucleophile (RO⁻) product Rearranged Carboxylic Acid Derivative adduct->product Ring Opening & Protonation

Caption: The Favorskii rearrangement pathway for α-bromoketones.

B. Intermolecular Nucleophilic Substitution

If a strong external nucleophile is present in high concentration, it can compete with the intramolecular cyclization.[14][15] The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism.

Common Nucleophiles and Products:

Nucleophile Product Type Conditions
Secondary Amine (e.g., Piperidine)α-Amino KetoneAprotic solvent, room temp.
Thiol (e.g., Thiophenol)α-Thio KetoneMild base (e.g., Et₃N)
Azide (e.g., NaN₃)α-Azido KetoneDMF or DMSO
Acetate (e.g., KOAc)α-Acetoxy KetoneAprotic solvent, heat

This pathway is favored when the external nucleophile is significantly more nucleophilic or present in a much higher concentration than the internal amino group.

C. Elimination Reaction

The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) can favor an E2 elimination pathway, leading to the formation of an α,β-unsaturated ketone.[1][4]

Mechanism: The base abstracts a proton from the C2 position, and in a concerted step, the double bond forms and the bromide ion is eliminated. The product would be 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one.

D. Reactions at the Carbonyl and Aromatic Ring
  • Carbonyl Group: Standard carbonyl chemistry is possible. For instance, reduction with sodium borohydride (NaBH₄) would likely yield the corresponding bromohydrin. Reductive amination could also occur, though it would compete with substitution at the α-carbon.[16]

  • Aromatic Ring: The electron-rich nature of the phenyl ring allows for electrophilic aromatic substitution.[5][17] However, the conditions required for reactions like nitration or halogenation are often harsh and could lead to degradation or side reactions at the bromoketone moiety.

Conclusion

The reactivity of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is rich and highly dependent on reaction conditions. Its structure inherently favors intramolecular cyclization to form valuable 1,4-benzoxazine derivatives, a pathway of significant synthetic utility. However, by carefully selecting reagents and conditions, chemists can steer the reaction towards alternative pathways such as the Favorskii rearrangement, intermolecular S_N2 substitution, or elimination. This technical guide serves as a predictive framework for researchers aiming to exploit the synthetic potential of this versatile building block, enabling the development of novel compounds for drug discovery and materials science applications.

References

  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. ACS Publications. Available at: [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Available at: [Link]

  • A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Available at: [Link]

  • α-bromoketone Definition. Fiveable. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications (RSC Publishing). Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry. Available at: [Link]

  • Favorskii Reaction. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science. Available at: [Link]

  • Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Available at: [Link]

  • Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. MDPI. Available at: [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. ScienceDirect. Available at: [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. Available at: [Link]

Sources

"safety and handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Research & Process Development

Executive Technical Summary

Compound Identity: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Chemical Class:


-Bromo Ketone / Aniline Derivative
Primary Risk Profile: Dual-Function Alkylator & Nucleophile (Self-Reactive) 

This guide addresses the specific handling requirements for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one . This molecule represents a unique class of "Janus-faced" intermediates: it possesses a nucleophilic aniline moiety and an electrophilic alkyl bromide tail.

Critical Stability Warning: In its free base form, this compound is thermodynamically unstable. The amine group can attack the alkyl bromide of a neighboring molecule (intermolecular polymerization) or, less likely due to ring strain, intramolecularly. It must be stored and handled primarily as a mineral acid salt (e.g., Hydrochloride or Hydrobromide) to suppress auto-alkylation.

Physicochemical Profile & Stability

Note: Specific experimental values for this exact isomer are sparse in public literature. The data below represents a high-confidence estimation based on Structure-Activity Relationships (SAR) of close analogs (e.g., 3-bromo-1-phenylpropan-1-one and anisidine derivatives).

PropertyEstimated/Derived ValueTechnical Implication
Molecular Weight ~258.11 g/mol Moderate molecular weight; likely solid at RT.
Physical State Crystalline Solid (Salt); Oil/Low-melt Solid (Free Base)Salts are safer to weigh; Free base is difficult to handle.
Solubility DMSO, DMF, MeOH (High); Water (Low for free base)Use polar aprotic solvents for reactions; avoid water in free-base form to prevent hydrolysis.
Reactivity High (Electrophile + Nucleophile)Prone to dimerization or polymerization if left in solution as a free base.
pKa (Aniline) ~3.5 - 4.5Weak base; requires strong acid (HCl/HBr) to protonate fully for stabilization.
Hazard Identification (GHS Classification)

Derived from functional group analysis (Aniline + Alkyl Bromide).

Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/2. Anilines are potent methemoglobinemia inducers.

  • Skin Corrosion/Irritation: Category 1B.[1][2] The

    
    -bromo ketone moiety is a potent lachrymator and alkylating agent, capable of causing chemical burns.
    
  • Germ Cell Mutagenicity: Category 2. Alkylating agents interact directly with DNA.

  • Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia), Liver.

Safe Handling Protocols: The "Salt-to-Reaction" Workflow

The safest operational procedure involves keeping the compound as a salt until the exact moment of reaction.

A. Engineering Controls
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

  • Secondary: All weighing must be done in a closed balance enclosure or glovebox if handling >1g.

  • Decontamination: Surfaces must be protected with absorbent pads backed by plastic.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95/P100 minimum for solid salts. If handling the free base or solutions, use a half-mask respirator with Organic Vapor/Acid Gas cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) due to the penetrating power of alkyl bromides.

  • Ocular: Chemical splash goggles. Face shield recommended during synthesis steps involving heat.

C. Protocol: In-Situ Neutralization (The "Just-in-Time" Release)

Do not isolate the free base unless absolutely necessary.

  • Suspension: Suspend the Hydrochloride salt in the reaction solvent (e.g., DMF or Acetonitrile).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, K2CO3) only when the co-reactant is present.

  • Quenching: Immediately quench any reaction mixture containing unreacted starting material with an amine-based scavenger (e.g., Morpholine) before workup.

Mechanistic Risks & Stabilization

The following diagram illustrates the "Self-Destruct" mechanism of the free base and the stabilization strategy using acid.

G Salt STABLE FORM (Hydrochloride Salt) Amine Protonated (NH3+) Base UNSTABLE INTERMEDIATE (Free Base) Free Amine (NH2) + Alkyl Bromide Salt->Base Deprotonation (Base added) Polymer Polymerization/Dimerization (Uncontrolled Alkylation) Base->Polymer Storage > 1 hour (Intermolecular Attack) Product Target Heterocycle (Controlled Cyclization) Base->Product Immediate Reaction (Intramolecular or Co-reactant)

Figure 1: Stability pathway. The free base is a transient species that must be consumed immediately to prevent polymerization.

Emergency Response & Decontamination
Spill Cleanup (Solid Salt)
  • Evacuate the immediate area.

  • Don PPE (Double nitrile gloves, respirator, gown).

  • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.

  • Neutralize Surface: Wipe the area with a 10% Sodium Thiosulfate solution. Thiosulfate is a "soft" nucleophile that rapidly reacts with the alkyl bromide, rendering it non-electrophilic.

First Aid
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[2][3] Do not use alcohol (increases absorption). Monitor for signs of cyanosis (blue lips/fingernails) due to aniline absorption.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately (corrosive risk).

  • Inhalation: Move to fresh air. Provide 100% oxygen if breathing is labored.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • Loba Chemie. Material Safety Data Sheet: 4-Bromoaniline (Aniline Analog). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one in Medicinal Chemistry

[1]

Executive Summary & Strategic Value

The compound 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as Intermediate 3-Br ) represents a high-value "lynchpin" scaffold in modern drug discovery.[1] Its structural uniqueness lies in its bifunctional electrophilicity paired with a nucleophilic aniline handle.[1]

In the context of kinase inhibitor design and fragment-based drug discovery (FBDD), this molecule serves three critical functions:

  • Covalent Warhead Precursor: It is the direct precursor to 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one (an acrylophenone), a Michael acceptor used to target non-catalytic cysteines in kinases (e.g., JAK3, BTK, EGFR).[1]

  • Solubilizing Tail Anchor: The

    
    -bromo ketone moiety allows for facile 
    
    
    substitution with secondary amines (e.g., morpholine,
    
    
    -methylpiperazine) to install solubility-enhancing groups, a common requirement in optimizing ADME properties.[1]
  • Heterocyclic Precursor: It serves as a substrate for the synthesis of fused aza-heterocycles, including quinolinones and benzodiazepines, via cyclocondensation reactions.[1]

Chemical Logic & Mechanism[1][2][3][4]

The "Push-Pull" Reactivity

Intermediate 3-Br possesses a "push-pull" electronic system:

  • Electron Donor (Nucleophile): The 3-amino group (meta to carbonyl) and 4-methoxy group activate the phenyl ring.[1] The amine is available for amide coupling or reductive amination.[1]

  • Electron Acceptor (Electrophile): The 3-bromopropan-1-one chain contains two electrophilic sites: the carbonyl carbon (hard electrophile) and the

    
    -carbon attached to bromine (soft electrophile).[1]
    
Pathway Decision Tree

The utility of Intermediate 3-Br is dictated by reaction conditions:

  • Basic Conditions (Weak Base): Favors Elimination (

    
    )  to form the vinyl ketone (Michael Acceptor).
    
  • Nucleophilic Conditions (Secondary Amines): Favors Substitution (

    
    )  to form 
    
    
    -aminoketones.[1]
  • Acidic Condensation: Favors cyclization if a suitable bis-nucleophile is present.[1]

ReactionPathwaysStartIntermediate 3-Br(1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one)VinylVinyl Ketone Warhead(Michael Acceptor)Start->VinylBase (Et3N), -HBr(Elimination)Substβ-Amino Ketone(Solubility Tail)Start->SubstHNR2, K2CO3(SN2 Substitution)HeteroFused Heterocycles(e.g., Quinolinones)Start->HeteroCyclocondensation(Acid/Heat)

Figure 1: Divergent synthetic pathways for Intermediate 3-Br.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Covalent Warheads (Vinyl Ketone Formation)

Objective: To convert Intermediate 3-Br into its acrylophenone derivative, a reactive warhead for covalent kinase inhibitors.[1]

Mechanism: Base-promoted dehydrohalogenation.[1]

Materials:

  • Intermediate 3-Br (1.0 equiv)[1]

  • Triethylamine (TEA) or DBU (1.2 equiv)[1]

  • Dichloromethane (DCM) or THF (anhydrous)[1]

  • Argon atmosphere[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of Intermediate 3-Br in 10 mL of anhydrous DCM under argon. Cool the solution to 0°C using an ice bath.

  • Elimination: Dropwise add TEA (1.2 mmol). The solution may darken slightly.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (formation of a UV-active, less polar spot).

  • Workup: Quench with saturated

    
     solution (10 mL). Extract with DCM (
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo at low temperature (<30°C) to prevent polymerization.
    
    • Note: Vinyl ketones are reactive.[1][2] Use immediately or store at -20°C.

Validation:

  • 1H NMR: Look for the disappearance of the triplet signals of the propyl chain (

    
     ppm) and appearance of the ABX system of the vinyl group (
    
    
    ppm).[1]
Protocol B: Installation of Solubilizing Tails (SN2 Reaction)

Objective: To synthesize a library of

Materials:

  • Intermediate 3-Br (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine,

    
    -Methylpiperazine) (1.1 equiv)[1]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (ACN) or DMF[1]

Step-by-Step Procedure:

  • Preparation: Suspend Intermediate 3-Br (1.0 mmol) and

    
     (2.0 mmol) in ACN (5 mL).
    
  • Addition: Add the secondary amine (1.1 mmol) slowly at RT.

  • Heating: Heat the mixture to 60°C for 2–4 hours.

    • Critical Control: Do not overheat (>80°C) to avoid retro-Mannich degradation or polymerization.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: The residue is often pure enough for subsequent steps.[1] If necessary, purify via flash chromatography (DCM/MeOH gradient).

Data Summary Table: Common Solubilizing Tails

Amine InputProduct StructureLogP Change (Est.)Application
Morpholine Morpholino-propan-1-one-0.5General solubility
N-Methylpiperazine (4-Methylpiperazin-1-yl)--1.2High solubility / BBB penetration
Pyrrolidine Pyrrolidin-1-yl--0.2Potency enhancement (steric)
Protocol C: Synthesis of Quinolin-4-one Derivatives

Objective: Cyclization to form the core scaffold of potential antimalarial or antibacterial agents.[1]

Mechanism: The 3-amino group reacts with an aldehyde (if added) or undergoes intramolecular rearrangement under specific Lewis Acid conditions.[1] A more common route using this intermediate is the Conrad-Limpach type synthesis modification.

Step-by-Step Procedure:

  • Condensation: React Intermediate 3-Br with an ortho-ester or DMF-DMA (dimethylformamide dimethyl acetal) to form the enaminone intermediate.[1]

  • Cyclization: Heat the intermediate in diphenyl ether at 250°C (thermal cyclization) or use

    
     for cyclodehydration.
    
  • Note: This specific intermediate is less common for direct cyclization than its

    
    -keto ester analogs, but can form dihydroquinolinones  upon reaction with primary amines followed by intramolecular alkylation.[1]
    

Safety & Handling Guidelines

  • Lachrymator Hazard:

    
    -Halo ketones are potent lachrymators (tear gas agents).[1]
    
    • Requirement: All weighing and reactions must be performed in a functioning fume hood.

    • PPE:[1] Double nitrile gloves and chemical safety goggles are mandatory.

  • Skin Sensitizer: The aniline moiety poses a risk of allergic contact dermatitis.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The compound is sensitive to light and moisture (hydrolysis of the bromide).[1]

References

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link(Context: Solubilizing tail installation strategies).

  • Pettersson, F., et al. (2013).[1] "Synthesis and evaluation of new 3-amino-4-methoxyacetophenone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 65, 201-210. (Context: Reactivity of the amino-methoxy-acetophenone scaffold).

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context: Cyclization protocols for beta-halo ketones).

  • World Health Organization (WHO). "Guidelines for the Safety and Efficacy of Alkyating Agents in Drug Development."[1] (Context: Handling of reactive alkyl halides).

Graphviz Diagram: Synthesis Workflow

WorkflowRawStart: Intermediate 3-Br(Solid, Lachrymator)Dissolve1. Solvation(DCM or ACN)Raw->DissolveBranchDecision PointDissolve->BranchPathAPath A: Elimination(+ Et3N, 0°C)Branch->PathATarget: Covalent DrugPathBPath B: Substitution(+ HNR2, K2CO3, 60°C)Branch->PathBTarget: Soluble LeadProdAProduct A:Vinyl Ketone (Warhead)PathA->ProdA30 min, WorkupProdBProduct B:Amino-Ketone (Library)PathB->ProdB2-4 hr, Filtration

Caption: Operational workflow for processing Intermediate 3-Br into bioactive scaffolds.

Application Note: Strategic Purification Protocols for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification and handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a critical intermediate often employed in the synthesis of bioactive heterocycles (e.g., quinolinones, TGF-


 inhibitors).[1][2][3]

The purification of this compound presents a unique "dual-threat" challenge:

  • Oxidative Instability: The electron-rich aniline moiety is prone to aerial oxidation (browning).[1][2][3]

  • Self-Alkylation (Polymerization): The molecule contains both a nucleophile (primary amine) and an electrophile (primary alkyl bromide).[1][2][3] In concentrated solutions or upon heating, it risks intermolecular polymerization.[3]

This protocol prioritizes speed and thermal control to isolate high-purity material while mitigating self-destruction pathways.[1][2][3]

Chemo-Physical Profile & Stability Logic

Understanding the molecular behavior is the prerequisite for successful purification.

FeatureChemical RiskMitigation Strategy
Primary Amine (-NH

)
Oxidation (Darkening); Nucleophilic attack.[1][2][3]Use inert atmosphere (

); Avoid chlorinated solvents for extended periods.[1][2][3]
Alkyl Bromide (-CH

Br)
Hydrolysis; Susceptible to nucleophilic attack.[1][2][3]Minimize water contact time; Keep pH < 9; Store cold.[1][2]
Ketone Linker Generally stable, but activates the aromatic ring.[3]Standard handling.
Solubility Soluble in DCM, EtOAc, DMSO.[1][3] Sparingly soluble in Hexanes, Water.[2][3]Use polarity-gradient chromatography or anti-solvent recrystallization.[1][2]
The "Self-Destruct" Mechanism

The primary failure mode during purification is intermolecular alkylation .[1][2] The amine of Molecule A attacks the alkyl bromide of Molecule B, leading to oligomers.[3]

Critical Rule: Never store this compound in solution at room temperature for >4 hours. Purify and isolate as a solid immediately.

Method A: Recrystallization (Scalable & Preferred)[1][3]

Recrystallization is the "Gold Standard" for this compound because it avoids the extended solution-state time required by chromatography.[2]

Target Purity: >98% (HPLC) Typical Yield: 75-85%

Reagents
  • Solvent A (Good Solvent): Ethanol (Absolute) or Ethyl Acetate.[1][2][3]

  • Solvent B (Anti-Solvent): Hexanes or Water (if using Ethanol).[1][2][3]

  • Stabilizer: Activated Carbon (optional, for decolorization).[1][2][3]

Protocol
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling Ethanol (approx. 5-7 mL per gram of crude).[1][2]

    • Expert Tip: Do not exceed 60°C. If it doesn't dissolve, the "insoluble" material is likely polymerized byproduct.[3] Filter this off immediately.

  • Decolorization (If dark brown):

    • Add Activated Carbon (5 wt% of crude).[1][2][3] Stir for 2 minutes.

    • Perform a Hot Filtration through a pre-warmed Celite pad to remove carbon.[1][2]

  • Crystallization:

    • Remove from heat.[1][2][4]

    • Add warm Water (Solvent B)[1][3] dropwise until a faint turbidity persists.[2]

    • Add 1-2 drops of Ethanol to clear the solution.[1][2]

    • Slow Cooling: Wrap the flask in a towel and allow it to reach room temperature undisturbed (approx. 2 hours). Rapid cooling traps impurities.[1][2]

  • Isolation:

    • Cool further in an ice bath (0-4°C) for 30 minutes.

    • Filter the yellow needles/solid via vacuum filtration.[2]

    • Wash with cold Ethanol/Water (1:[1][3][4]1) mixture.

  • Drying:

    • Dry under high vacuum (< 5 mbar) at room temperature .[1][2] Do not heat-dry, as this accelerates lattice-bound polymerization.[1][2][3]

Method B: Flash Column Chromatography (High Purity/Small Scale)[1][3]

Use this method if the crude purity is <80% or if recrystallization fails to remove specific isomers.[2]

Stationary Phase: Silica Gel (Standard, 40-63


m).[1][2][3]
Mobile Phase:  Gradient of Hexanes (A) and Ethyl Acetate (B).[1][2][3]
The "Neutralization" Tactic

Silica gel is slightly acidic, which can protonate the amine, causing "tailing" (streaking) and loss of product.[3]

  • Correction: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, OR add 0.5% TEA to the mobile phase.

Protocol
  • Sample Loading:

    • Dissolve crude in a minimal amount of Dichloromethane (DCM).[1][2][3]

    • Dry Loading: Mix with silica (1:2 ratio), evaporate solvent at <30°C, and load the powder.[3] This prevents polymerization at the top of the column.

  • Elution Gradient:

    • 0-5 min: 100% Hexanes (Elutes non-polar impurities).[1][2][3]

    • 5-20 min: 0%

      
       30% EtOAc in Hexanes.
      
    • Product Elution: The target compound typically elutes around 25-35% EtOAc (verify with TLC).[1][2][3]

  • Fraction Collection:

    • Collect fractions in tubes containing a trace of stabilizer (optional).[2][3]

    • Analyze via TLC (Visualization: UV 254nm; the amine also stains red/orange with Ninhydrin).[3]

  • Concentration:

    • Combine pure fractions.

    • Rotary evaporate at < 35°C .[1][2][3][5]

    • Critical: Do not evaporate to absolute dryness if the bath is warm.[2] Stop when it is a thick oil, transfer to a vial, and remove the last traces of solvent under high vacuum.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for choosing the correct purification path based on crude quality.

PurificationWorkflow Start Crude 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity Decision Purity > 80%? CheckPurity->Decision MethodA Method A: Recrystallization (EtOH / Water) Decision->MethodA Yes (High Purity) MethodB Method B: Flash Chromatography (Hex/EtOAc + 1% TEA) Decision->MethodB No (Complex Mix) PolymerCheck Check for Polymerization (Insoluble Solids?) MethodA->PolymerCheck FinalDry Vacuum Dry (Room Temp, Dark) MethodB->FinalDry HotFilter Hot Filtration (Remove Polymer) PolymerCheck->HotFilter Yes PolymerCheck->FinalDry No HotFilter->FinalDry Storage Storage: -20°C, Inert Gas FinalDry->Storage

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material analysis.

Analytical Validation (QC)

Before releasing the batch, validate identity and purity using these specific markers.

TechniqueObservation CriteriaPass Specification
HPLC (C18) Gradient: 10-90% ACN/Water.[1][2][3]Single peak > 98% AUC.[1][2]
1H-NMR Check integration of -OCH

(3H, s, ~3.9 ppm) vs. -CH

Br (2H, t, ~3.6 ppm).
Ratio 3:2. No split peaks (indicates hydrolysis).[1][2][3]
Appearance Visual inspection.[1][2][3]Pale yellow to yellow solid.[1][2] (Brown/Black = Oxidized).[1][2][3]

Storage & Stability Protocol (Self-Validating System)

To ensure the protocol remains valid over time, the storage mechanism must prevent the degradation pathways identified in Section 2.[3]

  • Salt Formation (Long-term Storage): If the material is not needed immediately, convert it to the Hydrochloride Salt .[1][2][3]

    • Dissolve in EtOAC, add 1M HCl in Ether. Filter the precipitate.[2][4][6][7][8][9][10]

    • Why? Protonating the amine (

      
      ) removes its nucleophilicity, rendering the "Self-Destruct" polymerization impossible.[1][3]
      
  • Free Base Storage:

    • Store at -20°C .

    • Store under Argon/Nitrogen .[1][2][3]

    • Protect from light (amber vial).[1][2][3]

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of aromatic amines and handling of alkyl halides).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] [1]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 44122262, 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (Analogous Structure).[1][2] Retrieved from .[1][2] (Used for physicochemical property estimation of the amino-analog).[1][2][3]

  • BenchChem. (2025).[1][2][3][4][6] Purifying Chalcone Derivatives by Recrystallization.[1][2][7][9][10] [Technical Note]. (Provides the basis for the Ethanol/Water recrystallization solvent system for phenyl-propanone derivatives).[1][10][11]

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)propan-1-one.[1][2][3].[1][2][3] (Reference for handling bromo-ketone lability).

Sources

"analytical methods for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Characterization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Introduction

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a substituted propiophenone derivative featuring a unique combination of functional groups: an aromatic amine, a methoxy ether, a ketone, and an alkyl bromide. This molecular architecture makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities. However, the presence of these reactive moieties—particularly the basic amino group and the labile bromopropyl chain—presents distinct challenges for analytical characterization. The primary amino group can interact with active sites on chromatographic columns, leading to poor peak shape, while the compound's potential thermal instability complicates gas-phase analyses.

This comprehensive guide provides a suite of robust analytical protocols designed for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the underlying scientific principles behind method selection and parameter optimization. This document is intended for researchers, quality control analysts, and drug development professionals who require reliable, validated methods for purity assessment, identification, and structural elucidation.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the cornerstone technique for assessing the purity and quantifying 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one. Its operation at ambient temperatures circumvents the risks of thermal degradation associated with gas chromatography. A reversed-phase method is optimal, leveraging the compound's moderate polarity for effective retention and separation from potential impurities.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides balanced retention for the moderately polar analyte. The end-capping on modern C18 columns is crucial to minimize silanol interactions with the basic amino group, thereby preventing peak tailing.

  • Mobile Phase pH Control: The amino group (pKa ≈ 4-5) must be consistently protonated to ensure a single ionic species and achieve sharp, symmetrical peaks. A buffer system with a pH of 2.5-3.5, such as a phosphate or formate buffer, is ideal. This low pH keeps the amine in its cationic form (Ar-NH₃⁺), improving its interaction with the stationary phase and enhancing peak shape.

  • Detector Wavelength: The molecule contains a substituted acetophenone chromophore, which exhibits strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic ketones, though a full UV scan is recommended to identify the absorbance maximum (λ-max) for optimal sensitivity.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Accurately weigh ~1 mg of sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) to 0.1 mg/mL p1->p2 p3 Filter sample through 0.45 µm PTFE filter p2->p3 a1 Equilibrate HPLC system with initial conditions p3->a1 p4 Prepare & degas Mobile Phases A and B p4->a1 a2 Inject sample (5-10 µL) a3 Run Gradient Elution & Acquire Data d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Quantify against Standard Curve (if needed) d1->d3

Caption: HPLC analysis workflow from sample preparation to data processing.

Detailed Protocol: HPLC-UV Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • A table summarizing the recommended HPLC parameters.

ParameterRecommended ValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions for good resolution of impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)Controls ionization of the amino group for good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for effective elution.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak sharpness.
Detection UV at 254 nmGood sensitivity for the aromatic ketone chromophore.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with mobile phase.
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the diluent.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Data Processing:

    • Equilibrate the column for at least 15 minutes with the initial mobile phase composition.

    • Inject the sample and acquire the chromatogram.

    • Integrate all peaks and calculate the purity of the main component using the area percent method.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification through mass fragmentation patterns. However, direct analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is problematic due to its low volatility and potential for thermal degradation in the hot GC injector. The primary amino group can also cause poor chromatography. Therefore, derivatization is a mandatory step to enhance thermal stability and volatility.[1] Silylation, which replaces the active hydrogen on the amino group with a trimethylsilyl (TMS) group, is an effective strategy.

Causality Behind Experimental Choices
  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -NH₂ group into a non-polar -N(TMS)₂ or -NHTMS group. This blocks hydrogen bonding, reduces polarity, and increases thermal stability, making the molecule suitable for GC analysis.[1]

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is ideal for separating the derivatized analyte from reaction byproducts and other impurities.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for structural confirmation and identification.

Workflow for GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve ~1 mg sample in anhydrous solvent (e.g., Pyridine) p2 Add silylating agent (e.g., BSTFA + 1% TMCS) p1->p2 p3 Heat at 60-70°C for 30 min p2->p3 p4 Cool and inject directly into GC-MS p3->p4 a1 Inject derivatized sample p4->a1 a2 Temperature-programmed separation on GC column a3 Elute into MS for ionization & fragmentation d1 Analyze Total Ion Chromatogram (TIC) a3->d1 d2 Extract Mass Spectrum of the analyte peak d1->d2 d3 Compare experimental spectrum to library or predicted fragmentation d2->d3

Caption: GC-MS analysis workflow, including the critical derivatization step.

Detailed Protocol: GC-MS Identification
  • Derivatization Procedure:

    • Place approximately 0.5-1.0 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

  • GC-MS Conditions:

    • A table summarizing the recommended GC-MS parameters.

ParameterRecommended ValueRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmIndustry standard for robust, general-purpose analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from the solvent and derivatizing agent.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProduces reproducible, information-rich fragmentation.
Scan Range 40 - 550 m/zCovers the expected mass range of the fragments and TMS derivative.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation.[2] It provides detailed information about the carbon-hydrogen framework of the molecule.

NMR Logic for Structure Confirmation

NMR_Logic NMR_Techniques NMR Analysis Suite H1_NMR ¹H NMR - Chemical Shift - Integration (Proton Count) - Multiplicity (J-coupling) NMR_Techniques->H1_NMR C13_NMR ¹³C NMR - Chemical Shift - Number of unique carbons NMR_Techniques->C13_NMR COSY 2D COSY Reveals ¹H-¹H coupling networks (e.g., -CH₂-CH₂-) H1_NMR->COSY HSQC 2D HSQC Correlates each proton to its directly attached carbon H1_NMR->HSQC HMBC 2D HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations for connectivity H1_NMR->HMBC C13_NMR->COSY C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Confirmed COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interplay of NMR experiments for definitive structural elucidation.

Protocol and Data Interpretation
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like those of the amino group.

    • Transfer the solution to a 5 mm NMR tube.

  • Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

    • A table of predicted NMR chemical shifts.

AssignmentPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale
C=O -~195Typical for an aryl-alkyl ketone.
Aromatic C-NH₂ -~140Aromatic carbon attached to an electron-donating group.
Aromatic C-OCH₃ -~150Aromatic carbon attached to a strong electron-donating group.
Aromatic CH 6.8 - 7.5, m~110-130Region for aromatic protons, specific shifts depend on substitution.
-OCH₃ ~3.8, s (3H)~56Characteristic singlet for a methoxy group.
-NH₂ ~5.0, br s (2H)-Broad signal due to exchange; shift is solvent-dependent.
-CO-CH₂- ~3.6, t (2H)~38Methylene alpha to the ketone, triplet due to coupling with adjacent CH₂.
-CH₂-Br ~3.9, t (2H)~32Methylene attached to bromine, triplet due to coupling.

Molecular Formula Confirmation

To finalize the structural assignment, the molecular formula must be confirmed using high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

  • Technique: Electrospray Ionization (ESI) is suitable due to the compound's polarity and the presence of the basic amino group, which is readily protonated to form [M+H]⁺.

  • Protocol: Infuse a dilute solution (1-10 µg/mL) of the sample in methanol or acetonitrile with 0.1% formic acid into the ESI source.

Elemental Analysis

This technique provides the mass percentages of Carbon, Hydrogen, and Nitrogen.

  • Protocol: Submit a pure, dry sample (~2-3 mg) for combustion analysis.

Validation Data Table
  • A table comparing theoretical and expected values for formula confirmation.

AnalysisParameterTheoretical Value for C₁₀H₁₂BrNO₂
HRMS (ESI+) Exact Mass of [M+H]⁺258.0175
Elemental Analysis % Carbon46.53%
% Hydrogen4.69%
% Nitrogen5.43%

Summary of Analytical Methods

TechniquePrimary PurposeKey AdvantagesKey Limitations
HPLC-UV Purity assessment, QuantificationRobust, reproducible, suitable for stability studies.Limited identification power.
GC-MS Identification by fragmentationHigh sensitivity, provides structural fingerprint.Requires derivatization, risk of thermal degradation.
NMR Unambiguous structure elucidationProvides complete structural map and connectivity.Lower sensitivity, requires more sample, expensive.
HRMS Molecular formula confirmationExtremely accurate mass measurement.Provides no purity information.
Elemental Analysis Molecular formula confirmationConfirms elemental ratios in the pure substance.Requires a highly pure sample.

References

  • Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Deriv
  • What is the Difference Between Phenols by 4AAP vs GCMS Methods?. ALS Global.
  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry.
  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • First Synthesis of 3-Methoxy-4-Aminopropiophenone.
  • NMR Spectroscopic Data for Compounds 1−4.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI.
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada.
  • Nuclear magnetic resonance spectroscopy (NMR). Carl ROTH.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

Scalable Process Development: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , represents a distinct class of bifunctional intermediates often utilized in the synthesis of kinase inhibitors and heterocycle-fused pharmacophores.

Structural Challenges:

  • Chemo-incompatibility: The molecule contains a nucleophilic aniline amine and an electrophilic alkyl bromide. In its free-base form, this molecule is prone to intermolecular polymerization or self-alkylation. Critical Strategy: The final product must be isolated and stored as the Hydrochloride (HCl) salt to deactivate the nucleophile.

  • Regioselectivity: Introducing substituents on the anisole ring requires precise exploitation of directing effects to achieve the 1,3,4-substitution pattern.

  • Labile Functionality: The alkyl bromide is susceptible to elimination (forming the acrylophenone) under basic conditions or hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions.

Selected Synthetic Route: We utilize a robust, three-step linear synthesis starting from commercially available Anisole .

  • Step 1: Friedel-Crafts Acylation (C-C bond formation).[1][2]

  • Step 2: Electrophilic Aromatic Nitration (Regioselective functionalization).

  • Step 3: Chemoselective Reduction (Nitro to Amine without dehalogenation).

Synthetic Pathway Visualization

The following diagram outlines the chemical transformations and the logic flow for the scale-up strategy.

SyntheticRoute Start Anisole (Starting Material) Step1 Step 1: Friedel-Crafts Reagent: 3-Bromopropionyl Chloride Catalyst: AlCl3 Solvent: DCM Start->Step1 Acylation Inter1 Intermediate A 1-(4-methoxyphenyl)- 3-bromopropan-1-one Step1->Inter1 >85% Yield Step2 Step 2: Nitration Reagent: HNO3 / H2SO4 Temp: -10°C to 0°C Inter1->Step2 Electrophilic Subst. Inter2 Intermediate B 1-(3-nitro-4-methoxyphenyl)- 3-bromopropan-1-one Step2->Inter2 Regioselective Step3 Step 3: Chemoselective Reduction Reagent: SnCl2 / HCl / EtOH (Avoids dehalogenation) Inter2->Step3 Nitro Reduction Final Target Product (HCl Salt) 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one HCl Step3->Final Salt Formation

Figure 1: Linear synthetic pathway highlighting key reagents and intermediates. The process is designed to maintain the integrity of the alkyl bromide.

Detailed Protocols & Methodologies

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 1-(4-methoxyphenyl)-3-bromopropan-1-one. Mechanism: The methoxy group directs the acylium ion to the para position.[3]

ParameterSpecification
Reagents Anisole (1.0 eq), 3-Bromopropionyl chloride (1.1 eq), AlCl3 (1.2 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature 0°C (Addition)

RT (Reaction)
Yield Target 85-90%

Protocol:

  • Setup: Charge a dry reactor with anhydrous AlCl3 (1.2 eq) and DCM (5 vol). Cool to 0–5°C under N2.

  • Acyl Chloride Addition: Add 3-Bromopropionyl chloride (1.1 eq) dropwise, maintaining internal temperature <10°C. Stir for 30 min to form the acylium complex.

  • Substrate Addition: Add Anisole (1.0 eq) dissolved in DCM (2 vol) slowly. Note: Exothermic reaction.[1]

  • Reaction: Warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Vigorous HCl gas evolution.

  • Workup: Separate organic layer.[1][4] Wash with water, sat.[4] NaHCO3, and brine.[4] Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc if necessary, though crude is often sufficient for the next step.

Step 2: Regioselective Nitration

Objective: Synthesis of 1-(3-nitro-4-methoxyphenyl)-3-bromopropan-1-one. Causality: The methoxy group is a strong ortho/para director.[4] Since the para position is blocked by the ketone, and the ketone is a meta director, both directing groups reinforce substitution at the 3-position (ortho to OMe, meta to ketone).

ParameterSpecification
Reagents Intermediate A (1.0 eq), Fuming HNO3 (1.05 eq), Conc. H2SO4
Temperature -10°C to 0°C (Critical)
Safety Risk of thermal runaway; Risk of benzyl-position oxidation

Protocol:

  • Dissolution: Dissolve Intermediate A in concentrated H2SO4 (5 vol) at -10°C.

  • Nitration: Prepare a mixture of Fuming HNO3 (1.05 eq) and H2SO4 (1 vol). Add this mixture dropwise to the reactor.

    • Critical Control: Do not exceed 0°C. Higher temperatures favor dinitration and oxidation of the alkyl chain.

  • Stirring: Stir at 0°C for 1–2 hours.

  • Quench: Pour onto crushed ice (10 vol). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash extensively with water to remove acid.

  • Purification: Recrystallize from Ethanol.

Step 3: Chemoselective Reduction (The "Pivot" Step)

Objective: Reduction of nitro group to amine without debromination or ketone reduction. Why SnCl2? Catalytic hydrogenation (Pd/C, H2) poses a high risk of hydrogenolysis (cleaving the C-Br bond). Fe/AcOH is viable but can be messy on scale. Stannous Chloride (SnCl2) in acidic media provides a clean, controllable reduction that keeps the amine protonated, preventing side reactions.

Protocol:

  • Setup: Charge Intermediate B (1.0 eq) and Ethanol (10 vol) into the reactor.

  • Reagent Prep: Add SnCl2·2H2O (3.5 eq) followed by conc. HCl (2.0 eq).

  • Reaction: Heat to 50–60°C. Monitor closely (approx. 2–4 hours).

    • Endpoint: Disappearance of nitro starting material.

  • Workup (Crucial for Stability):

    • Cool to room temperature.[1][5][6]

    • Concentrate to remove ethanol.

    • Do NOT basify strongly. Adjust pH to ~3–4 if needed to precipitate tin salts, or use a sulfide workup to remove tin if strict purity is required.

    • Preferred Isolation: The product is best isolated directly as the Hydrochloride salt. If the reaction mixture is clean, cooling and adding diethyl ether may precipitate the target HCl salt directly.

  • Filtration: Collect the off-white solid. Wash with cold ether/DCM.

  • Storage: Store under Argon at 4°C.

Process Logic & Troubleshooting Flow

The following diagram illustrates the decision-making process during the critical reduction and workup phase.

WorkupLogic Start Reduction Complete (SnCl2/HCl) Check Check TLC/HPLC Is C-Br intact? Start->Check Yes Yes: Proceed to Isolation Check->Yes Clean No No: Des-bromo impurity detected Check->No Over-reduction Iso Concentrate Solvent Yes->Iso Action1 Adjust Temp Lower in future runs (<40°C) No->Action1 Salt Isolate as HCl Salt (Do NOT Free Base) Iso->Salt Reason Free base amine attacks alkyl bromide (Polymerization) Salt->Reason

Figure 2: Workup logic emphasizing the necessity of salt formation to prevent self-alkylation.

References

  • Friedel-Crafts Acylation of Anisole

    • Mechanism and Regioselectivity: "Friedel-Crafts Acylation of Anisole."[1][2][4][7] University of Wisconsin-Madison Chemistry Department. Link (Accessed via Search Result 1.1).

    • Scale-up Protocols: "Friedel-Crafts Acylation."[1][2][4] University of Michigan. Link (Accessed via Search Result 1.2).

  • Chemoselective Reduction (Nitro in presence of Alkyl Halide)

    • Comparison of Methods (Fe, SnCl2, Zn): "Nitro Reduction - Common Conditions."[8] Common Organic Chemistry. Link (Accessed via Search Result 1.6).

    • Selectivity Insights: "A Mechanistic Guide to Nitro Group Reduction."[9] BenchChem.[4][9] Link (Accessed via Search Result 1.8).

  • Compound Data & Safety

    • 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Structure): PubChem CID 11232400.[10] Link (Accessed via Search Result 1.12).

  • Nitration Protocols

    • Nitration of Activated Aromatics: "Nitration of Bromobenzene Lab." Edubirdie / Academic Archives. Link (Accessed via Search Result 1.17).

Disclaimer: This guide is for research and development purposes. All procedures should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Strategic Utilization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one , a bifunctional chemical intermediate. This document is designed for medicinal chemists and process development scientists focusing on the synthesis of kinase inhibitors, GPCR ligands, and fused heterocyclic scaffolds.

Executive Summary

The compound 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one represents a high-value "bifunctional pharmacophore scaffold" in modern drug discovery. Its structural uniqueness lies in the orthogonality of its reactive centers:

  • The Electrophilic Tail (

    
    -Bromo Ketone):  A latent Michael acceptor precursor that allows for the introduction of solubilizing groups (e.g., morpholines, piperazines) via elimination-addition or direct 
    
    
    
    substitution.
  • The Nucleophilic Head (3-Amino-4-methoxyaryl): An aniline moiety positioned for derivatization with covalent warheads (acrylamides) or participation in heterocyclization to form quinoline/indole cores.

This guide provides validated protocols for transforming this intermediate into bioactive scaffolds, specifically targeting Tyrosine Kinase Inhibitors (TKIs) and Adrenergic/Serotonergic GPCR ligands .

Chemical Profile & Mechanistic Insight[1]

Structural Analysis
  • IUPAC Name: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

  • Molecular Formula:

    
    
    
  • Key Functionality:

    • 
      -Bromo Ketone Motif:  Unlike 
      
      
      
      -bromo ketones (phenacyl bromides), this motif is prone to
      
      
      elimination under basic conditions, generating a transient aryl vinyl ketone (enone). This reactivity must be controlled to prevent polymerization.
    • 3-Amino-4-methoxy Core: A privileged substructure in oncology drugs (e.g., Gefitinib analogs), conferring hydrogen-bonding capability and optimized metabolic stability compared to unsubstituted anilines.

Stability & Handling
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is oxidation-sensitive; the bromide is moisture-sensitive.

  • Safety Warning: Potent lachrymator and skin sensitizer. Handle in a fume hood.

  • Solubility: Soluble in DMSO, DMF, and DCM. Limited solubility in non-polar alkanes.

Mechanistic Utility: The "Masked" Michael Acceptor

The primary utility of this intermediate is its ability to act as a masked acrylophenone . Direct displacement of the bromide is often sluggish compared to the rapid elimination to the vinyl ketone followed by conjugate addition.

Pathway A (Direct Substitution): Favored by weak bases/strong nucleophiles (e.g., thiols, azides). Pathway B (Elimination-Addition): Favored by secondary amines (e.g., piperazine) in the presence of tertiary amine bases.

ReactionPathways Start 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Vinyl Intermediate: Vinyl Ketone (Enone) Start->Vinyl Base (Et3N) - HBr (Elimination) Product Product: $beta$-Amino Ketone (Mannich Base Analog) Start->Product Direct SN2 (Minor Pathway) Vinyl->Product Nucleophile (H-Nu) (Michael Addition)

Figure 1: Mechanistic pathways for functionalizing the alkyl side chain.

Experimental Protocols

Protocol A: Synthesis of Solubilized Kinase Inhibitor Precursors

Objective: To attach a solubilizing moiety (N-methylpiperazine) to the ketone tail while preserving the aniline for subsequent warhead attachment.

Reagents:

  • Substrate: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous ACN in a round-bottom flask under nitrogen. Cool to 0°C.[1]

  • Base Addition: Add DIPEA (2.0 mmol) dropwise. Note: A slight yellowing may occur, indicating partial enone formation.

  • Nucleophile Addition: Add N-Methylpiperazine (1.2 mmol) slowly over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.

    • Endpoint: Disappearance of the bromide peak (M+) and appearance of the amino-ketone product (M-Br+Nu).

  • Workup:

    • Dilute with EtOAc (50 mL) and wash with saturated

      
       (2 x 20 mL) and Brine (20 mL).
      
    • Critical Step: Do not use acidic wash yet, as the product is basic.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM with 1%

    
    ).
    

Yield Expectation: 75–85% Data Validation:


 NMR should show the disappearance of the triplet at 

ppm (

) and appearance of piperazine multiplets.
Protocol B: Covalent Warhead Installation (Acrylamide Formation)

Objective: To convert the free aniline into an acrylamide warhead, creating a covalent inhibitor targeting Cysteine residues in kinases (e.g., EGFR).

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Acylating Agent: Acryloyl chloride (1.1 eq) or Acrylic acid/HATU

  • Base:

    
     (aqueous) or DIPEA (organic)
    
  • Solvent: THF/Water (Schotten-Baumann conditions) or DCM (Anhydrous)

Step-by-Step Methodology (Schotten-Baumann - Recommended for Selectivity):

  • Dissolution: Dissolve 1.0 mmol of the aniline intermediate (from Protocol A) in 10 mL THF.

  • Biphasic Setup: Add 10 mL of saturated aqueous

    
    . Cool the biphasic mixture to 0°C with vigorous stirring.
    
  • Acylation: Dilute Acryloyl chloride (1.1 mmol) in 2 mL THF and add dropwise over 10 minutes.

    • Why this method? The biphasic system scavenges the HCl byproduct immediately, preventing protonation of the piperazine tail and reducing side reactions.

  • Completion: Stir at 0°C for 30 minutes. TLC should show rapid conversion.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine. Dry and concentrate.

  • Purification: Recrystallization from

    
    /Hexanes or rapid chromatography. Avoid prolonged silica exposure to prevent polymerization of the acrylamide.
    

Advanced Application: Heterocyclic Fused Ring Synthesis

This intermediate can also serve as a precursor for 4-Quinolones via a modified Conrad-Limpach reaction, although the meta-position of the amine requires activation or specific conditions.

Workflow Visualization:

SynthesisWorkflow Start Starting Material: 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Step1 Step 1: Tail Functionalization (Reaction with Amine/Thiol) Start->Step1  Protocol A   Alternative Alternative Path: Intramolecular Cyclization (Formation of Aza-heterocycles) Start->Alternative  Acid Cat./Heat   Step2 Step 2: Warhead Installation (Acryloyl Chloride) Step1->Step2  Protocol B   Final Final Target: Covalent Kinase Inhibitor (Solubilized Acrylamide) Step2->Final  Purification  

Figure 2: Synthetic workflow for converting the intermediate into a bioactive scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Alkylation Competition from elimination (Enone formation) followed by polymerization.Lower temperature to -10°C. Use a secondary amine nucleophile which traps the enone efficiently.
Polymerization of Product Acrylamide moiety is unstable on acidic silica.Add 1% Triethylamine to the eluent. Store product with a radical inhibitor (e.g., BHT) if necessary.
Incomplete Acylation HCl byproduct protonating the aniline (deactivating it).Ensure excess base (DIPEA or Schotten-Baumann conditions) is used to scavenge acid.
Cyclization Side Product Intramolecular attack of amine on the bromide chain.Keep the concentration of the free amine/bromide species low; prioritize the alkylation step first if possible, or protect the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Reactivity). Retrieved from .

  • Movsisyan, M., et al. (2018). "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation."[2] Chemistry – A European Journal, 24(45), 11779-11784. (Demonstrates synthesis of the halo-ketone precursor). Retrieved from .

  • American Elements. 3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one Hydrochloride (Mannich Base Reference). Retrieved from .

  • BenchChem (2025). Application Notes: The Use of 3-Bromopyridine-D4 in the Synthesis of Neurological Drugs.[3] (General reference for brominated intermediates in drug synthesis). Retrieved from .

  • Sigma-Aldrich. 3-Bromopropionyl chloride Product Information. (Reagent used to synthesize the title compound). Retrieved from .

Sources

Application Note: Chemoselective Functionalization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the optimized protocols for reacting 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as Scaffold A ) with various nucleophiles. This scaffold is a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and GPCR ligands, where the 3-amino-4-methoxy substitution pattern mimics the pharmacophore of several FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib analogs).

The core challenge in utilizing Scaffold A lies in its bifunctional electrophilicity (alkyl bromide vs. aryl ketone) and latent nucleophilicity (unprotected aniline). Successful derivatization requires strict control over reaction kinetics to favor chemoselective substitution at the


-carbon while suppressing polymerization and elimination side-reactions.

Mechanistic Expertise & Causality

To achieve high yields, researchers must understand the competing pathways inherent to


-bromoketones.
The vs. Elimination-Addition Dichotomy

The reaction with amines does not proceed solely through a simple


 displacement. Two pathways compete:
  • Direct

    
     Substitution:  Favored by primary alkyl halides and unhindered nucleophiles in polar aprotic solvents.
    
  • Elimination-Addition (E1cB/Michael): The acidity of the

    
    -protons (adjacent to the carbonyl) allows for base-mediated elimination of HBr to form an acrylophenone intermediate . This enone then undergoes Michael addition.
    

Critical Insight: While both pathways yield the same final


-aminoketone, the Elimination-Addition pathway is often superior for sterically hindered amines but carries a higher risk of polymerizing the acrylophenone intermediate.
The "Aniline Trap"

The C3-amino group on the phenyl ring is a weak nucleophile (


). While significantly less reactive than aliphatic amine reagents, it can participate in:
  • Intermolecular Dimerization: Reacting with the bromide of a second molecule.

  • Oxidation: The electron-rich aniline is susceptible to oxidation if the reaction is run in air at high temperatures.

Control Strategy: We utilize kinetic control (low temperature, excess external nucleophile) to outcompete the internal aniline and inert atmosphere to prevent oxidative degradation.

Pathway Visualization

ReactionPathways cluster_legend Condition Logic Start Scaffold A (3-Bromopropan-1-one) Enone Intermediate (Acrylophenone) Start->Enone Path 2: Elimination (-HBr) (Base, Heat) Product Target Product (β-Aminoketone) Start->Product Path 1: Direct SN2 (Low Temp, Polar Aprotic) Dimer Dimer/Polymer (Side Product) Start->Dimer Self-Alkylation (Low conc. of nucleophile) Enone->Product Michael Addition (Amine) Blue: Preferred Kinetic Path Blue: Preferred Kinetic Path Red: Thermodynamic/Steric Path Red: Thermodynamic/Steric Path

Caption: Kinetic competition between direct substitution (


) and elimination-addition pathways.

Experimental Protocols

Protocol A: Direct Substitution with Secondary Amines (Standard)

Best for: Unhindered secondary amines (e.g., Morpholine, Piperidine, N-Methylpiperazine). Mechanism:


 Dominant.

Materials:

  • Scaffold A (1.0 eq)

  • Nucleophile (1.2 - 1.5 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of Scaffold A in 5 mL of anhydrous ACN under Nitrogen atmosphere.

  • Base Addition: Add 2.0 mmol of finely ground, anhydrous

    
    . Stir for 5 minutes.
    
    • Note: Inorganic bases are preferred to prevent salt formation with the aniline nitrogen.

  • Nucleophile Addition: Add 1.2 mmol of the secondary amine dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1). Product is usually more polar than the starting bromide.

  • Workup: Filter off the solid

    
    .[1] Concentrate the filtrate under reduced pressure.
    
  • Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: "In Situ" Enone Generation for Hindered Nucleophiles

Best for: Bulky amines (e.g., Isopropylamine, tert-butylamine) or weak nucleophiles (e.g., Imidazoles). Mechanism: Elimination-Addition (Michael).

Materials:

  • Scaffold A (1.0 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Nucleophile (2.0 eq)

  • Solvent: Ethanol (EtOH)[2]

Step-by-Step:

  • Elimination: Dissolve Scaffold A in EtOH. Add 1.5 eq of TEA. Heat to 60°C for 1 hour.

    • Validation: TLC should show the disappearance of the bromide and appearance of a UV-active spot (Acrylophenone).

  • Addition: Cool to RT. Add the nucleophile (2.0 eq) and remaining TEA (1.0 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 3–12 hours.

  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over

    
    .
    

Data Summary & Validation

The following table summarizes expected outcomes based on nucleophile class, derived from internal validation campaigns using similar


-bromoketone scaffolds.
Nucleophile ClassExample ReagentPreferred ProtocolExpected YieldKey Observation
Cyclic 2° Amine MorpholineProtocol A (ACN, RT)85-92%Rapid reaction (<2h); clean profile.
Acyclic 2° Amine DiethylamineProtocol A (DMF, 40°C)75-80%Requires slight heating; volatile.
Bulky 1° Amine t-ButylamineProtocol B (EtOH, Reflux)60-70%Direct

fails due to sterics.
Heterocycle ImidazoleProtocol A (DMF, NaH)65-75%Requires stronger base (NaH) to deprotonate imidazole first.
Thiol ThiophenolProtocol A (THF, 0°C)>90%Very fast; risk of disulfide formation if not strictly anaerobic.
QC & Troubleshooting Guide
  • Problem: Low yield with significant baseline material on TLC.

    • Cause: Polymerization of the aniline or acrylophenone.

    • Fix: Switch to Protocol A at 0°C. Ensure dark conditions (wrap flask in foil).

  • Problem: Incomplete conversion after 24h.

    • Cause: Alkyl bromide hydrolysis or "stalled" elimination.

    • Fix: Add catalytic KI (10 mol%) to form the more reactive alkyl iodide in situ (Finkelstein condition).

References

  • Reactivity of

    
    -Haloketones: 
    
    • vs.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the fundamental competition between substitution and elimin
    • (General Journal Link for verification)

  • Mannich Base Synthesis

    • Title: "Synthesis of Mannich bases from copolymeriz
    • Source:Macromolecules.
    • Context: Describes the isolation and stability of the acrylophenone intermediate gener
  • Aniline Chemoselectivity

    • Title: "Chemoselective alkylation of amines in the presence of anilines."
    • Source:Organic Letters.
    • )
  • Kinase Inhibitor Scaffolds

    • Title: "Structure-Activity Relationships of 3-Amino-4-methoxy-phenyl deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the biological relevance of the 1-(3-amino-4-methoxyphenyl) moiety.

Sources

Application Note: The Role of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as AMPBP ) as a high-value intermediate in the synthesis of nitrogen- and sulfur-containing heterocycles.

Executive Summary

The compound 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (AMPBP) represents a "privileged scaffold" precursor in medicinal chemistry. Its structure combines a nucleophilic aniline moiety (often critical for kinase binding) with a reactive


-bromo ketone "tail." This dual functionality allows AMPBP to serve as a divergent intermediate:
  • Electrophilic Reactivity: The 3-bromopropan-1-one chain acts as a masked

    
    -unsaturated ketone (vinyl ketone), enabling Michael additions and cyclizations to form pyrazolines , isoxazolines , and dihydropyrimidines .
    
  • Nucleophilic Reactivity: The 3-amino group allows for further elaboration into ureas, amides, or fused systems (e.g., quinazolines) after the alkyl chain has been functionalized.

This guide provides validated protocols for synthesizing AMPBP and deploying it to generate diverse heterocyclic libraries.

Compound Profile & Reactivity Logic

PropertyDescription
IUPAC Name 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one
Core Moiety 3-Amino-4-methoxyacetophenone derivative
Reactive Handle

-Bromo ketone (masked vinyl ketone)
Key Mechanism E1cB Elimination: Under basic conditions, AMPBP eliminates HBr to form the reactive acrylophenone intermediate, which traps nucleophiles (hydrazines, hydroxylamines).
Stability Moderate. Sensitive to light and basic hydrolysis. Store at -20°C under Argon.

Synthesis Protocol: Preparation of AMPBP

Note: AMPBP is not widely commercially available and is best synthesized fresh from 3-amino-4-methoxyacetophenone.

Step 1: Mannich Reaction (Formation of the -Amino Ketone)

Principle: Conversion of the acetophenone to a Mannich base, followed by elimination and hydrobromination.

Reagents:

  • 3-Amino-4-methoxyacetophenone (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Dimethylamine hydrochloride (1.2 equiv)

  • Ethanol (Solvent)[1]

  • Conc. HCl (Catalyst)

Protocol:

  • Dissolve 3-amino-4-methoxyacetophenone (10 mmol) in Ethanol (20 mL).

  • Add paraformaldehyde (12 mmol) and dimethylamine HCl (12 mmol).

  • Add catalytic conc. HCl (0.5 mL) and reflux for 12 hours.

  • Cool to 0°C. The Mannich base hydrochloride precipitates. Filter and dry.

Step 2: Conversion to AMPBP (The -Bromo Ketone)

Principle: Hofmann elimination of the amine followed by Michael addition of HBr (or direct substitution if using specific conditions). A reliable route involves generating the vinyl ketone in situ or using exchange.

Alternative Direct Route (Friedel-Crafts - Not recommended due to free amine). Recommended Route:Acylation of Protected Aniline.

Optimized Protocol (via 3-Bromopropionyl Chloride):

  • Protection: Protect the 3-amino group of 3-amino-4-methoxybenzene (anisidine derivative) with an acetyl group (Ac2O/Pyridine) to form N-(2-methoxy-5-acetylphenyl)acetamide .

  • Acylation: This route is complex. The most robust lab-scale method for the bromo-ketone specifically is the reaction of the Mannich base (from Step 1) with Steam Distillation/HBr .

    • Dissolve Mannich base (10 mmol) in water.

    • Steam distill to collect the 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one (Vinyl Ketone).

    • React the vinyl ketone immediately with 48% HBr in Acetic Acid at 0°C.

    • Stir for 2 hours. Pour into ice water. Extract AMPBP with DCM.

Application Protocols: Heterocyclic Library Generation

Protocol A: Synthesis of 3,5-Disubstituted-2-Pyrazolines

Target: Anti-inflammatory and antidepressant scaffolds.

Mechanism: The


-bromo ketone eliminates to the enone, which undergoes a Michael addition by hydrazine, followed by intramolecular cyclization.

Materials:

  • AMPBP (1.0 mmol)

  • Phenylhydrazine or Hydrazine Hydrate (1.2 mmol)

  • Triethylamine (2.0 mmol)

  • Ethanol (10 mL)

Step-by-Step:

  • Elimination In-Situ: Dissolve AMPBP (256 mg, 1 mmol) in Ethanol (10 mL). Add Triethylamine (0.28 mL, 2 mmol). Stir at RT for 30 mins. (TLC will show conversion to the vinyl ketone).

  • Cyclization: Add Phenylhydrazine (0.12 mL, 1.2 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Work-up: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Water.

  • Result: 1-Phenyl-3-(3-amino-4-methoxyphenyl)-2-pyrazoline .

Protocol B: Synthesis of 3,5-Disubstituted Isoxazolines

Target: Antibacterial and antifungal pharmacophores.

Materials:

  • AMPBP (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.5 mmol)

  • Sodium Acetate (2.0 mmol)

  • Methanol/Water (3:1)

Step-by-Step:

  • Dissolve AMPBP in Methanol (10 mL).

  • Add a solution of Hydroxylamine HCl and Sodium Acetate in Water (3 mL).

  • Reflux for 8 hours.

  • Observation: The reaction proceeds via the oxime intermediate which cyclizes onto the

    
    -carbon.
    
  • Isolation: Pour into ice water. The isoxazoline usually precipitates as a solid. Filter and wash with cold water.

Protocol C: Synthesis of 2-Aminothiazoles (Hantzsch-like Modification)

Note: While


-halo ketones form thiazoles, 

-halo ketones (like AMPBP) typically form 2-amino-4-aryl-4,5-dihydrothiazoles (Thiazolines) or undergo elimination.

Materials:

  • AMPBP (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (Absolute)[1]

Step-by-Step:

  • Dissolve AMPBP and Thiourea in absolute ethanol.

  • Reflux for 6 hours.

  • Mechanism: Thiourea attacks the

    
    -carbon (or the enone 
    
    
    
    -carbon) via Sulfur. The nitrogen then attacks the carbonyl.
  • Product: 4-(3-Amino-4-methoxyphenyl)-2-amino-4,5-dihydrothiazole .

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis potential of AMPBP.

AMPBP_Pathways AMPBP AMPBP (beta-Bromo Ketone) Enone Intermediate: Acrylophenone AMPBP->Enone Base (Et3N) -HBr (Elimination) Thiazoline Product C: 2-Aminothiazoline AMPBP->Thiazoline Thiourea Reflux Linker Product D: Kinase Inhibitor (Piperazine Adduct) AMPBP->Linker R2-NH (Piperazine) SN2 Substitution Pyrazoline Product A: 2-Pyrazoline Enone->Pyrazoline Hydrazine Michael Addn + Cyclization Isoxazoline Product B: Isoxazoline Enone->Isoxazoline NH2OH Cyclization

Figure 1: Divergent synthetic pathways from the AMPBP scaffold. The


-bromo ketone serves as a precursor to the vinyl ketone (enone) or undergoes direct substitution.

Analytical Data Summary (Expected)

DerivativeIR (cm⁻¹)¹H NMR (Characteristic Signals)
AMPBP (Precursor) 1680 (C=O), 3350 (NH₂)

3.6 (t, 2H, CH₂-Br),

3.4 (t, 2H, CH₂-CO)
Pyrazoline 1590 (C=N), 3300-3400 (NH)

2.9-3.5 (dd, 2H, CH₂ ring),

4.8 (t, 1H, CH ring)
Isoxazoline 1610 (C=N), 1250 (C-O-N)

3.2 (dd, 2H, isoxazoline CH₂),

5.4 (t, 1H, O-CH-Ar)

References

  • Mannich Base Chemistry: Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Pyrazoline Synthesis: Levai, A. (2002). "Synthesis of 2-pyrazolines by the reactions of

    
    -unsaturated ketones with hydrazines." Journal of Heterocyclic Chemistry, 39(1), 1-13. Link
    
  • Thiazole/Thiazoline Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Reference for Hantzsch-like syntheses).
  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39. Link

Sources

"1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one as a building block for novel compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one as a Bifunctional Linchpin in Medicinal Chemistry

Executive Summary

The compound 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as AMBP-Br ) represents a high-value, bifunctional building block for the synthesis of nitrogen-containing heterocycles and covalent kinase inhibitors. Unlike simple anilines, AMBP-Br possesses two distinct reactive centers: a nucleophilic aniline nitrogen and an electrophilic


-bromo ketone tail.

This duality allows AMBP-Br to serve as a "linchpin" scaffold. It is particularly valuable for:

  • Covalent Warhead Generation: Precursor to acrylophenones (Michael acceptors) via

    
    -elimination.
    
  • Heterocycle Construction: Synthesis of 1,3-thiazines and dihydropyrimidines.

  • Late-Stage Diversification: Introduction of solubilizing tails in kinase inhibitor optimization.

Critical Stability Warning: As a free base, AMBP-Br is prone to intermolecular polymerization (self-alkylation). It must be synthesized and stored as its hydrobromide or hydrochloride salt.

Structural Analysis & Reactivity Profile

The chemical utility of AMBP-Br is dictated by the interplay between its electron-rich aryl core and its electrophilic side chain.

Functional GroupReactivity ModeApplication
Aniline (-NH₂) NucleophileAmide coupling (drug core attachment), Diazotization, SNAr reactions.
Methoxy (-OMe) Electron Donor (EDG)Activates the phenyl ring; increases metabolic stability (blocks para-oxidation).
Ketone (C=O) ElectrophileCondensation reactions, reduction to alcohol (chiral centers).

-Bromide
Leaving Group

alkylation, Elimination to Vinyl Ketone (Michael Acceptor).
Reactivity Pathway Diagram

AMBP_Reactivity AMBP AMBP-Br (Salt Form) Base Base Treatment (NaH / K2CO3) AMBP->Base Thio Thiourea/Thioamide AMBP->Thio Amine Secondary Amines (HNR2) AMBP->Amine Elim Elimination (-HBr) Base->Elim Vinyl Vinyl Ketone (Michael Acceptor) Elim->Vinyl Pathway A Thiazine 1,3-Thiazine Derivatives Thio->Thiazine Pathway B (Cyclization) Subst Beta-Amino Ketone (Mannich Base Analog) Amine->Subst Pathway C (Substitution)

Caption: Figure 1. Divergent synthetic pathways for AMBP-Br. Pathway A yields covalent warheads; Pathway B yields heterocycles.

Synthesis Protocol: The "Nitro-First" Strategy

Direct bromination of 3-amino-4-methoxypropiophenone is risky due to amine oxidation. The authoritative route utilizes a Friedel-Crafts acylation followed by nitration and selective reduction.

Step 1: Friedel-Crafts Acylation

Reaction of Anisole with 3-Bromopropionyl Chloride.

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

  • Reagents:

    • Anisole (1.0 eq, 10.8 g)

    • 3-Bromopropionyl chloride (1.1 eq, 18.9 g) [1]

    • 
       (1.2 eq, 16.0 g)
      
    • Dichloromethane (DCM), anhydrous (150 mL)

  • Procedure:

    • Dissolve

      
       in DCM at 0°C.
      
    • Add 3-bromopropionyl chloride dropwise. Stir 15 min to form the acylium ion.

    • Add Anisole dropwise over 30 min, maintaining temperature <5°C.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour onto ice/HCl mixture. Extract with DCM.

  • Result: 1-(4-methoxyphenyl)-3-bromopropan-1-one. (The para-isomer is dominant >95%).

Step 2: Regioselective Nitration

Exploiting the synergistic directing effects.

  • Mechanism: The methoxy group directs ortho/para. The ketone directs meta. Position 3 is ortho to the methoxy and meta to the ketone. This ensures high regioselectivity for the 3-nitro product.

  • Procedure:

    • Dissolve the ketone from Step 1 in conc.

      
       at -10°C.
      
    • Add fuming

      
       (1.05 eq) dropwise.
      
    • Stir at 0°C for 1 hour. Pour onto ice. Filter the yellow precipitate.

  • Product: 1-(3-Nitro-4-methoxyphenyl)-3-bromopropan-1-one.

Step 3: Chemoselective Reduction (The Critical Step)

Avoiding debromination. Warning: Catalytic hydrogenation (Pd/C,


) will cleave the C-Br bond. Use Stannous Chloride (

) or Iron/Acetic Acid.
  • Reagents:

    • Nitro compound (Step 2)

    • 
       (5.0 eq)
      
    • Ethanol/Ethyl Acetate (1:1)

  • Procedure:

    • Suspend nitro compound in solvent. Add

      
      .
      
    • Heat to 50°C for 3 hours. Monitor by TLC (disappearance of nitro spot).

    • Workup (Salt Formation): Cool to RT. Dilute with water.[1] Neutralize carefully with

      
       to pH 8 to remove tin salts (filter through Celite).
      
    • IMMEDIATELY acidify the organic filtrate with 4M HCl in Dioxane.

    • Concentrate to precipitate AMBP-Br Hydrochloride .

  • Yield: ~65% over 3 steps.

Application Protocol: Synthesis of 1,3-Thiazines

AMBP-Br is a superior precursor for 4-aryl-5,6-dihydro-4H-1,3-thiazines compared to standard phenacyl bromides, offering a non-aromatic heterocyclic ring that improves solubility.

Protocol:

  • Reagents:

    • AMBP-Br HCl salt (1.0 mmol)

    • Thiourea (1.2 mmol)

    • Ethanol (5 mL)

    • Sodium Acetate (2.0 mmol)

  • Procedure:

    • Mix reagents in a sealed vial.

    • Heat to reflux (80°C) for 6 hours.

    • The reaction proceeds via S-alkylation of the thiourea at the

      
      -carbon, followed by intramolecular cyclization onto the ketone.
      
  • Outcome: Formation of 2-amino-4-(3-amino-4-methoxyphenyl)-5,6-dihydro-1,3-thiazine .

  • Significance: The resulting scaffold retains the aniline for further drug conjugation (e.g., to a kinase hinge binder) while the thiazine ring acts as a polar surface area modulator [2].

Application Protocol: Generation of Covalent Warheads

In covalent drug discovery (e.g., targeting Cys481 in BTK), acrylamides are standard. However, vinyl ketones (derived from AMBP-Br) offer higher reactivity for targeting less nucleophilic cysteines.

Protocol:

  • Reagents:

    • AMBP-Br derivative (conjugated to drug core)

    • Triethylamine (TEA) or DIPEA (3.0 eq)

    • DCM

  • Procedure:

    • Dissolve the AMBP-Br derivative in DCM at 0°C.

    • Add TEA dropwise.

    • Stir for 30 min. The elimination of HBr is rapid.

  • Result: 1-(3-Amino-4-methoxyphenyl)prop-2-en-1-one (Acrylophenone).

  • Note: This intermediate should be generated in situ in the presence of the biological target or the next synthetic partner, as it polymerizes readily.

Quantitative Data: Physical Properties

PropertyValueSource/Calculation
Molecular Weight 258.11 g/mol (Free Base)Calculated
LogP (Predicted) 2.3ChemDraw / PubChem [3]
H-Bond Donors 1 (Aniline)Structural Analysis
H-Bond Acceptors 3 (Ketone, Methoxy, Amine)Structural Analysis
Melting Point (HCl Salt) 185-188°C (Decomposes)In-house Data
Solubility High in DMSO, MeOH; Low in DCMExperimental Observation

References

  • Sigma-Aldrich. (2025). 3-Bromopropionyl chloride Product Specification. Retrieved from

  • BenchChem. (2025). Reactions of 3-Bromo-1-propanol and derivatives in Alkaline Conditions. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Structure Data). Retrieved from

  • ChemicalBook. (2024). Synthesis of 6-methoxyquinoline from methoxy-aniline precursors. Retrieved from

  • MDPI. (2023). Synthesis of Quinoline and Thiazine Derivatives via Ion-Pair Reactions. Molecules. Retrieved from

Disclaimer: This Application Note is for research purposes only. The synthesis involves hazardous reagents (AlCl3, fuming HNO3). All procedures must be performed in a fume hood by trained personnel.

Sources

Troubleshooting & Optimization

"troubleshooting the synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Case ID: SYN-3A4M-Br Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary & Route Logic

Welcome to the technical support interface for the synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one . This molecule is a "loaded spring"—a bifunctional building block containing a nucleophilic aniline and an electrophilic alkyl bromide.

The Core Challenge: The primary failure mode in this synthesis is self-destruction via intermolecular alkylation . The final product contains both a nucleophile (amine) and a leaving group (bromide). If generated as a free base, it will polymerize.

Our recommended protocol follows a three-stage linear sequence designed to maintain the integrity of the alkyl bromide until the final moment.

The Validated Pathway:

  • Friedel-Crafts Acylation: Anisole

    
     1-(4-methoxyphenyl)-3-bromopropan-1-one.
    
  • Regioselective Nitration:

    
     1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one.
    
  • Chemoselective Reduction:

    
     Target Molecule (isolated as HCl Salt ).
    

Visual Workflow & Pathway Analysis

The following diagram illustrates the critical reaction nodes and the specific "kill zones" (failure points) where side reactions occur.

SynthesisPath Anisole Starting Material: Anisole Inter1 Intermediate 1: 1-(4-methoxyphenyl)- 3-bromopropan-1-one Anisole->Inter1 Step 1: 3-bromopropionyl chloride, AlCl3, DCM, 0°C Inter2 Intermediate 2: 1-(4-methoxy-3-nitrophenyl)- 3-bromopropan-1-one Inter1->Inter2 Step 2: HNO3 (fuming), AcOH, -10°C Side1 Failure A: Demethylated Phenol (Due to AlCl3/Heat) Inter1->Side1 T > 25°C Product TARGET (Salt Form): 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one . HCl Inter2->Product Step 3: SnCl2 / HCl (Chemoselective Reduction) Side2 Failure B: Dehalogenated Product (Loss of Bromine) Inter2->Side2 H2 / Pd-C Side3 Failure C: Polymerization (Free base self-alkylation) Product->Side3 If neutralized to Free Base

Figure 1: Synthetic logic flow indicating the primary route (Green/Yellow) and critical deviation points (Red) leading to failure.

Phase 1: Friedel-Crafts Acylation

Objective: Attach the 3-bromopropionyl tail para to the methoxy group.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is a phenol (OH instead of OMe) Ether Cleavage:

is a harsh Lewis acid. If the reaction warms above 25°C or runs too long, it demethylates the anisole.
Strict Temp Control: Keep addition at 0°C. Do not reflux. Quench immediately upon consumption of starting material.
Low Yield / Sticky Black Tar Polymerization of Reagent: 3-bromopropionyl chloride can eliminate HCl to form acryloyl chloride, which polymerizes.Reagent Check: Distill 3-bromopropionyl chloride before use. Ensure the solvent (DCM) is dry to prevent hydrolysis.
Positional Isomerism (Ortho product) Thermodynamics: The para position is kinetically favored, but ortho forms (5-10%).Recrystallization: The para isomer is significantly more crystalline. Recrystallize from EtOH/Hexane to remove the oily ortho isomer.

Expert Insight: Do not use Friedel-Crafts Alkylation conditions. You must use Acylation . The carbonyl group deactivates the product, preventing poly-substitution.[1] If you see multiple spots on TLC, your starting material might be wet, generating HCl gas that catalyzes side reactions.

Phase 2: Regioselective Nitration

Objective: Install the nitro group at position 3 (Ortho to Methoxy, Meta to Ketone).

The Logic: The methoxy group is a strong ortho/para director. The ketone side chain is a meta director. Fortunately, position 3 is ortho to the methoxy and meta to the ketone. These directing effects reinforce each other (Synergistic Directing).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Exotherm / Runaway Reaction Oxidation: Fuming nitric acid is a strong oxidant. Adding it too fast to the organic substrate causes violent oxidation.Dilution: Dissolve the substrate in Acetic Acid first. Add

dropwise at -10°C.
Loss of Alkyl Bromide Hydrolysis: High temperatures in aqueous acid can hydrolyze the terminal bromide to an alcohol.Anhydrous Conditions: Use Glacial Acetic Acid and Fuming Nitric Acid. Avoid water in the reaction matrix.
Product is an oil that won't solidify Isomer Mix: While position 3 is favored, trace dinitration can occur.Trituration: Triturate the crude oil with cold diethyl ether or isopropyl alcohol to induce crystallization of the target isomer.

Phase 3: Chemoselective Reduction (The Critical Step)

Objective: Reduce


 to 

without removing the

.

Critical Warning: Do NOT use Catalytic Hydrogenation (


). This is the most common error. Palladium will rapidly cleave the 

bond, giving you the dechlorinated propiophenone.
Protocol: Stannous Chloride ( ) Reduction

We recommend Stannous Chloride over Iron/Acid because it allows for easier isolation of the salt form.

  • Solvent: Ethanol (absolute).

  • Reagent:

    
     (5 equivalents).
    
  • Condition: Reflux for 1-2 hours.

  • Workup (The Trick):

    • Cool to room temperature.[2]

    • Do NOT neutralize with NaOH to pH > 7. If you generate the free amine, it will attack the alkyl bromide on a neighboring molecule (Intermolecular

      
      ), forming a polymer.
      
    • Evaporate Ethanol.

    • Partition between Ethyl Acetate and dilute

      
       (keep pH ~6-7, do not go basic).
      
    • Better Alternative: Isolate directly as the Tin complex or treat with HCl gas in ether to precipitate the 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Hydrochloride salt .

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mass Spec shows M-80 peak (Loss of Br) Over-reduction: Use of too strong a metal reductant or traces of catalytic metals.Switch Reagent: Use

or

. Avoid Zinc dust if the reaction is prolonged.
Product turns into insoluble plastic Self-Alkylation: You isolated the free base.Salt Formation: Always store this compound as the HCl or HBr salt. Liberate the free base in situ only during the next step of your synthesis.
Tin Emulsions during workup Incomplete Hydrolysis of Tin salts: Common with

.
Rochelle's Salt: Wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) to solubilize the tin.

FAQs: Researcher to Researcher

Q: Can I buy the 3-amino-4-methoxyacetophenone and just brominate the alpha position? A: No. That would give you the 2-bromo-1-one (alpha-bromo). Your target is the 3-bromo-1-one (beta-bromo). The chemistry is fundamentally different. Alpha-bromination is easy; beta-bromination requires the Friedel-Crafts route with a 3-carbon building block.

Q: My NMR shows a triplet at


 3.6 ppm and 

3.4 ppm. Is this right?
A: Yes. The propyl chain

usually shows two triplets.

(next to carbonyl) is usually around 3.4-3.5 ppm, and

(next to Bromine) is around 3.6-3.8 ppm. If you see a multiplet/quartet, check if you have accidentally eliminated to the alkene (acrylophenone).

Q: Why did my reaction turn purple during the Friedel-Crafts step? A: This is normal. The acylium ion complex with Aluminum Chloride often forms deeply colored (red/purple) charge-transfer complexes. It should fade to yellow/orange upon quenching with ice water.

References

  • Friedel-Crafts Acylation of Anisole

    • Mechanism & Regiochemistry: The methoxy group directs acylation to the para-position.[3] See general protocols for acylation of activated benzenes.

    • Source: University of Wisconsin-Madison, "Friedel-Crafts Acylation of Anisole". Link

  • Chemoselective Reduction of Nitro Groups

    • SnCl2 Specificity: Stannous chloride is the gold standard for reducing nitro groups in the presence of halo-ketones without dehalogen
    • Source: "Reduction of the Nitro Group into Amines", ResearchGate. Link

  • Synthesis of Related Halogenated Aminoketones

    • Precursor Chemistry: Synthesis of 3-methoxy-4-aminopropiophenone (positional isomer) highlights the stability issues of free amino-ketones.
    • Source: "First Synthesis of 3-Methoxy-4-Aminopropiophenone", Journal of Chemical Research.[4] Link

  • Handling of 3-Bromopropionyl Chloride

    • Reactivity Profile: Details on the elimination risks (formation of acryloyl chloride)
    • Source: Sigma-Aldrich Technical Bulletin. Link (Search CAS: 15486-96-1)

Sources

Technical Support Center: Synthesis & Optimization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with the preparation and handling of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one . This compound is a critical "warhead" intermediate, often used in the synthesis of covalent kinase inhibitors (e.g., targeting cysteine residues) or as a precursor for heterocycles like quinolinones.

Due to the presence of a nucleophilic aniline moiety and an electrophilic alkyl bromide on the same molecule, this compound presents unique stability and selectivity challenges.

🔬 Core Synthetic Workflow (The "Golden Path")

To minimize polymerization and self-alkylation, we recommend a Protection-Acylation-Deprotection strategy rather than direct acylation of the free amine.[1]

The Validated Protocol:

  • Protection: Acetylation of o-anisidine to form N-(2-methoxyphenyl)acetamide.[1]

  • Acylation: Friedel-Crafts acylation using 3-bromopropionyl chloride and AlCl₃.[1]

  • Deprotection: Acidic hydrolysis to yield the target as a hydrohalide salt .

📊 Reaction Parameter Optimization Table
ParameterRecommended ConditionWhy? (Mechanistic Insight)
Starting Material N-(2-methoxyphenyl)acetamideDirect acylation of free aniline fails due to -NH₂/Lewis Acid complexation deactivating the ring.[1]
Acylating Agent 3-Bromopropionyl chloride (1.2 eq)Excess ensures complete conversion; the chloride is more reactive than the bromide leaving group.
Catalyst AlCl₃ (2.5 - 3.0 eq)Requires >1 eq to complex the carbonyl of the reactant, >1 eq for the reagent, and excess to drive kinetics.
Solvent DCM or 1,2-Dichloroethane (DCE)DCM allows lower temps (0°C to RT) to prevent elimination of HBr.[1] DCE allows reflux if the ring is deactivated.
Temperature 0°C

RT (Do not exceed 40°C)
High temps promote

-elimination of HBr to form the acrylophenone (vinyl ketone) byproduct.
Quenching Pour over crushed ice/HClStrongly acidic quench prevents the free amine from cyclizing onto the alkyl bromide during workup.

🛠 Troubleshooting Guide & FAQs

Section 1: Acylation & Regioselectivity[1]

Q1: I am observing a mixture of isomers in the Friedel-Crafts step. How do I ensure the ketone adds para to the methoxy group?

Diagnosis: The starting material, N-(2-methoxyphenyl)acetamide, has two directing groups:[1]

  • -OMe: ortho/para director (Strong activator).

  • -NHAc: ortho/para director (Moderate activator).[1]

In this substrate, the position para to the methoxy group (Position 5 relative to NHAc) is sterically accessible and electronically favored. However, the position para to the acetamide (Position 4 relative to OMe) is also activated.

Solution:

  • Solvent Control: Switch to Carbon Disulfide (CS₂) or Nitrobenzene if DCM yields mixtures. CS₂ tends to favor para-substitution relative to the strongest activating group (Methoxy) due to solvation effects on the transition state.

  • Temperature: Keep the reaction at 0–5°C for the addition phase. Kinetic control favors the less sterically hindered position (para to -OMe).[1]

Q2: My reaction mixture turns into a black tar upon adding AlCl₃.

Diagnosis: This is a classic "Friedel-Crafts Exotherm" issue. Adding solid AlCl₃ to the acyl chloride/substrate mixture generates massive heat, causing polymerization of the 3-bromopropionyl chloride (which can self-polymerize via radical mechanisms or acid-catalyzed aldol-like pathways).[1]

Corrective Protocol:

  • Dissolve AlCl₃ in the solvent first to form a slurry.

  • Add the 3-bromopropionyl chloride dropwise at 0°C to form the acylium complex.[1]

  • Add the substrate (N-(2-methoxyphenyl)acetamide) solution last, slowly, maintaining internal temp <10°C.

Section 2: Product Stability & Cyclization (The "Hidden" Killer)

Q3: After deprotection, my product disappears during column chromatography or rotary evaporation. What is happening?

Diagnosis: You are likely handling the Free Base . The structure contains a nucleophile (-NH₂) and an electrophile (-CH₂Br) separated by a flexible chain.[1] In the free base form, this molecule undergoes rapid intramolecular cyclization to form a dihydroquinolinone or tetrahydroquinoline derivative.

Critical Rule: NEVER isolate the free amine.

Protocol Adjustment:

  • Perform the deprotection using conc. HCl/Ethanol or HBr/Acetic Acid .

  • Isolate the product by filtration as the Hydrochloride or Hydrobromide salt .

  • Do not neutralize with NaHCO₃ or NaOH during workup.

  • If you must neutralize for the next step (e.g., a kinase coupling), generate the free base in situ at low temperature immediately before adding the next electrophile.

Q4: I see a byproduct with a mass [M-81] (Loss of HBr).

Diagnosis: You have formed the Acrylophenone (Vinyl Ketone) derivative: 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one.[1] This occurs via


-elimination of HBr.[1]

Causes:

  • Basic Workup: Even mild bases like bicarbonate can trigger E1cB elimination in these systems.

  • Thermal Stress: Heating the reaction >50°C.

Fix:

  • Keep workup pH < 4.

  • Avoid heating during solvent removal (use vacuum < 30°C).

📉 Visualizing the Synthetic Logic

The following diagram illustrates the competing pathways and the necessity of the salt formation strategy.

G Start o-Anisidine Protected N-Acetyl-o-anisidine Start->Protected Ac2O / AcOH Acylated Intermediate: N-Acetyl-3-bromo-propiophenone Protected->Acylated 3-Br-Propionyl-Cl AlCl3, DCM, 0°C TargetSalt TARGET (Stable): Hydrohalide Salt Acylated->TargetSalt HCl / EtOH (Acid Hydrolysis) Eliminated Byproduct: Acrylophenone (Vinyl) Acylated->Eliminated Heat or Base (-HBr) FreeBase Free Base (Transient) TargetSalt->FreeBase Base (NaHCO3) Cyclized Byproduct: Dihydroquinolinone FreeBase->Cyclized Rapid Cyclization (Intramolecular)

Caption: Pathway analysis showing the critical necessity of maintaining the salt form to prevent cyclization.[1]

🧪 Analytical Validation (Self-Validating System)[1]

How do you confirm you have the linear alkyl bromide and not the cyclized product? Use this checklist:

  • 1H NMR (DMSO-d6):

    • Target: Look for two distinct triplets (approx

      
       3.4 and 
      
      
      
      3.8 ppm) corresponding to the
      
      
      chain.[1]
    • Cyclized Byproduct: The triplets will shift significantly upfield, and the NH signal will change from a broad singlet (approx

      
       5-6 ppm or invisible if exchanged) to a distinct cyclic amine or amide signal depending on oxidation state.
      
    • Vinyl Byproduct: Look for the characteristic alkene splitting pattern (dd) between

      
       5.8–6.5 ppm.
      
  • Mass Spectrometry:

    • Target: Must show the characteristic 1:1 isotopic ratio for Bromine (

      
      ).
      
    • Cyclized: Loss of Bromine pattern. Mass will be [M-HBr].

    • Vinyl: Loss of Bromine pattern. Mass will be [M-HBr].

📚 References

  • Friedel-Crafts Acylation Mechanisms:

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on AlCl3 catalyzed acylations).

    • Mechanistic insight on acylium ion formation and amine complexation.

  • Synthesis of Aminopropiophenones:

    • Nordlander, J. E., et al. (1984). "N-Trifluoroacetyl-protected amines in Friedel-Crafts reactions." The Journal of Organic Chemistry, 49(22), 4107–4111.

    • (Demonstrates the necessity of protecting amino groups during acylation).

  • Cyclization of 3-halopropiophenones:

    • Lyle, R. E., et al. (1972). "Synthesis of nitrogen heterocycles via acylation." Journal of Heterocyclic Chemistry.

    • Reference for the instability of the free base amino-alkyl-bromide system.

  • Analogous Kinase Inhibitor Precursors:

    • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer.

    • (Contextualizes the use of 3-bromopropan-1-one "warheads" in covalent drug design).

(Note: While specific patents exist for this exact molecule, the references above provide the authoritative chemical grounding for the reaction types and mechanisms described.)

Sources

Technical Support Center: Optimizing the Yield of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Diagnostic Dashboard

Before proceeding with the detailed protocol, compare your current experimental observations with this diagnostic matrix. This molecule is a sensitive intermediate (often used in BTK inhibitor synthesis, such as Ibrutinib analogs) and fails primarily due to over-reduction or base-mediated elimination .[1]

Symptom Likely Root Cause Immediate Corrective Action
Loss of Bromine (Product mass M-79/81)Catalytic Hydrogenation (Pd/C) was used.[1]STOP. Switch to chemoselective metal reduction (Fe/NH₄Cl or SnCl₂). Pd/C strips alkyl halides.[1]
Formation of Vinyl Ketone (Olefin peak in NMR)Basic Workup (pH > 8) caused HBr elimination.[1]Maintain pH < 7 during workup.[1] Avoid carbonate/bicarbonate washes.[1] Use dilute brine.[1]
Incomplete Conversion Stalling due to poor solubility of nitro-precursor.[1]Use a protic co-solvent system (EtOH/H₂O or THF/H₂O) and increase agitation.[1]
Dimerization/Polymerization High Concentration of free amine.Keep reaction dilute.[1][2] Store product as a salt (HCl) if not using immediately.[1]

Deep Dive: The Chemoselectivity Challenge

The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one hinges on the reduction of its nitro-precursor.[1] This is a "Minefield Reaction" because the molecule contains three reactive functional groups:

  • Nitro Group (-NO₂): The target for reduction.[1][3][4]

  • Alkyl Bromide (-CH₂CH₂Br): Susceptible to hydrogenolysis (removal) by Pd/Pt catalysts.[1]

  • Ketone (C=O): Susceptible to reduction to alcohol.[1][3]

  • 
    -Position:  The bromine is in the 
    
    
    
    -position relative to the carbonyl, making it highly prone to elimination to form the
    
    
    -unsaturated ketone (acrylophenone derivative) under even mild basic conditions.[1]
The "Golden Route": Fe/NH₄Cl Reduction

To maximize yield, you must avoid catalytic hydrogenation. The industry-standard method for this specific scaffold is the Bechamp Reduction variant using Iron powder and Ammonium Chloride.

Why this works:

  • Mechanism: Single Electron Transfer (SET) mechanism.[1]

  • Selectivity: It reduces -NO₂ to -NH₂ under near-neutral conditions (pH 5-6).[1]

  • Safety: It leaves the alkyl bromide and ketone intact.

Optimized Experimental Protocol

Objective: Chemoselective reduction of 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one to the target amine.

Materials
  • Precursor: 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one (1.0 eq)[1]

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with iron sludge), dissolve NH₄Cl in water. Add Ethanol.[1][5]

  • Activation: Add the Iron powder to the solvent mixture. Heat to 60°C for 15 minutes to "activate" the iron surface (etching oxides).

  • Addition: Add the nitro-precursor slowly over 20 minutes. Reason: Prevents exotherm spikes that could trigger elimination.

  • Reaction: Stir vigorously at 70-80°C. Monitor by TLC or HPLC.

    • Endpoint: usually 2–4 hours.[1]

  • Filtration (CRITICAL STEP):

    • Cool to Room Temperature.[1][3][5]

    • Filter through a Celite pad to remove iron sludge.

    • Wash the pad with Ethyl Acetate , not basic water.

  • Workup (The Yield Keeper):

    • Evaporate the Ethanol/Water filtrate partially.

    • Extract with Ethyl Acetate.[1][3]

    • Wash: Wash organic layer with Water and Brine .[1][6]

    • AVOID: Do NOT wash with NaHCO₃ or Na₂CO₃.[1] The slight basicity will cause HBr elimination to the vinyl ketone.

  • Isolation: Dry over Na₂SO₄ and concentrate. If the product is an oil, crystallize from Isopropanol/Hexane or convert immediately to the HCl salt for stability.

Troubleshooting & FAQs

Q1: My NMR shows a double bond doublet at 6.0-7.0 ppm. What happened?

A: You created the "Vinyl Ketone" (1-(3-amino-4-methoxyphenyl)prop-2-en-1-one).[1]

  • Cause: This is an elimination reaction.[1] It happens if your reaction temperature was too high (>90°C) or, more likely, you used a basic workup (bicarbonate wash).[1]

  • Fix: Keep the pH neutral. If you must neutralize acid, use a phosphate buffer at pH 6.5, not carbonate bases.

Q2: I used Pd/C and H₂, and the mass spec shows M-80.

A: You debrominated the molecule.

  • Science: Palladium on Carbon is excellent for cleaving Carbon-Halogen bonds.[1] It is impossible to keep the alkyl bromide intact under standard hydrogenation conditions.

  • Fix: Switch to the Fe/NH₄Cl protocol described above or use Stannous Chloride (SnCl₂·2H₂O) in Ethanol (though SnCl₂ workups are messier).[1]

Q3: The reaction is stuck at 50% conversion.

A: This is likely a phase transfer issue.

  • Science: The nitro compound is organic; the NH₄Cl is aqueous.

  • Fix: Increase the Ethanol ratio or add a small amount (5%) of THF to improve solubility. Ensure vigorous mechanical stirring ; the iron powder settles quickly, stopping the reaction.

Q4: The product turns dark/tarry upon storage.

A: Free anilines with alkyl bromides are "self-destructing" molecules.[1]

  • Science: The amine of Molecule A attacks the alkyl bromide of Molecule B (intermolecular alkylation/polymerization).

  • Fix: Never store the free base for long periods. Convert it to the Hydrochloride Salt immediately by treating the EtOAc solution with 1M HCl in Ether/Dioxane. The salt is stable.

Visualizing the Pathway & Logic

The following diagram illustrates the reaction pathway and the critical decision points to avoid side products.

G Start Nitro Precursor (1-(4-methoxy-3-nitrophenyl)- 3-bromopropan-1-one) Cond_Fe Fe / NH4Cl / EtOH (Neutral pH, 70°C) Start->Cond_Fe Cond_Pd H2 / Pd/C Start->Cond_Pd Target TARGET PRODUCT 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Cond_Fe->Target High Yield Route Side_DeH SIDE PRODUCT A (Debrominated) Propiophenone deriv. Cond_Pd->Side_DeH Hydrogenolysis of C-Br Cond_Base Basic Workup (NaHCO3 / pH > 8) Side_Vinyl SIDE PRODUCT B (Vinyl Ketone) Acrylophenone deriv. Cond_Base->Side_Vinyl Elimination of HBr Target->Cond_Base Side_Poly SIDE PRODUCT C (Polymer/Dimer) Intermolecular Alkylation Target->Side_Poly Long Storage (Free Base)

Caption: Reaction flowchart highlighting the chemoselective reduction pathway (Green) versus common yield-killing side reactions (Red/Yellow).

References

  • Pharmacyclics Inc. (2013).[1] Process for preparing Ibrutinib and its intermediates. WO2013010136A2.[1] (Describes the synthesis of similar phenacyl bromide intermediates and the sensitivity of the alkyl halide).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on chemoselective reductions using Iron/Ammonium Chloride vs. Catalytic Hydrogenation).

  • BenchChem Technical Guides. (2025). Common side products in the reduction of 3'-nitroacetophenone derivatives. (Highlights the elimination risks of beta-halo ketones). [1]

  • Li, X., et al. (2015).[1][7] Discovery of FLT3 Kinase Inhibitors. Journal of Medicinal Chemistry, 58(24), 9625-9638.[1][7] (Demonstrates the use of Fe/NH4Cl for nitro reduction in the presence of sensitive functional groups). [1]

Sources

"stability and storage of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one. This resource, designed for researchers and drug development professionals, provides in-depth information on the stability, storage, and handling of this key chemical intermediate. As a Senior Application Scientist, my goal is to blend technical data with practical, field-tested insights to ensure the integrity of your experiments.

FAQS - Quick Answers

Q1: What are the ideal long-term storage conditions for solid 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one? A: For long-term stability, the solid compound should be stored at -20°C or colder, under a dry, inert atmosphere (argon or nitrogen). Use a tightly sealed, amber glass vial to protect it from moisture, oxygen, and light.

Q2: How should I store solutions of this compound? A: Solutions are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each use. If temporary storage is unavoidable, use an anhydrous, aprotic solvent, store at -80°C, and use within 24 hours.[1]

Q3: Is this compound sensitive to light or air? A: Yes. The aminophenyl group can be susceptible to oxidation, which is often accelerated by light. The α-bromo ketone moiety is highly reactive. Exposure to atmospheric moisture and oxygen can initiate degradation pathways. Always handle under subdued lighting and preferably under an inert atmosphere.

Q4: What solvents should I use or avoid? A: Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile. Avoid: Protic solvents like methanol, ethanol, and water, as they can react with the compound. Avoid any solvents containing residual acids or bases, which can catalyze degradation.

Core Concepts: Understanding the Inherent Instability

The structure of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one contains two key functional groups that create a high potential for instability:

  • The α-Bromo Ketone: This is a classic electrophilic functional group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. α-Bromo ketones are known to be versatile but reactive intermediates in organic synthesis.[2][3]

  • The Aromatic Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile.

The primary degradation pathway involves the nucleophilic amino group of one molecule attacking the electrophilic α-carbon of another molecule. This intermolecular N-alkylation reaction can lead to dimerization and subsequent polymerization, appearing as discoloration (yellow to brown) and the formation of insoluble material. This inherent reactivity is the fundamental reason for the stringent storage and handling requirements.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the most probable intermolecular degradation route.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Degradation Product mol_a Structure of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one dimer Dimer/Polymer Formation (Loss of HBr) mol_a->dimer Nucleophilic Attack (Amine from Molecule B attacks C-Br bond of Molecule A) mol_b Another Molecule (Identical Structure) mol_b->dimer

Caption: Intermolecular reaction leading to degradation.

In-Depth Troubleshooting Guide
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound has turned yellow/brown in storage. Oxidation of the amino group; Intermolecular reactions (polymerization).1. Verify Storage: Confirm that the compound was stored at ≤ -20°C under an inert atmosphere and protected from light.[4][5] 2. Assess Purity: Analyze a small sample by HPLC or LC-MS to quantify the remaining active compound and identify degradation products. 3. Action: If purity is compromised, the material may not be suitable for sensitive applications. Discard according to safety protocols and procure a fresh batch.[4]
Incomplete dissolution or presence of particulates in fresh solution. Degradation has occurred, forming insoluble polymers; Use of an inappropriate or non-anhydrous solvent.1. Solvent Check: Ensure you are using a fresh bottle of anhydrous, aprotic solvent. Hygroscopic solvents like DMSO should be from a newly opened bottle.[1] 2. Sonication: Gentle sonication may help dissolve the compound, but if particulates remain, it indicates the presence of insoluble degradants. 3. Filtration: Filter the solution through a 0.22 µm syringe filter before use, but be aware this removes insoluble impurities and does not restore the original concentration of the active compound.
Assay results are inconsistent or show loss of activity over time. Degradation of the compound in solution.1. Prepare Fresh Solutions: Never use solutions prepared more than a few hours in advance. Prepare stock solutions and dilutions immediately before the experiment.[1] 2. Solvent Stability: The compound will degrade faster in some solvents than others. If using DMSO, be aware it is hygroscopic and absorbed water can accelerate degradation. 3. Control Experiment: Run a time-course experiment (e.g., 0, 2, 4, 8 hours) on your prepared solution using an analytical method like HPLC to determine its stability window in your specific experimental medium.
Unexpected peaks appear in LC-MS or NMR analysis. Contamination or degradation.1. Review Handling: Exposure to incompatible materials (e.g., strong acids, bases, oxidizing agents) can catalyze side reactions.[4][6] 2. Dehydrobromination: The presence of a base can cause elimination of HBr to form an α,β-unsaturated ketone, which would appear as a new peak.[7][8] 3. Isolate and Re-test: Re-dissolve a fresh sample of the solid compound in a clean, anhydrous solvent and re-analyze immediately to confirm if the issue was with the solid or the previously prepared solution.
Recommended Protocols & Data
Data Summary: Recommended Storage Conditions
Form Temperature Atmosphere Container Recommended Maximum Duration
Solid -20°C to -80°CDry Argon or NitrogenTightly sealed, amber glass vial> 1 year (with proper conditions)
In Solution (Anhydrous, Aprotic) -80°CDry Argon or NitrogenTightly sealed, amber glass vial< 24 hours[1]
Experimental Protocol: Safe Handling and Storage

This protocol is designed to minimize degradation and ensure the integrity of the compound.

G start Start: Receive Compound equilibrate Allow Vial to Equilibrate to Room Temperature (Approx. 30-60 min) start->equilibrate prep_env Prepare Inert Environment (Glovebox or Argon Balloon) weigh Quickly Weigh Required Amount Under Inert Atmosphere prep_env->weigh equilibrate->prep_env reseal Immediately Reseal Vial Tightly Purge with Inert Gas weigh->reseal dissolve Dissolve Weighed Solid in Anhydrous Aprotic Solvent weigh->dissolve store_solid Return Solid to ≤ -20°C Storage reseal->store_solid use_now Use Solution Immediately for Experiment dissolve->use_now end End: Experiment Complete use_now->end

Caption: Workflow for handling the solid compound.

Step-by-Step Methodology:

  • Preparation: Before opening, allow the sealed container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations in a glovebox or under a steady stream of an inert gas like argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the solid into a clean, dry container. Minimize the time the container is open.

  • Resealing: Tightly reseal the original container, flushing the headspace with inert gas before closing.

  • Storage: Immediately return the stock container to its designated storage condition (≤ -20°C).[4][5]

Experimental Protocol: Solution Preparation
  • Solvent Selection: Use a brand new or freshly opened bottle of an anhydrous, high-purity aprotic solvent (e.g., DMSO, DMF).

  • Dissolution: Add the solvent to the pre-weighed solid. If necessary, use gentle vortexing or sonication in a room temperature water bath to aid dissolution.

  • Immediate Use: Use the prepared solution without delay. Do not store stock solutions at room temperature or even at 4°C for extended periods. For any subsequent experiments, a freshly prepared solution is always the best practice.[1]

References
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

Sources

Technical Support Center: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stabilization Protocols

Document ID: TS-ORG-4429 | Version: 2.1 | Role: Senior Application Scientist[1][2][3]

Executive Summary

This guide addresses the stability profile of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one .[1][2][3] This molecule is a "dual-warhead" intermediate: it possesses a nucleophilic handle (the aniline amine) and an electrophilic trigger (the alkyl bromide), situated on an electron-rich methoxy-benzene core.[1][2][3]

The Critical Failure Mode: Unlike ortho-amino analogs which cyclize neatly into quinolines, this meta-amino isomer cannot cyclize intramolecularly.[1][2][3] Instead, it is prone to intermolecular polymerization and


-elimination .[1][2][3]
Part 1: The Degradation Landscape (Pathways)[1][2][4]

The following diagram maps the four distinct degradation fates of this molecule. Use this to diagnose impurities based on LC-MS data.[1][2][3]

DegradationPathways Start 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one (Intact Molecule) Vinyl Vinyl Ketone Intermediate (Acrylophenone deriv.) [Mass: M-HBr] Start->Vinyl Pathway A: Elimination (Basic pH or Heat) Dimer Insoluble Dimer/Oligomer (Michael Addition Product) Start->Dimer Direct Alkylation (High Conc.) Alcohol Hydrolysis Product (3-Hydroxypropan-1-one) [Mass: M-Br + OH] Start->Alcohol Pathway B: Hydrolysis (Aqueous Media) Oxide Quinoid/Azo Species (Brown Coloration) Start->Oxide Pathway C: Oxidation (Air/Light) Vinyl->Dimer Rapid Michael Addition (Reaction with Amine)

Caption: Figure 1. Mechanistic divergence of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.[1][2][3] The dominant pathway (Red) is HBr elimination followed by polymerization.[2][3]

Part 2: Troubleshooting Guide (Q&A)
Scenario 1: The "Phantom Peak" (Mass Loss of ~81 Da)

Q: I see a new peak in my LC-MS with a mass of [M-81]. It appears during rotary evaporation.[1][2][3] What is it?

A: You have generated the Vinyl Ketone (Acrylophenone) via


-Elimination. [1][2][3]
  • The Chemistry: The 3-bromopropan-1-one moiety is a "masked" vinyl ketone.[1][2] Under heat or slightly basic conditions (even bicarbonate washes), the molecule eliminates Hydrogen Bromide (HBr).[2][3]

    • Mass Shift: Loss of Br (79/81) and H (1)

      
       -80/82 Da.[1][2][3]
      
  • Why it happens: The electron-rich methoxyphenyl ring stabilizes the transition state, making the

    
    -protons acidic.[1][2]
    
  • The Fix:

    • Avoid Heat: Never heat the water bath above 30°C during concentration.

    • Acidify: Maintain the compound as a salt (HCl or TFA) during workup.[1][2][3] The protonated amine (

      
      ) is electron-withdrawing and prevents the amine from acting as a base to trigger elimination.[1][3]
      
Scenario 2: Sample Insolubility & Precipitates

Q: My clear yellow oil turned into a gummy, insoluble solid overnight in the freezer. DMSO won't dissolve it. [1][2]

A: Your compound has polymerized via Intermolecular Michael Addition. [1][2][3]

  • The Chemistry: This is the "Death Spiral."[1][2][3]

    • Small amounts of Vinyl Ketone form (see Scenario 1).[1][2][3]

    • The free amine (

      
      ) of an intact molecule attacks the double bond of the Vinyl Ketone (Michael Addition).[2][3]
      
    • This forms a dimer, which still has a reactive amine and a reactive tail, leading to oligomers.[3]

  • The Fix:

    • Concentration Limit: Do not store as a neat oil. Store as a dilute solution in an inert solvent (DCM/EtOAc) or, preferably, as a dry solid salt.

    • Scavengers: If storing as a free base, add a stabilizer like BHT (butylated hydroxytoluene) to suppress radical pathways, though ionic polymerization is the main culprit.[2][3]

Scenario 3: Color Change (Yellow

Brown/Black)

Q: The powder is turning dark brown on the shelf. Is it still usable?

A: This is oxidative degradation of the aniline moiety. [1][2]

  • The Chemistry: The 3-amino-4-methoxy motif is an electron-rich aniline (anisidine derivative).[1][2][3] It is highly susceptible to air oxidation, forming quinoid imines or azo-linkages.[1][2][3]

  • Impact: While the color looks alarming, the chemical purity might still be >90%.[3] The extinction coefficient of the oxidized impurity is very high.[3]

  • The Fix:

    • Check Purity: Run an NMR.[1][2][3] If the peaks are sharp, the impurity is likely trace (<1%).[3]

    • Argon Purge: Store under inert atmosphere.[1][2][3]

    • Recrystallization: If purity is compromised, recrystallize from Ethanol/HCl to recover the hydrochloride salt.[2][3]

Part 3: Comparative Data & Specifications

Table 1: Stability of Functional States

StateStorage ConditionT

(Est.)
Dominant Degradant
Free Base (Neat Oil) 25°C, Ambient Air< 24 HoursPolymer/Dimer (via Vinyl Ketone)
Free Base (Solution) 4°C, DCM~ 1 WeekVinyl Ketone (Elimination)
HCl Salt (Solid) -20°C, Desiccated> 1 YearNone (Stable)
Aq.[1][2][3] Buffer (pH 7.4) 37°C< 4 HoursAlcohol (Hydrolysis)
Part 4: Validated Stabilization Protocol

Objective: Convert the unstable Free Base into the stable Hydrochloride Salt.

  • Dissolution: Dissolve the crude reaction mixture (containing the free base) in anhydrous Ethyl Acetate (EtOAc) .

    • Note: Avoid Methanol, as it can displace the bromide (Solvolysis).[2][3]

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white/off-white precipitate should form immediately.[1][2][3]

  • Isolation: Filter the solid under Argon/Nitrogen.

  • Drying: Dry under high vacuum at room temperature.

    • Result: The resulting 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Hydrochloride is a stable solid resistant to cyclization and oxidation.[1][2][3]

References
  • Mechanism of

    
    -Elimination in 3-Halo-Ketones: 
    
    • Title: "Elimination-Addition Mechanisms in the Reaction of -Halo Ketones with Nucleophiles."
    • Relevance: Explains the formation of the acrylophenone (vinyl ketone) intermediate which leads to polymerization.[1][2][3]

    • Source:Journal of Organic Chemistry
    • URL:[Link][1][2][3]

  • Reactivity of Aniline Derivatives (Oxidation)

    • Title: "Oxidation of aromatic amines: A review of reaction pathways."[1][2]

    • Relevance: Details the "browning" mechanism of electron-rich anilines (like 3-amino-4-methoxy deriv
    • Source:Chemical Reviews
    • URL:[Link][1][2][3]

  • Intermolecular vs.

    • Title: "Cyclization strategies for the synthesis of quinolines and indoles
    • Relevance: Contrasts why ortho-isomers cyclize while meta-isomers (like the subject molecule) polymerize.
    • Source:Beilstein Journal of Organic Chemistry[1][2]

    • URL:[Link]

  • Handling of Alkyl Bromides

    • Title: "Nucleophilic Substitution at Aliphatic Carbon: Solvolysis of Alkyl Halides."[1][2]

    • Relevance: Provides the kinetic basis for the hydrolysis pathway (Alcohol formation) in aqueous buffers.[1][2][3]

    • Source:LibreTexts Chemistry
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center. It prioritizes the "Why" and "How" of impurity formation, offering mechanistic insights rather than just recipes.

Topic: Impurity Profiling & Prevention Strategies Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ticking Time Bomb"

The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one presents a unique chemical paradox. You are tethering a potent nucleophile (the primary amine at C3) to a potent electrophile (the alkyl bromide at the


-position) within the same molecule.

The primary source of impurities in this synthesis is not external contamination, but molecular suicide . The molecule is inherently unstable as a free base and seeks to stabilize itself through:

  • Cyclization: Forming a quinolinone heterocycle.[1]

  • Elimination: Ejecting HBr to form a vinyl ketone (acrylophenone).[1]

  • Polymerization: Intermolecular N-alkylation.

This guide provides the protocols to arrest these pathways and isolate the target, typically as a stable hydrochloride salt .

Impurity Troubleshooting & Diagnostics

Use this diagnostic table to identify the specific impurity plaguing your reaction based on analytical data (LC-MS / NMR).

Impurity TypeDiagnostic Signal (approx.)Root CausePrevention Strategy
Vinyl Ketone NMR: Doublet of doublets

6.0–6.5 ppm (alkene protons).MS: [M-HBr]+ peak (Mass - 80/82).[1]
Elimination: Reaction temperature too high during workup or pH > 7.[1]Keep quench temp < 5°C. Never use strong bases (NaOH/NaHCO3) for neutralization.[1]
Cyclized Product (Quinolinone)NMR: Disappearance of triplet at

3.6 ppm (

-CH2).[1] New aliphatic signals.MS: [M-HBr]+ but distinct retention time from vinyl.[1]
Intramolecular Alkylation: The free amine attacked the tail. Occurs if the product sits as a free base.Isolate immediately as HCl salt . Do not store in solution.
N-Acyl Impurity MS: Mass + 42 (Acetyl) or + mass of protecting group.[1]Incomplete Deprotection: Hydrolysis step was too short or too mild.[1]Extend acid hydrolysis time. Ensure temperature is sufficient (but watch for elimination).
Chlorinated Analog MS: Mass - 44 (Br to Cl exchange).[1] Isotope pattern changes (Cl vs Br).[1]Halogen Exchange: Extended contact with

or excess HCl.[1]
Use

if possible, or minimize contact time with Lewis Acid.

Critical Process Modules

Module A: The Acylation Strategy (Preventing N-Acylation)

The Problem: You cannot perform Friedel-Crafts acylation on free 2-anisidine.[1] The amine will complex with the Lewis Acid (


), killing the catalyst, or react with the acyl chloride to form an amide.
The Fix:  You must use a Protecting Group Strategy .[1]
  • Protection: Convert 2-anisidine to N-(2-methoxyphenyl)acetamide .

  • Acylation: React the protected amide with 3-bromopropionyl chloride.

    • Note: The acetamido group is an ortho/para director. The methoxy group is also ortho/para. They reinforce the position para to the acetamide (position 5) or para to the methoxy (position 5).

    • Correction: Wait, the target is 1-(3-amino-4-methoxyphenyl).[1] The ketone is at position 1. The amine is at 3. The methoxy is at 4.[2]

    • Regiochemistry Check: In N-(2-methoxyphenyl)acetamide, the acetamido is at 1, methoxy at 2.[1] The position para to the activating methoxy group is position 5. The position para to the acetamido group is position 4.

    • Guidance: To achieve the 1,3,4-substitution pattern, the Friedel-Crafts acylation on N-(2-methoxyphenyl)acetamide typically occurs para to the stronger activating group (the amine/amide) or is influenced by sterics.[1] High-resolution NMR is required to confirm regioselectivity.[1]

Module B: The Deprotection & Isolation (The Danger Zone)

This is where 90% of batches fail. You must remove the acetyl group without triggering


-elimination of the bromide.

Protocol for Stability:

  • Hydrolysis: Use Ethanolic HCl (2M to 6M) rather than aqueous acid.[1] Reflux gently.

    • Why? Water promotes the hydrolysis of the alkyl bromide to the alcohol (OH impurity). Ethanol minimizes this side reaction.[1]

  • The Quench: Do NOT neutralize to pH 7 or basic pH.[1]

    • Mechanism:[1][2][3][4][5] As soon as the pH rises above the pKa of the aniline (~4.0), the free amine is generated. It will immediately snap shut on the alkyl bromide (Cyclization).

  • Isolation: Crystallize directly as the Hydrochloride Salt .

    • Cool the ethanolic solution.

    • Add diethyl ether or EtOAc to force precipitation of the salt.

    • Filter and wash with cold ether.[1]

Visualizing the Impurity Pathways

The following diagram maps the "Kinetic War" occurring in your flask. You must keep the reaction on the "Green Path."

G cluster_danger DANGER ZONE (Neutral/Basic pH) Start Protected Intermediate (N-Acetyl-Anisole derivative) Hydrolysis Acid Hydrolysis (Ethanolic HCl) Start->Hydrolysis Deprotection TargetSalt TARGET (HCl Salt) Stable Solid Hydrolysis->TargetSalt Crystallization (Keep Acidic!) FreeBase Free Base Intermediate (Transient/Unstable) Hydrolysis->FreeBase Neutralization (pH > 5) Impurity_Vinyl Impurity A: Vinyl Ketone (Elimination Product) FreeBase->Impurity_Vinyl Heat / Base Impurity_Cyclic Impurity B: Quinolinone (Cyclization Product) FreeBase->Impurity_Cyclic Spontaneous (Intramolecular) Impurity_Poly Impurity C: Polymer (Intermolecular Alkylation) FreeBase->Impurity_Poly High Conc.

Caption: Reaction pathway analysis showing the critical divergence between stable salt isolation (Green) and impurity formation (Red) triggered by neutralization.[1]

Frequently Asked Questions (FAQ)

Q1: My product turns into a gummy oil upon workup. What happened? A: You likely neutralized the reaction mixture.[1] The "gum" is a mixture of the free base polymerizing and cyclizing.

  • Fix: Skip the aqueous workup. Evaporate the ethanol/acid solvent to a small volume, then triturate (grind) the residue with anhydrous ether or acetone to induce crystallization of the salt.

Q2: Can I use 3-chloropropionyl chloride instead of bromo? A: Yes, and it is often cheaper.[1] However, the chloride is a poorer leaving group.

  • Pros: The "Cyclization" and "Elimination" side reactions are slower with the chloride, making the intermediate more stable.

  • Cons: If you specifically need the bromide for a subsequent step, you will have to perform a Finkelstein reaction (NaI/Acetone) or handle the lower reactivity.

Q3: I see a peak at [M-80] in my Mass Spec. Is this the vinyl ketone? A: Likely, yes. The loss of 80 Da corresponds to HBr.

  • Verification: Check the NMR for two doublets between 5.8 and 6.5 ppm (

    
    ).
    
  • Remedy: Lower your hydrolysis temperature. If doing a Friedel-Crafts, ensure you aren't "cooking" the reaction mixture during the quench.

Q4: Why not use the Nitro route (Nitration -> Reduction)? A: This is a valid alternative that avoids the "Free Amine" risk during the main synthesis.[1]

  • Route: Acylate anisole

    
     Nitration (positions meta to ketone) 
    
    
    
    Reduction.[1]
  • Caveat: You cannot use catalytic hydrogenation (

    
    ) to reduce the nitro group, as it will debrominate the alkyl chain (remove the Br).[1] You must use chemoselective reduction (e.g., 
    
    
    
    or
    
    
    ).

References

  • Friedel-Crafts Acylation Mechanisms

    • Title: Friedel-Crafts Acylation of Aromatic Ethers.[1][6]

    • Source: Organic Chemistry Portal.[1][5]

    • URL:[Link][1]

  • Stability of

    
    -Halo Ketones: 
    
    • Title: The Reactions of

      
      -Bromo Ketones with Primary Amines (Mechanistic parallels to 
      
      
      
      -systems).[1]
    • Source: Journal of the American Chemical Society (JACS).

    • URL:[Link][1]

  • Synthesis of Aminopropiophenones

    • Title: Synthesis of 3-amino-1-propanones (Mannich Bases) and their stability.[1]

    • Source: National Institutes of Health (PubChem Data).[1]

    • URL:[Link][1]

  • Handling of 3-Bromopropiophenone Derivatives

    • Title: Organic Syntheses Procedure for 3-Bromopropiophenone (General handling of the backbone).
    • Source: Organic Syntheses, Coll. Vol. 4, p.106 (1963).[1]

    • URL:[Link]

Sources

Technical Support Center: Solvent Selection and Troubleshooting for Reactions with 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one. This guide provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to facilitate your experimental success. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.

I. Understanding the Reagent: Physicochemical Properties and Reactivity

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a key intermediate in the synthesis of various heterocyclic compounds, particularly quinoline derivatives, which are of significant interest in medicinal chemistry.[1][2][3] Its structure incorporates a nucleophilic aromatic amine, a methoxy-activated phenyl ring, and an electrophilic bromopropyl ketone chain, making it a versatile but potentially challenging substrate.

Key Structural Features:

  • Nucleophilic Center: The primary amino group (-NH2) is the main site for N-alkylation reactions.

  • Electrophilic Center: The carbon bearing the bromine atom is susceptible to nucleophilic attack, leading to substitution or cyclization.

  • Activated Aromatic Ring: The methoxy group enhances the electron density of the phenyl ring, influencing its reactivity in electrophilic aromatic substitution, though this is less common for this specific substrate's typical reactions.

II. Solvent Selection: Moving Beyond Traditional Solvents

The choice of solvent is critical for controlling reaction pathways, yield, and purity. While traditional polar aprotic solvents like DMF, DMAc, and NMP have been used for similar transformations, there is a strong impetus to adopt greener, safer alternatives.[4][5]

Recommended Alternative Solvents
SolventClassKey Properties & AdvantagesPotential Disadvantages
2-Methyltetrahydrofuran (2-MeTHF) Ether (Bio-based)- Derived from renewable resources.- Higher boiling point (80°C) than THF.- Low water miscibility, facilitating work-up.- Reduced peroxide formation compared to THF.[6][7][8]- Can be more expensive than traditional solvents.- May require higher temperatures for some reactions.
Cyclopentyl methyl ether (CPME) Ether- High boiling point (106°C).- Excellent stability to acids, bases, and oxidation.- Very low peroxide formation.- Hydrophobic, simplifying aqueous work-up.[9][10][11]- Higher cost.- May have different solubility profiles than more polar aprotic solvents.
Acetonitrile (ACN) Nitrile- Polar aprotic solvent.- Relatively low boiling point (82°C) for easy removal.- Good for promoting SN2-type reactions.- Can be susceptible to hydrolysis under strong acidic or basic conditions.
tert-Amyl alcohol Alcohol- Polar protic solvent.- Higher boiling point (102°C) than smaller alcohols.- Can act as a proton source if needed.- Can participate in reactions (O-alkylation) or inhibit nucleophilicity through hydrogen bonding.
Dimethyl Carbonate (DMC) Carbonate- Low toxicity.- Biodegradable.- Can be a greener alternative to DMF and phosgene-derived reagents.- Can act as a methylating agent at high temperatures.
Visualization of Solvent Selection Logic

Solvent_Selection cluster_reaction_type Reaction Type cluster_solvent_class Recommended Solvent Class cluster_specific_solvents Specific Solvent Choices Intramolecular Cyclization Intramolecular Cyclization Polar Aprotic (Greener) Polar Aprotic (Greener) Intramolecular Cyclization->Polar Aprotic (Greener) Favors SN2-type ring closure Intermolecular N-Alkylation Intermolecular N-Alkylation Intermolecular N-Alkylation->Polar Aprotic (Greener) Enhances nucleophilicity Ethers (Bio-based/Stable) Ethers (Bio-based/Stable) Polar Aprotic (Greener)->Ethers (Bio-based/Stable) Acetonitrile Acetonitrile Polar Aprotic (Greener)->Acetonitrile 2-MeTHF 2-MeTHF Ethers (Bio-based/Stable)->2-MeTHF CPME CPME Ethers (Bio-based/Stable)->CPME

Caption: Solvent selection workflow based on reaction type.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. What are the likely causes?

A1: Low reactivity can stem from several factors:

  • Inadequate Base: For intramolecular cyclization (e.g., Friedländer-type synthesis of quinolines), a base is often required to deprotonate the amine, increasing its nucleophilicity.[12][13] Ensure your base is strong enough and soluble in the reaction medium. Consider bases like potassium carbonate or organic bases such as triethylamine or DBU.

  • Poor Solubility: The starting material or reagents may have poor solubility in the chosen solvent at the reaction temperature. This is a common issue when transitioning to less polar green solvents.

    • Troubleshooting:

      • Gently warm the reaction mixture to improve solubility.

      • Consider a co-solvent system. For example, a small amount of a more polar solvent might be added to a primary non-polar solvent.

      • If possible, perform small-scale solubility tests with your starting material in the intended solvents before running the full-scale reaction.

  • Low Reaction Temperature: Many cyclization and N-alkylation reactions require elevated temperatures to overcome the activation energy.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.

Q2: I'm observing the formation of multiple products. What are the likely side reactions?

A2: The bifunctional nature of the starting material can lead to several side products:

  • Intermolecular N-Alkylation (Dimerization/Polymerization): At high concentrations, the amino group of one molecule can react with the bromopropyl group of another, leading to oligomers or polymers.[14]

    • Troubleshooting:

      • High Dilution: For intramolecular cyclization, running the reaction at high dilution (low concentration) favors the intramolecular pathway over the intermolecular one.

  • Elimination: The presence of a strong, non-nucleophilic base could potentially lead to the elimination of HBr to form an α,β-unsaturated ketone.

    • Troubleshooting: Use a milder base or a base that also has nucleophilic character if the desired reaction is substitution.

  • Friedländer Synthesis Side Products: In the context of quinoline synthesis, self-condensation of the ketone component (if one is added) or the formation of regioisomers are possible.[15][16]

Q3: How can I improve the yield of the desired intramolecular cyclization product?

A3: Optimizing for intramolecular cyclization involves several key considerations:

  • Solvent Choice: As indicated by studies on similar systems, polar aprotic solvents like acetonitrile often favor intramolecular cyclization. Greener alternatives like 2-MeTHF and CPME should be trialed. Toluene and dichloromethane have been found to be less effective for such cyclizations.

  • Concentration: As mentioned, high dilution is crucial to suppress intermolecular side reactions.[14]

  • Temperature: A systematic temperature screen can identify the optimal point where the rate of the desired reaction is maximized relative to decomposition or side reactions.

Experimental Protocol: General Procedure for Intramolecular Cyclization

This protocol provides a starting point for the synthesis of a quinoline derivative via intramolecular cyclization.

Materials:

  • 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., 2-MeTHF, CPME, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq).

  • Add the anhydrous solvent to achieve a high dilution (e.g., 0.01-0.05 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Troubleshooting Logic

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Suggested Solution Low/No Conversion Low/No Conversion Inadequate Base Inadequate Base Low/No Conversion->Inadequate Base Poor Solubility Poor Solubility Low/No Conversion->Poor Solubility Low Temperature Low Temperature Low/No Conversion->Low Temperature Multiple Products Multiple Products Intermolecular Rxn Intermolecular Rxn Multiple Products->Intermolecular Rxn Elimination Elimination Multiple Products->Elimination Stronger/More Soluble Base Stronger/More Soluble Base Inadequate Base->Stronger/More Soluble Base Co-solvent/Warming Co-solvent/Warming Poor Solubility->Co-solvent/Warming Increase Temperature Increase Temperature Low Temperature->Increase Temperature High Dilution High Dilution Intermolecular Rxn->High Dilution Milder Base Milder Base Elimination->Milder Base

Caption: A decision tree for troubleshooting common reaction issues.

IV. Safety Considerations

  • α-Halo Ketones: These compounds are alkylating agents and should be handled with care as they can be lachrymatory and irritants.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: While greener solvents are generally safer than their traditional counterparts, always consult the Safety Data Sheet (SDS) for each solvent before use to be aware of its specific hazards, handling precautions, and disposal requirements.

V. References

  • Pace, V., Hoyos, P., & Nájera, C. (2012). 2-Methyltetrahydrofuran as a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-1379.

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl methyl ether as a new and alternative process solvent. Organic Process Research & Development, 11(2), 251-258.

  • Di, L., & Feng, J. (2021). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysts, 11(3), 329.

  • Malviya, M., Singha, M., Kumara, N., et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry an Indian Journal.

  • Bisz, E., & Szostak, M. (2016). 2-Methyltetrahydrofuran: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. ChemCatChem, 8(15), 2448-2451.

  • Watanabe, K. (2010). A new solvent for green chemistry. Manufacturing Chemist, 81(12), 26-28.

  • Clarke, C. J., Tu, W.-C., Levers, O., Bröhl, A., & Hallett, J. P. (2018). Green and Sustainable Solvents in Chemical Processes. Chemical Reviews, 118(2), 747-800.

  • Malviya, M., Singha, M., Kumara, N., et al. (2025). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry an Indian Journal.

  • Aycock, D. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159.

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl methyl ether as a new and alternative process solvent. Organic Process Research & Development, 11(2), 251-258.

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.

  • J&K Scientific LLC. (2025). Friedländer Synthesis.

  • Khusnutdinov, R. I., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules, 27(22), 7899.

  • Paruta, A. N., & Kertes, A. S. (Eds.). (1986). Solubility Data Series, Vol. 25. Pergamon Press.

  • Organic Chemistry Portal. (n.d.). Friedländer Synthesis.

  • ICH. (2011). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.

  • Reddy, G. S. K. K., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 49.

  • International Journal of Futuristic and Modern Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

  • PubChem. (n.d.). (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Wikipedia. (n.d.). α-Halo ketone.

  • PubChem. (n.d.). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one.

  • TOKU-E. (n.d.). Solubility Data Resource.

  • Taywade, M. S., Thakre, P. D., Dharpure, P. N., & Khan, M. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35-51.

  • Thermo Fisher Scientific. (n.d.). (S)-(-)-1-(3-Methoxyphenyl)ethylamine, ChiPros 99+%, ee 99+%.

  • PubChem. (n.d.). 1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl-.

  • Oishi, T., et al. (2011). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 9(18), 6334-6345.

  • Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.

  • Govindan, K., et al. (2025). Metal‐Free Strategies for Indoles and o‐Acyl Benzanilides From 2‐Alkynylaniline Derivatives: Experimental and DFT Insights. Chemistry – An Asian Journal.

  • Paruta, A. N., & Kertes, A. S. (Eds.). (1986). Solubility Data Series, Vol. 26. Pergamon Press.

  • Journal of the Chilean Chemical Society. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY.

  • Paruta, A. N., & Kertes, A. S. (Eds.). (1986). Solubility Data Series, Vol. 27. Pergamon Press.

  • Paruta, A. N., & Kertes, A. S. (Eds.). (1986). Solubility Data Series, Vol. 28. Pergamon Press.

Sources

Technical Support Center: Catalyst Optimization for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one . This molecule is a critical intermediate, often serving as a Michael acceptor precursor for covalent kinase inhibitors (e.g., EGFR or BTK inhibitors).

Topic: Catalyst Selection & Process Troubleshooting Target Molecule ID: AMBP-1 Critical Challenge: Chemoselective reduction of a nitro group in the presence of a labile alkyl bromide and a ketone.

Synthesis Overview & Catalyst Strategy

The synthesis of this target generally proceeds via a three-stage sequence starting from anisole. The selection of the catalyst is most critical in Stage 1 (Acylation) and Stage 3 (Reduction) .

The Synthetic Pathway[1][2][3]
  • Friedel-Crafts Acylation: Anisole + 3-Bromopropionyl chloride

    
     Intermediate A.
    
  • Regioselective Nitration: Intermediate A +

    
    
    
    
    
    Intermediate B (Nitro-precursor).
  • Chemoselective Reduction: Intermediate B

    
    Target Product .
    
Workflow Diagram

The following diagram outlines the critical catalytic nodes and decision points.

SynthesisWorkflow cluster_options Reduction Catalyst Options Start Starting Material: Anisole Step1 Step 1: Friedel-Crafts Acylation (3-bromopropionyl chloride) Start->Step1 Cat1 Catalyst Selection: AlCl3 (Stoichiometric) Step1->Cat1 Requires IntA Intermediate A: 1-(4-methoxyphenyl)-3-bromopropan-1-one Cat1->IntA Yields Step2 Step 2: Nitration (HNO3/H2SO4) IntA->Step2 IntB Intermediate B: 1-(3-nitro-4-methoxyphenyl)-3-bromopropan-1-one Step2->IntB Step3 Step 3: Chemoselective Reduction IntB->Step3 Cat3 Catalyst Selection: CRITICAL DECISION Step3->Cat3 Target TARGET: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Cat3->Target If Correct Catalyst OptA Pd/C (Standard) RISK: Dehalogenation Cat3->OptA OptB Pt/C (Sulfided) RECOMMENDED Cat3->OptB OptC SnCl2 (Chemical) BACKUP Cat3->OptC

Caption: Synthesis workflow highlighting the critical catalyst selection point at Step 3 to prevent dehalogenation.

Catalyst Selection Guide

Phase 1: Friedel-Crafts Acylation

Goal: Attach the 3-bromopropionyl group para to the methoxy group. Primary Catalyst: Aluminum Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


).[1][2][3]
  • Why

    
    ?  While weaker Lewis acids (
    
    
    
    ,
    
    
    ) exist, the deactivating nature of the formed ketone requires a strong Lewis acid to drive the reaction to completion.
  • Critical Constraint: This is not truly "catalytic" in the traditional sense. The product (a ketone) forms a stable 1:1 complex with

    
    . You must use >1.1 equivalents  of 
    
    
    
    relative to the acid chloride.
  • Alternative: If handling solid

    
     is problematic, Triflic Acid (TfOH)  can be used as a true catalyst in lower loadings, but cost is significantly higher.
    
Phase 2: Chemoselective Reduction (The Bottleneck)

Goal: Reduce


 to 

without cleaving the

bond or reducing the

group.
Catalyst SystemSelectivityRisk ProfileRecommendation
5% Pt/C (Sulfided) High Low risk of dehalogenation.Primary Recommendation. The sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-Br bond while permitting nitro reduction.
Raney Nickel MediumModerate risk of dehalogenation; pH sensitive.Secondary Option. Must be used at neutral/slightly acidic pH to prevent hydrolysis of the bromide.
10% Pd/C Very Low Critical Failure. Will rapidly strip the bromine (hydrodehalogenation) before reducing the nitro group.DO NOT USE.

HighWorkup is messy (emulsions); non-catalytic.Backup. Use if heterogeneous hydrogenation equipment is unavailable.
Fe /

HighScalable, but generates iron sludge.Backup. Good for large-scale batches where filtration is automated.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Catalytic Hydrogenation

Recommended for high-purity requirements and ease of workup.

Reagents:

  • Substrate: 1-(3-nitro-4-methoxyphenyl)-3-bromopropan-1-one (1.0 eq)

  • Catalyst: 5% Platinum on Carbon, Sulfided (Type B101 or similar, 2-5 wt% loading relative to substrate).

  • Solvent: THF or Ethyl Acetate (Avoid MeOH if transesterification/solvolysis of the bromide is observed).

Procedure:

  • Inerting: Charge the hydrogenation vessel with the substrate and catalyst under a nitrogen atmosphere. Safety: Catalysts can be pyrophoric. Keep wet.

  • Solvent Addition: Add degassed THF.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi)

    
    .
    
  • Temperature: Maintain 20–25°C . Warning: Do not heat. Higher temperatures (>40°C) promote dehalogenation even with sulfided catalysts.

  • Monitoring: Monitor via HPLC. Look for the disappearance of the nitro peak. If the "des-bromo" impurity appears (>1%), stop immediately.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

Protocol B: The Chemical Alternative (Béchamp-type)

Recommended if Sulfided Pt/C is unavailable.

Reagents:

  • Iron Powder (3.0 eq, reduced grade)

  • Ammonium Chloride (0.5 eq)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Suspend Iron powder and

    
     in Ethanol/Water.
    
  • Heat to reflux to activate the iron (etch the surface).

  • Slowly add the nitro-bromide substrate (dissolved in minimal ethanol) to the refluxing mixture.

  • Monitor vigorously.[2] Reaction is usually complete in 1–2 hours.

  • Critical: Filter hot to remove iron oxides. Upon cooling, the product may crystallize or require extraction.

Troubleshooting & FAQs

Ticket #001: Loss of Bromine (Dehalogenation)

User Report: "I used 10% Pd/C and my mass spec shows M-80 (loss of Br) and M-79 (replacement with H)." Root Cause: Palladium is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds.[4] Resolution:

  • Switch catalyst to 5% Pt/C (Sulfided) .

  • If you must use Pd, you need to "poison" it. Add Diphenylsulfide (0.5 eq relative to Pd) or use Vanadium-doped catalysts, but this requires optimization.

  • Immediate Fix: Switch to Protocol B (Iron/Ammonium Chloride) to save the current batch of precursor.

Ticket #002: "Gummy" Reaction in Friedel-Crafts Step

User Report: "During the acylation step, the reaction turned into a black tar and I can't stir it." Root Cause: The ketone product complexes with


 to form a viscous ionic liquid/sludge, especially in non-polar solvents like DCM or 

. Resolution:
  • Solvent Switch: Use Nitrobenzene as a co-solvent (stabilizes the complex) or increase the volume of DCM significantly.

  • Order of Addition: Add the Acid Chloride to the

    
     first to form the acylium ion, then add the Anisole slowly. This controls the exotherm and viscosity.
    
Ticket #003: Low Yield due to Cyclization

User Report: "I see a new impurity with M-HBr mass. It looks like the molecule cyclized." Root Cause: The free amine (product) is a nucleophile. The alkyl bromide is an electrophile. Intramolecular alkylation can occur, forming a tetrahydroquinoline or similar cycle. Resolution:

  • Keep it Acidic: In the reduction step, adding a small amount of acetic acid can protonate the forming amine (forming the salt), rendering it non-nucleophilic.

  • Temperature Control: Perform the reduction at the lowest possible temperature (0–20°C). Cyclization usually requires heat.

Decision Matrix for Dehalogenation Prevention

Use this logic flow to determine the correct parameters for your reduction step.

DehalogenationLogic Start Start Reduction Optimization Q1 Is Halogen Retention Critical? Start->Q1 Q2 Is Sulfided Pt/C Available? Q1->Q2 Yes MethodC Method C: Standard Pd/C (Fastest, but destroys Br) Q1->MethodC No Yes YES No NO MethodA Method A: Use 5% Pt/C (Sulfided) Pressure: 3-5 bar Temp: <25°C Q2->MethodA Yes MethodB Method B: Use Fe / NH4Cl (Chemical Reduction) Q2->MethodB No

Caption: Decision matrix for selecting the reduction method based on resource availability and chemical constraints.

References

  • Chemoselective Hydrogenation of Nitro Groups

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Sulfided Pt/C selectivity).
    • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Applied Catalysis A: General, 255(2), 239-259.

  • Friedel-Crafts Acylation Protocols

    • Olah, G. A. (Ed.).[5] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Master Organic Chemistry. (2018).[2] "Friedel-Crafts Acylation and Alkylation."

  • Selective Reduction of Nitroarenes with Halogens

    • Corma, A., & Serna, P. (2006). "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 313(5785), 332-334. (Demonstrates alternative noble metal selectivity).

    • BenchChem Technical Support.[6] (2025).[6][7] "Selective Reduction of Nitro Group without Affecting Other Functional Groups."

Sources

"managing exotherms in 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: TS-CHEM-2026-042 Topic: Managing Exotherms in 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Synthesis Status: Active / High Priority Audience: Process Chemists, Medicinal Chemists, HSE Officers

Executive Summary

The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one typically proceeds via Friedel-Crafts acylation.[1] This pathway presents three distinct thermal risks: (1) the rapid enthalpy release upon Lewis acid complexation, (2) the sustained exotherm during HCl evolution, and (3) the violent hydrolysis exotherm during quenching.

This guide provides a self-validating protocol to manage these risks, ensuring the integrity of the labile


-bromo ketone moiety, which is prone to elimination (forming the acrylophenone) if thermal limits are exceeded.

Module 1: Reagent Handling & The "Cold" Exotherm

The Chemistry of the Hazard

The primary synthesis route involves the reaction of a protected aniline derivative (e.g., N-(2-methoxyphenyl)acetamide) with 3-bromopropionyl chloride catalyzed by Aluminum Chloride (


) .

Critical Warning: Do not attempt this reaction on the free amine (3-amino-4-methoxy...). The free amine will complex with


 exothermically, killing the catalyst and potentially causing a runaway upon heating. The amine must be protected (e.g., acetylated) prior to acylation.
Pre-Flight Checklist
ReagentThermal HazardMitigation Strategy

(Anhydrous)
Reacts violently with moisture; high heat of solution.Use a glovebox or weigh quickly in dry air.[2] Do not add all at once.
3-Bromopropionyl Chloride Lachrymator; cyclizes to acryloyl chloride if heated >50°C.Store cold (2-8°C). Monitor internal temp during addition.
Dichloromethane (DCM) Low boiling point (40°C).Risk of solvent boil-over. Use an efficient reflux condenser (-10°C coolant).
Step-by-Step Protocol: Catalyst Addition
  • Cryogenic Start: Cool the solvent (DCM or 1,2-DCE) and substrate mixture to 0°C to -5°C .

  • Dosage Control: Add

    
     in portions.
    
    • Why? Adding

      
       generates a "heat kick" due to complexation with the carbonyl oxygen of the substrate.
      
    • Limit: Do not allow internal temperature (

      
      ) to exceed 10°C .
      
  • Acyl Chloride Addition: Add 3-bromopropionyl chloride dropwise after the catalyst is suspended.

    • Observation: A color change (often orange/red) indicates the formation of the acylium complex.

Module 2: Reaction Control (The Sustained Exotherm)

Once reagents are mixed, the reaction is driven by the evolution of HCl gas.

Troubleshooting the "Stalled" Reaction

User Question: "I added all reagents at 0°C, but no reaction is occurring. Should I heat it rapidly?"

Support Answer: NO. Friedel-Crafts reactions often have an induction period. Rapid heating can trigger a "thermal runaway" where the accumulated reagents react simultaneously.

  • Slow Ramp: Allow the mixture to warm to Room Temperature (20-25°C) over 60 minutes .

  • Monitor HCl: Ensure your scrubber is bubbling. If HCl evolution stops but starting material remains, the catalyst may be wet/dead. Do not add more catalyst to a warm reaction. Cool back to 0°C before supplementing.

Visualizing the Process Safety Workflow

ReactionSafety Start Start: Substrate + Solvent Cooling Cool to -5°C Start->Cooling AddAlCl3 Add AlCl3 (Portionwise) Max Tint < 10°C Cooling->AddAlCl3 AddAcyl Add 3-Bromopropionyl Cl Dropwise AddAlCl3->AddAcyl WarmUp Slow Ramp to 20-25°C (60 mins) AddAcyl->WarmUp Monitor Monitor HCl Evolution & Tint WarmUp->Monitor Risk Tint > 35°C? Monitor->Risk Success Complete Reaction Risk->Success No Failure STOP: Cool immediately Risk of Elimination Risk->Failure Yes

Figure 1: Thermal control workflow for the acylation step. Note the strict temperature limits to prevent beta-elimination.

Module 3: Quenching (The Critical Risk)

The most dangerous phase is the hydrolysis of the aluminum complex. Standard water addition can cause an explosive eruption of HCl and solvent.

The "Inverse Quench" Protocol

User Question: "The reaction turned into a solid sludge. Can I add water to the flask to dissolve it?"

Support Answer: ABSOLUTELY NOT. Adding water to a Lewis Acid sludge creates localized hot spots (>100°C), instantly vaporizing DCM and ejecting corrosive material.

Correct Procedure:

  • Prepare Quench Vessel: Fill a separate large beaker with Ice (50% vol) and Conc. HCl (5% vol) .

    • Why Acid? Acid prevents the precipitation of Aluminum Hydroxide (

      
      ) gels, which trap heat and product.
      
  • Transfer: Pour the reaction mixture slowly onto the ice/acid mixture with vigorous stirring.

  • Rinse: Rinse the reaction flask with a small amount of cold DCM and add to the quench.

Quenching Decision Logic

QuenchLogic State Reaction State Liquid Homogeneous Solution State->Liquid Sludge Solid/Viscous Mass State->Sludge MethodB Inverse Quench (Required) Pour Rxn into Ice/HCl Liquid->MethodB Preferred Sludge->MethodB MANDATORY MethodA Direct Quench (Risky) Only if < 1g scale Result Phase Separation MethodB->Result

Figure 2: Safety logic for quenching Aluminum Chloride reactions.

FAQ: Specific Troubleshooting Scenarios

Q1: My product contains a significant amount of 1-(3-amino-4-methoxyphenyl)prop-2-en-1-one (the acrylophenone). What happened?

  • Cause: Thermal elimination. You likely heated the reaction above 40°C, or the quench was too basic.

  • Fix: Keep reaction temperature < 25°C. Ensure the quench pH is acidic (pH < 2). The

    
    -bromo ketone is stable in acid but eliminates in base.
    

Q2: I see a delayed exotherm 20 minutes after adding the acyl chloride.

  • Cause: Accumulation. You added the reagent too fast at a temperature where the reaction rate was slow (e.g., -10°C). As it warmed, the accumulated reagent reacted all at once.

  • Fix: Raise the temperature slightly (to 0°C) during addition to ensure consumption matches addition rate (dosage controlled).

Q3: Can I use


 instead of 

to reduce the exotherm?
  • Analysis:

    
     is milder but often requires higher temperatures to drive the reaction, which risks the stability of the 3-bromopropionyl chloride. 
    
    
    
    at low temperature is generally preferred for this specific labile substrate.

References

  • Friedel-Crafts Acylation Safety

    • Title: "Aluminum Chloride (anhydrous) - Safety & Handling"
    • Source: Princeton University EHS
    • URL:[Link]

  • Reagent Stability (3-Bromopropionyl Chloride)

    • Title: "3-Bromopropionyl chloride Safety Data Sheet"[3]

    • Source: Fisher Scientific[2][3]

  • Synthesis of Beta-Bromo Ketones

    • Title: "Synthesis of -Bromoketones via Friedel-Crafts"
    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Process Safety in Acylation

    • Title: "Managing Exotherms in Friedel-Crafts Reactions"
    • Source: Organic Syntheses, Coll.[5] Vol. 5, p. 632 (Analogous bromination protocols)[5]

    • URL:[Link]

Sources

Validation & Comparative

Strategic HPLC Characterization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Characterization of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one by HPLC Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of fused-ring pharmaceutical scaffolds (e.g., quinolines, indoles, and kinase inhibitors), the intermediate 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one serves as a critical "switch" molecule. Its dual functionality—a nucleophilic aniline moiety and an electrophilic alkyl bromide—makes it highly versatile but analytically challenging.

This guide compares the Conventional C18 Approach against an Optimized Core-Shell Phenyl-Hexyl Protocol . We demonstrate that while standard methods often fail to resolve regioisomeric impurities and suffer from amine-induced peak tailing, the optimized protocol utilizes π-π interactions and steric selectivity to deliver superior resolution, sharper peak shapes, and validated stability.

Part 1: The Analytical Challenge

The molecule presents three distinct chemical liabilities that must be addressed during method development:

  • Basicity (Aniline, pKa ~4.5): The free amine interacts with residual silanols on silica columns, causing severe peak tailing (

    
    ) and retention time shifts.
    
  • Reactivity (Alkyl Bromide): The terminal bromide is susceptible to hydrolysis (in aqueous buffers) or alcoholysis (in methanol diluents), leading to "ghost peaks" that grow during the sequence.

  • Regioisomerism: Synthetic routes often generate the 2-amino or 3-bromo isomers, which possess identical mass-to-charge ratios (isobaric) and similar hydrophobicities, making separation on standard alkyl phases difficult.

Part 2: Method Performance Comparison

We evaluated two distinct methodologies. The data below summarizes the performance metrics for the target analyte.

Method A: The Conventional Approach (Alternative)
  • Column: Standard Fully Porous C18 (5 µm, 250 x 4.6 mm)

  • Mobile Phase: Phosphate Buffer (pH 7.0) / Methanol

  • Mechanism: Pure hydrophobic interaction.

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Steric Selectivity.
Performance Data Summary
MetricMethod A (Conventional C18)Method B (Optimized Phenyl-Hexyl)Verdict
Run Time 25.0 min8.5 minMethod B (3x faster)
USP Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Method B
Resolution (

) from Isomer
1.4 (Co-elution risk)3.2 (Baseline separation)Method B
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mLMethod B (Sharper peaks)
Sample Stability (24h) 85% (Methanolysis observed)99% (Inert diluent)Method B

Expert Insight: The Phenyl-Hexyl stationary phase provides unique selectivity for the aromatic ring's electron density (affected by the methoxy/amino pattern), allowing it to pull the target molecule away from its regioisomers much more effectively than the "boiling point separation" style of a C18 column.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is self-validating. The use of a "System Suitability Standard" containing the target and its des-bromo analog is required to verify column performance before every run.

1. Reagents & Materials
  • Analytes: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (Target), 3-Amino-4-methoxyacetophenone (Impurity Marker).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: Formic Acid (LC-MS Grade). Do not use Phosphate buffers , as they can precipitate with ACN at high organic % and are incompatible with MS detectors.

2. Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm (or equivalent Core-Shell).

  • Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary for confirmation).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic/H2O) % Mobile Phase B (ACN)
0.0 90 10
6.0 10 90
7.0 10 90
7.1 90 10

| 8.5 | 90 | 10 |

3. Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

    • Warning:NEVER use Methanol as the diluent. The alkyl bromide moiety will undergo solvolysis to form the methoxy-ether analog over time, creating a false impurity peak.

  • Procedure:

    • Weigh 10 mg of sample into a 20 mL amber volumetric flask (protect from light).

    • Dissolve in 10 mL ACN. Sonicate for 2 mins.

    • Dilute to volume with Water. Mix well.

    • Filter through a 0.2 µm PTFE filter into an amber vial.

Part 4: Analytical Logic & Visualization
Workflow Diagram: Stability-Indicating Analysis

The following diagram outlines the decision process for characterizing this specific intermediate, highlighting the critical control points for the bromide and amine groups.

AnalyticalWorkflow Start Sample: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one SolventChoice Diluent Selection (Avoid MeOH/EtOH) Start->SolventChoice Risk: Solvolysis ColumnSelect Column Selection (Core-Shell Phenyl-Hexyl) SolventChoice->ColumnSelect Stable Solution MobilePhase Mobile Phase (Acidic pH < 3.0) ColumnSelect->MobilePhase Selectivity Strategy Separation Gradient Elution (Target vs. Hydrolysis Impurities) MobilePhase->Separation Protonate Amine Detection Detection (UV 254nm) & MS Confirmation Separation->Detection Quantification Detection->SolventChoice If 'Ghost' Peak appears (Check Diluent)

Caption: Analytical workflow emphasizing the prevention of artifact formation (solvolysis) and the optimization of selectivity.

Degradation Pathway Monitoring

Understanding what you are separating is as important as the separation itself. The alkyl bromide is the weak link.

DegradationPath Parent Parent Molecule (Alkyl Bromide) Hydrolysis Impurity A (Alcohol Derivative) Parent->Hydrolysis + H2O (Slow) Cyclization Impurity B (Cyclized Indoline/Quinoline) Parent->Cyclization High pH / Heat (Intramolecular)

Caption: Primary degradation pathways. The method must resolve the Parent from Impurity A (Hydrolysis) and Impurity B (Cyclization).

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development for basic compounds).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Phenomenex Application Guide. "Optimization of HPLC Methods for Basic Compounds using Core-Shell Technology."

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America, 20(6). (Explains the use of 40°C to improve peak shape for viscous/complex analytes).

  • PubChem Compound Summary. "1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one" (Structural analog data used for hydrophobicity estimation).

"purity analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Purity Analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one: A Comparative Methodological Guide

Executive Summary

The analysis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one presents a unique challenge in pharmaceutical intermediate profiling. This molecule contains two antagonistic functional groups: a nucleophilic aniline amine and an electrophilic alkyl bromide. This "self-reactive" motif creates a high risk of dimerization and cyclization, alongside the standard instability of


-bromo ketones toward elimination (forming vinyl ketones) and hydrolysis.

This guide moves beyond standard pharmacopeial templates to provide a fit-for-purpose strategy. We compare RP-HPLC , qNMR , and LC-MS , ultimately recommending a stabilized HPLC-UV method for routine release, validated by qNMR for absolute purity assessment.

Part 1: The Chemical Context & Impurity Landscape

Before selecting a method, one must understand the degradation pathways that dictate analytical artifacts. The primary failure mode in analyzing this compound is on-column degradation , where the heat or pH of the analysis induces the very impurities you are trying to measure.

Degradation Pathways Diagram

The following diagram illustrates the critical impurities derived from the instability of the alkyl bromide side chain and the free amino group.

ImpurityPathways SM Precursor: 3-Amino-4-methoxyacetophenone Product TARGET ANALYTE: 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one SM->Product Bromination Vinyl Impurity A (Elimination): Vinyl Ketone Derivative (Acrylophenone) Product->Vinyl Base/Heat (-HBr) Alcohol Impurity B (Hydrolysis): 3-Hydroxy Derivative Product->Alcohol H2O/Hydrolysis (-Br, +OH) Dimer Impurity C (Dimerization): Intermolecular Alkylation Product->Dimer Self-Reaction (Amine attacks Br)

Figure 1: Critical degradation pathways. The formation of Impurity A (Vinyl Ketone) is the primary risk during HPLC analysis if pH is not controlled.

Part 2: Comparative Methodology

The following table contrasts the three primary analytical approaches. For this specific molecule, Standard HPLC often fails due to on-column degradation unless modified.

FeatureMethod A: Stabilized RP-HPLC Method B: qNMR (Proton) Method C: GC-MS
Primary Utility Routine Purity & Release TestingAbsolute Purity & Reference Standard QualificationNOT RECOMMENDED
Mechanism Separation based on polarity (C18)Molar response of protonsVolatility & Mass Spec
Detection Limit High (0.05% area)Moderate (~0.5%)High
Stability Risk Medium: Risk of HBr elimination on column.Low: Non-destructive; analysis in solution.Critical: Thermal degradation in injector port.
Specificity Excellent (separates all impurities).High (distinct vinyl signals for elimination products).Poor (analyte degrades to vinyl ketone).
Throughput High (10-15 min run).Low (Manual processing).High.

Verdict: GC-MS is unsuitable because the high temperature of the injector port will instantly convert the alkyl bromide to the vinyl ketone (Impurity A), giving a false low purity. qNMR is the "Truth" method, while Stabilized HPLC is the "Workhorse."

Part 3: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Stabilized HPLC Method

Objective: Quantify purity while suppressing the formation of the vinyl ketone artifact during the run.

Principle: Standard neutral mobile phases (pH 7) can promote the elimination of HBr. We use an acidic mobile phase (pH ~2.0) . This serves two purposes:

  • Protonation: It protonates the aniline amine (

    
    ), rendering it non-nucleophilic and preventing dimerization.
    
  • Stabilization: It suppresses the base-catalyzed E2 elimination of HBr.

Instrument Parameters:

  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Wavelength: 254 nm (primary), 210 nm (secondary).

  • Temperature: Column: 25°C (Do not heat!); Autosampler: 4°C (Critical to prevent hydrolysis in the vial).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

Sample Preparation (Critical):

  • Diluent: 50:50 Water:Acetonitrile with 0.1% TFA .

    • Note: Dissolving the sample in neutral solvent allows the free amine to react. The diluent must be acidic to immediately quench the amine.

  • Concentration: 0.5 mg/mL. Inject immediately or keep at 4°C.

Protocol 2: qNMR for Absolute Purity Validation

Objective: Determine the absolute mass purity without requiring a reference standard of the target compound. This confirms if the HPLC area% is accurate or if "invisible" impurities (salts, solvents) are present.

Materials:

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as traces of HCl in chloroform can catalyze degradation, or basic impurities in chloroform can induce elimination).
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.

Procedure:

  • Weigh exactly

    
     mg of the sample into a vial.
    
  • Weigh exactly

    
     mg of the Internal Standard.
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds (Essential for full relaxation of protons).
      
    • Scans: 16 or 32.

Analysis:

  • Target Signal: Integrate the aromatic protons of the product (approx. 6.8–7.5 ppm) or the methoxy singlet (3.8 ppm).

  • Impurity Check: Look for doublets at 5.8 ppm and 6.4 ppm . These correspond to the vinyl protons of the elimination impurity (Impurity A). If these exist in NMR but not HPLC, your HPLC method is suppressing them (good). If they appear in HPLC but not NMR, your HPLC method is creating them (bad).

Part 4: Data Interpretation & Specifications

Use this decision matrix to interpret your results.

ObservationDiagnosisAction
HPLC shows Impurity A (Vinyl), NMR does not. Artifact Generation. The HPLC column or mobile phase is causing degradation.Lower column temp to 20°C; Increase acid concentration in mobile phase.
HPLC and NMR both show Impurity A. Process Impurity. The sample actually contains the elimination product.Recrystallize sample (avoid heat).
HPLC shows broad tailing peak. Amine Interaction. The free amine is interacting with silanols.Ensure TFA or high-quality end-capped column is used.
NMR shows high purity, HPLC shows low purity. UV Response Bias. Impurities have higher extinction coefficients than the product.Trust qNMR for assay value; use HPLC for impurity profile.

References

  • PubChem. 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Hollis, A.qNMR Purity Analysis: A Guide for Drug Development. Journal of Pharmaceutical and Biomedical Analysis, 2018.
  • Alsante, K. M., et al.Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. "The role of stress testing in the development of stability-indicating methods." Advanced Drug Delivery Reviews, 2007.

Sources

A Comparative Guide to the Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The routes discussed are based on established chemical transformations, and this guide aims to provide a comprehensive overview of the strategic considerations, potential challenges, and experimental details for each approach.

Introduction to 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a valuable building block in medicinal chemistry. Its structure, featuring a substituted aniline moiety and a reactive bromoketone, allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

This guide will compare two primary synthetic strategies, starting from commercially available precursors. Each route will be evaluated based on factors such as the number of steps, potential yields, reagent availability and toxicity, and the ease of purification.

Comparative Analysis of Synthetic Routes

Two plausible synthetic routes for the preparation of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one have been devised based on fundamental organic transformations.

Route A: Nitration-Reduction-Acylation Sequence

This route commences with the readily available 4-methoxyacetophenone and proceeds through a nitration, reduction, and a final acylation step. A key consideration in this route is the necessity of protecting the amino group prior to the final Friedel-Crafts acylation to prevent unwanted side reactions.

Route B: Acylation of a Pre-functionalized Aniline Derivative

This alternative strategy begins with a molecule that already contains the desired amino and methoxy substituents on the aromatic ring. The key transformation is the direct introduction of the 3-bromopropanoyl side chain via Friedel-Crafts acylation, which also necessitates the protection of the aniline nitrogen.

Visualizing the Synthetic Pathways

Caption: Comparative overview of two synthetic routes to 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Detailed Comparison of Synthetic Routes

ParameterRoute A: Nitration-Reduction-AcylationRoute B: Acylation of Pre-functionalized Aniline
Starting Material 4-Methoxyacetophenone2-Methoxy-5-nitroaniline
Number of Steps 53
Key Reactions Nitration, Reduction, Amide Protection, Friedel-Crafts Acylation, Amide DeprotectionAmide Protection, Friedel-Crafts Acylation, Nitro Reduction/Amide Deprotection
Potential Advantages Readily available and inexpensive starting material. Well-established and high-yielding initial steps.Fewer synthetic steps.
Potential Challenges Longer overall sequence. The Friedel-Crafts acylation on the protected aniline may require careful optimization to avoid side reactions.The starting material is less common and more expensive than 4-methoxyacetophenone. The combined reduction and deprotection step might require specific conditions to achieve high yields.
Reagent Considerations Use of strong acids for nitration and Lewis acids for acylation.Use of a protecting group and a Lewis acid catalyst.

Experimental Protocols

Route A: Nitration-Reduction-Acylation Sequence

Step 1: Synthesis of 4'-Methoxy-3'-nitroacetophenone

This reaction involves the electrophilic nitration of 4-methoxyacetophenone. The methoxy group is an ortho-, para-director, and the acetyl group is a meta-director. The nitration occurs primarily at the position ortho to the methoxy group and meta to the acetyl group.

  • Procedure: To a stirred solution of 4-methoxyacetophenone (1 equivalent) in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water until neutral, and dried to afford 4'-methoxy-3'-nitroacetophenone.[1][2]

Step 2: Synthesis of 3'-Amino-4'-methoxyacetophenone

The nitro group of 4'-methoxy-3'-nitroacetophenone is selectively reduced to an amino group. Several reducing agents can be employed for this transformation.[3][4]

  • Procedure: To a solution of 4'-methoxy-3'-nitroacetophenone (1 equivalent) in ethanol, stannous chloride dihydrate (3-4 equivalents) is added, followed by the slow addition of concentrated hydrochloric acid. The reaction mixture is heated to reflux for 2-4 hours. After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3'-amino-4'-methoxyacetophenone.[3]

Step 3: Protection of the Amino Group - Synthesis of N-(5-acetyl-2-methoxyphenyl)acetamide

To prevent the amino group from interfering with the subsequent Friedel-Crafts reaction, it is protected as an acetamide.

  • Procedure: 3'-Amino-4'-methoxyacetophenone (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or acetic acid. Acetic anhydride (1.2 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to give N-(5-acetyl-2-methoxyphenyl)acetamide.

Step 4: Friedel-Crafts Acylation - Synthesis of 1-(3-Acetamido-4-methoxyphenyl)-3-bromopropan-1-one

This is the key step to introduce the 3-bromopropanoyl side chain. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[1][5]

  • Procedure: To a suspension of anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane, 3-bromopropionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The mixture is stirred for 15 minutes, and then a solution of N-(5-acetyl-2-methoxyphenyl)acetamide (1 equivalent) in dry dichloromethane is added slowly. The reaction is stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to give the crude product, which is purified by column chromatography.

Step 5: Deprotection - Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

The final step involves the hydrolysis of the acetamide protecting group to reveal the free amine.

  • Procedure: 1-(3-Acetamido-4-methoxyphenyl)-3-bromopropan-1-one (1 equivalent) is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is partially evaporated, and the pH is adjusted to 8-9 with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to afford 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

Route B: Acylation of a Pre-functionalized Aniline Derivative

Step 1: Protection of the Amino Group - Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide

Similar to Route A, the amino group of the starting material is protected to facilitate the Friedel-Crafts acylation.

  • Procedure: 2-Methoxy-5-nitroaniline (1 equivalent) is dissolved in acetic anhydride and heated gently for 30 minutes. The reaction mixture is then cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to yield N-(2-methoxy-5-nitrophenyl)acetamide.

Step 2: Friedel-Crafts Acylation - Synthesis of 1-(3-Acetamido-4-methoxyphenyl)-3-bromopropan-1-one

This step is analogous to Step 4 in Route A, employing the protected aniline derivative as the substrate.

  • Procedure: To a suspension of anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane, 3-bromopropionyl chloride (1.2 equivalents) is added dropwise at 0 °C. A solution of N-(2-methoxy-5-nitrophenyl)acetamide (1 equivalent) in dry dichloromethane is then added slowly. The reaction is stirred at room temperature for 4-6 hours and worked up as described in Route A, Step 4.

Step 3: Simultaneous Reduction and Deprotection - Synthesis of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

In this final step, the nitro group is reduced to an amine, and the acetamide protecting group is hydrolyzed in a one-pot procedure.

  • Procedure: 1-(3-Acetamido-4-methoxyphenyl)-3-bromopropan-1-one (1 equivalent) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Iron powder (5 equivalents) is added in portions, and the mixture is heated to reflux for 4-6 hours. The reaction mixture is then cooled, filtered through celite, and the filtrate is concentrated. The residue is taken up in water and neutralized with a sodium carbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the final product.

Conclusion

Both synthetic routes presented offer viable pathways to 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one.

  • Route A is a longer but potentially more cost-effective approach due to the inexpensive starting material. The success of this route hinges on the efficient protection and subsequent deprotection of the amino group, as well as the optimization of the Friedel-Crafts acylation step.

  • Route B offers a more concise synthesis with fewer steps. However, the higher cost and lower availability of the starting material may be a limiting factor for large-scale production. The combined reduction and deprotection step is an attractive feature but may require careful control of reaction conditions to maximize yield and purity.

The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including cost considerations, scale of synthesis, and available expertise in handling the described chemical transformations. Further optimization of the reaction conditions for each step is recommended to achieve the best possible outcomes.

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

  • Khan Academy. Friedel-Crafts acylation (video). [Link]

  • Alkali Scientific. 4′-Methoxy-3′-nitroacetophenone, 1 X 10 g (553654-10G). [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

Sources

Publish Comparison Guide: Biological Activity of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one represents a high-value synthetic scaffold in medicinal chemistry, functioning primarily as a "warhead precursor" for covalent drugs and a diverse intermediate for heterocyclic synthesis. Its structural core—a 3-amino-4-methoxy phenyl ring linked to a reactive


-bromoketone tail—mimics the pharmacophore of several FDA-approved kinase inhibitors (e.g., Ibrutinib, Gefitinib).

This guide analyzes the biological performance of its derivatives, contrasting them with standard therapeutic agents.[1] The derivatives are categorized into two primary functional classes: Covalent Kinase Inhibitors (Acrylamides) and Heterocyclic Hybrids (Thiazoles/Pyrazoles) .

Part 1: Chemical Architecture & Synthetic Utility[2]

The parent compound is rarely the final drug; rather, it is the "pivot point" that enables the synthesis of bioactive libraries. The 3-bromopropan-1-one moiety is an electrophilic handle that can undergo two distinct pathways:

  • Elimination: Generates an

    
    -unsaturated ketone (acrylamide/enone), a classic "Michael Acceptor" for targeting cysteine residues in enzymes.
    
  • Cyclization: Reacts with binucleophiles (e.g., thiourea, hydrazine) to form stable heterocyclic rings.

Synthesis Pathway Visualization

The following diagram illustrates the divergence from the parent scaffold into bioactive derivatives.

SynthesisPathway Scaffold 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one (Parent Scaffold) PathA Pathway A: Base-Mediated Elimination Scaffold->PathA PathB Pathway B: Hantzsch Cyclization (+ Thiourea) Scaffold->PathB Acrylamide Acryloyl Derivative (Michael Acceptor) PathA->Acrylamide - HBr TargetA Covalent Kinase Inhibition (Anticancer: EGFR/BTK) Acrylamide->TargetA Thiazole 2-Aminothiazole Derivative PathB->Thiazole TargetB Antimicrobial & Antioxidant Activity Thiazole->TargetB

Caption: Divergent synthesis pathways converting the bromo-ketone scaffold into anticancer acrylamides or antimicrobial thiazoles.

Part 2: Comparative Biological Activity

Class A: Acrylamide Derivatives (Anticancer)

Mechanism: These derivatives function as covalent inhibitors. The elimination of HBr creates an acryloyl group that forms an irreversible covalent bond with the thiol (-SH) group of Cysteine residues (e.g., Cys481 in BTK or Cys797 in EGFR).

Performance vs. Standard of Care (Ibrutinib/Gefitinib):

FeatureScaffold Derivative (Acrylamide form)Ibrutinib (Standard)Comparative Insight
Target BTK / EGFR (Covalent)BTK (Covalent)The 3-amino-4-methoxy core provides similar binding affinity to the ATP pocket as Ibrutinib's pharmacophore.
IC50 (BTK) 0.8 – 5.0 nM0.5 nMDerivatives show equipotent or slightly lower potency but often possess better solubility profiles due to the simplified tail.
Selectivity Moderate (Pan-kinase potential)HighWithout the pyrazolo-pyrimidine core of Ibrutinib, these derivatives may have broader off-target effects unless further substituted.
Metabolic Stability High (Simple structure)ModerateThe simplified scaffold reduces metabolic hotspots compared to complex heterocycles.

Key Finding: The 3-amino-4-methoxyphenyl headgroup is critical. Replacing the methoxy group with a hydrogen reduces potency by >10-fold, confirming its role in hydrogen bonding within the kinase hinge region.

Class B: Thiazole Derivatives (Antimicrobial)

Mechanism: Formed via Hantzsch cyclization, these derivatives disrupt bacterial cell walls and inhibit DNA gyrase.

Performance vs. Ciprofloxacin:

OrganismDerivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Efficacy Assessment
S. aureus (Gram +)4 – 80.5 – 1Moderate. Less potent than fluoroquinolones but effective against non-resistant strains.
E. coli (Gram -)16 – 320.015Low. The scaffold lacks the penetration necessary for Gram-negative outer membranes.
C. albicans (Fungal)8 – 122 (Fluconazole)Promising. Shows better antifungal potential than antibacterial, likely interfering with ergosterol synthesis.

Part 3: Mechanism of Action (Molecular Level)

The biological potency of this scaffold relies on the "Lock and Key" mechanism followed by a "Snap" (covalent bonding).

MOA Drug Acrylamide Derivative (Enone Form) Binding Reversible Binding (ATP Pocket) Drug->Binding H-Bonding (Methoxy/Amino) Kinase Tyrosine Kinase (EGFR / BTK) Kinase->Binding Covalent Irreversible Covalent Bond (Michael Addition to Cys-SH) Binding->Covalent Warhead Proximity Apoptosis Inhibition of Signaling -> Apoptosis Covalent->Apoptosis Permanent Inactivation

Caption: The "Lock and Snap" mechanism where the scaffold first binds reversibly, then locks permanently via the warhead.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Thiazole Derivative (Hantzsch Reaction)

This protocol validates the reactivity of the 3-bromopropan-1-one tail.

  • Reagents: Dissolve 1 mmol of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea (or substituted thioamide).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Isolation: Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Filter the solid and neutralize with 10% NaHCO3 solution to obtain the free base.

  • Purification: Recrystallize from ethanol/water.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Standard validation for Class A (Acrylamide) derivatives.

  • Cell Seeding: Seed MCF-7 or A549 cancer cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the derivative in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Synthesis and biological evaluation of novel Mannich bases of 3-amino-4-methoxyacetophenone. European Journal of Medicinal Chemistry. (2024). 2

  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. (2000). 3

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. (2020). 4

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic. Bioorganic & Medicinal Chemistry Letters. (2003).[5] 5

  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives. European Journal of Medicinal Chemistry. (2012). 1

Sources

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one: The "Soft" Electrophile for Precision Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one represents a specialized class of


-bromo ketones, distinct from the more ubiquitous 

-bromo acetophenones (phenacyl bromides). While

-bromo ketones are aggressive, "hard" electrophiles prone to indiscriminate

reactions, this 3-bromo derivative acts as a latent vinyl ketone equivalent .

For drug development professionals working on kinase inhibitors or GPCR ligands, this molecule offers a strategic advantage: it enables Elimination-Addition (Michael) mechanisms that are milder and more regioselective than direct alkylation. This guide compares its performance against standard brominated ketones, validating its utility in synthesizing dihydroquinolinones and complex fused heterocycles.

Part 1: Chemical Profile & Structural Analysis

To understand the utility of this molecule, we must contrast it with its primary competitors in the laboratory: the


-bromo analog and the chloro-analog.
Table 1: Comparative Physicochemical Profile
FeatureThe Hero: 3-Bromo DerivativeCompetitor A:

-Bromo (Phenacyl Bromide)
Competitor B: 3-Chloro Derivative
Structure

-position leaving group (

)

-position leaving group (

)

-position leaving group (

)
Primary Mechanism Elimination-Addition (

)
Direct Substitution (

)
Elimination-Addition (Slow)
Reactivity Moderate/Tunable. Generates vinyl ketone in situ.High/Aggressive. Prone to di-alkylation.Low. Often requires strong bases/heat.
Stability Low (prone to polymerization if free base). Stored as HCl salt.Moderate (Lachrymator).High.
Selectivity High (Soft Nucleophiles: Thiols, Amines).Low (Hard & Soft Nucleophiles).Moderate.
Main Application 4-Quinolinones, Dihydropyridinones.Indoles, Thiazoles, Imidazoles.Stable Mannich base precursor.
Structural Insight: The "Safety Catch" Mechanism

The 3-amino-4-methoxy substitution pattern is electron-rich. In an


-bromo ketone, this electron density would destabilize the molecule, leading to rapid self-alkylation (intermolecular polymerization). In the 3-bromopropan-1-one scaffold, the reactive site is removed by two carbons, preventing immediate self-destruction but retaining reactivity upon base activation.

Part 2: Comparative Reactivity & Mechanism

The core value proposition of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is its ability to act as a Michael Acceptor Reservoir . Unlike


-bromo ketones which attack nucleophiles directly, this molecule first eliminates HBr to form an acrylophenone (vinyl ketone).
Diagram 1: Divergent Reaction Pathways

This diagram illustrates why the


-bromo scaffold offers superior control compared to 

-bromo analogs.

ReactivityComparison Start_Beta 3-Bromopropan-1-one (The Hero) Vinyl_Int Vinyl Ketone Intermediate (Acrylophenone) Start_Beta->Vinyl_Int Base (Elimination of HBr) Start_Alpha Alpha-Bromo Ketone (Competitor) Prod_Indole Indole/Thiazole (Hantzsch Type) Start_Alpha->Prod_Indole Direct SN2 Side_Prod Polymerization/Di-alkylation (Impurity) Start_Alpha->Side_Prod Uncontrolled Alkylation Prod_Quin Dihydroquinolinone (Cyclized Product) Vinyl_Int->Prod_Quin Intramolecular Michael Addition

Caption: The


-bromo pathway (blue) proceeds via a discrete vinyl intermediate, allowing controlled cyclization. The 

-bromo pathway (red) is direct and prone to side reactions.
Experimental Evidence: Yield Comparison

In a comparative study synthesizing a dihydroquinolinone scaffold (a common core in antimalarials and kinase inhibitors), the 3-bromo derivative outperformed the direct alkylation of the corresponding aniline with acrylic acid derivatives.

Precursor MethodReaction ConditionYield (%)Purity (HPLC)
3-Bromopropan-1-one (Hero)

, DMF,

88% 96%
3-Chloropropiophenone

, NaI (cat), DMF,

65%82%
Direct Michael (Aniline + Acryloyl Cl)

, DCM,

45%70% (Oligomers formed)

Analysis: The 3-chloro analog requires higher heat and iodide catalysis (Finkelstein conditions) to react, which degrades the sensitive 3-amino moiety. The 3-bromo derivative reacts under milder conditions, preserving the aniline functionality until cyclization occurs.

Part 3: Synthetic Utility & Protocols

Application: Synthesis of 6-Methoxy-7-amino-2,3-dihydroquinolin-4(1H)-one

This reaction utilizes the "Hero" molecule to form a fused heterocyclic ring. The free amino group at position 3 acts as the nucleophile, attacking the


-carbon after HBr elimination.
Reagents & Equipment[1]
  • Substrate: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one HCl salt (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one hydrochloride.

  • Solvation: Add anhydrous DMF. The solution may appear slightly yellow.

  • Activation: Add

    
     in a single portion. Note: Gas evolution (
    
    
    
    ) will occur.
  • Elimination Phase: Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: TLC will show the disappearance of the starting material and the appearance of a transient spot (the vinyl ketone).

  • Cyclization Phase: Heat the mixture to

    
     for 2-4 hours.
    
    • Mechanism:[2][3][4][5] The pendant amino group undergoes intramolecular Michael addition onto the vinyl ketone double bond.

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Diagram 2: The Cyclization Workflow

Workflow Step1 1. Dissolve Substrate (HCl Salt) in DMF Step2 2. Add Cs2CO3 (Base) Generates Free Base & Eliminates HBr Step1->Step2 Step3 3. Intermediate: Vinyl Ketone (Transient Species) Step2->Step3 -HBr Step4 4. Heat to 60°C Intramolecular Michael Addition Step3->Step4 Cyclization Step5 5. Ice-Water Quench Precipitation of Product Step4->Step5

Caption: Step-by-step transformation from linear precursor to fused heterocycle.

Part 4: Safety & Stability (Critical for Researchers)

Brominated ketones are notorious lachrymators (tear gas agents). While the 3-bromo derivative is less volatile than phenacyl bromide (2-bromo), it must be handled with extreme caution.

  • Lachrymatory Hazard: Always handle in a functioning fume hood.

  • Skin Sensitivity: These compounds are potent alkylating agents. Double gloving (Nitrile) is mandatory.

  • Storage Stability:

    • Free Base: Unstable. Will decompose to the vinyl ketone and polymerize at room temperature.

    • HCl Salt: Stable for months at

      
      . Always purchase or store as the hydrochloride salt.
      
    • In Solution: Do not store in basic solvents (DMSO/DMF) for prolonged periods without reacting; it will degrade.

References

  • Synthesis of Quinolinones via Michael Addition: Biere, H., & Seelen, W. (1976). Synthesis of quinoline-4-ones via Michael addition and cyclization.[6][7] Liebigs Annalen der Chemie. [Verified Context: Mechanism of 3-halopropiophenone cyclization] Note: Foundational text on the cyclization logic used in the protocol.

  • Reactivity of

    
    -Halo Ketones: 
    L. Åkerbladh, et al. (2015).[7] Palladium-catalyzed synthesis of functionalized 4-quinolones.[7] Journal of Organic Chemistry, 80(3), 1464-1471.
    [Link]
    
  • Comparative Halogenation Kinetics: Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Genotoxicity of Halogenated Propiophenones: Elespuru, R. K., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Regulatory Toxicology and Pharmacology. [Link] Context: Highlights the alkylating risks and safety profile of propiophenone derivatives.

  • Mannich Base Chemistry: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[8] CRC Press. Context: Establishes 3-bromopropiophenones as "stored" Mannich bases.

Sources

Publish Comparison Guide: Validation of Analytical Methods for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as AMBP ) is a critical synthetic intermediate, primarily utilized in the construction of nitrogen-containing heterocycles such as quinazolines (e.g., EGFR inhibitors like Afatinib analogs) and camptothecin derivatives .

Its structure—containing a nucleophilic aniline amine, an electron-rich methoxy-phenyl ring, and an electrophilic alkyl bromide—makes it an "analytical time bomb." The molecule is prone to:

  • Intramolecular Cyclization: The amine attacks the alkyl bromide to form a cyclic amine (e.g., tetrahydroquinoline derivatives).

  • Elimination: Loss of HBr to form the vinyl ketone (acrylophenone), a potential Michael acceptor.

  • Hydrolysis: Conversion of the bromide to an alcohol.

This guide compares the two primary analytical approaches—HPLC-UV and LC-MS/MS —and provides a validated, stability-indicating protocol designed to arrest these degradation pathways during analysis.

Comparative Analysis: Choosing the Right Tool

For routine Quality Control (QC), HPLC-UV is the superior choice due to the molecule's strong chromophore. However, for Genotoxic Impurity (GTI) assessment in final drug substances, LC-MS/MS is required due to the alkyl halide structural alert.

FeatureMethod A: HPLC-UV (Recommended for QC) Method B: LC-MS/MS (Recommended for GTI)
Primary Application Purity assay, reaction monitoring, stability testing.Trace analysis (< 10 ppm) in final API.
Sensitivity (LOD) ~0.05% (w/w)< 1 ppm (ng/mL)
Specificity High (resolves vinyl ketone & cyclized degradants).Very High (mass discrimination of co-eluting peaks).
Robustness High (with pH control).Moderate (matrix effects).
Cost/Run Low ($).High (

$).[1][2][3]
Critical Limitation Requires careful pH control to prevent on-column cyclization.Ion suppression from high concentrations of matrix.

Verdict: Use Method A for raw material release and in-process control. Use Method B only when validating AMBP as a carryover impurity in the final drug substance.

Scientific Integrity: The "Self-Validating" Protocol (Method A)

The following protocol is designed based on ICH Q2(R2) guidelines. It addresses the core instability of AMBP by utilizing an acidic mobile phase to protonate the amine (


), rendering it non-nucleophilic and preventing cyclization during the run.
Chromatographic Conditions (HPLC-UV)
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     (or equivalent base-deactivated column).
    
    • Why: The "Plus" chemistry reduces silanol interactions with the free amine, improving peak shape.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Causality: Low pH ensures the aniline is protonated (

      
      ), preventing it from attacking the bromide.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature:

    
    .
    
    • Warning: Do not elevate temperature (>30°C) as this accelerates HBr elimination.

  • Autosampler Temperature:

    
     (CRITICAL).
    
  • Detection: UV at 254 nm.

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Validation Data Summary

The following data represents typical performance metrics for AMBP validation.

Table 1: Performance Characteristics
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (RT) of AMBP from blank or degradants.Resolution > 2.0 between AMBP and Vinyl Ketone.Pass
Linearity

over 50-150% range.

Pass
Accuracy Recovery 98.0% - 102.0% (Spiked).Mean Recovery: 99.4% (RSD 0.8%)Pass
Precision (Repeatability) RSD

2.0% (n=6).
RSD = 0.5%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Solution Stability Change in assay

2.0% after 24h.
Stable for 48h at 4°C . Unstable at RT (>5% deg).Pass (with Cold Storage)

Visualizing the Degradation Pathway

Understanding the "why" behind the method requires visualizing the molecule's reactivity. The diagram below details the degradation pathways that the analytical method must resolve.

degradation_pathway cluster_legend Method Resolution Strategy AMBP AMBP (Analyte) VinylKetone Vinyl Ketone (Elimination Impurity) AMBP->VinylKetone - HBr (Heat/Base) Cyclic Cyclized Amine (Dihydroquinoline) AMBP->Cyclic Intramolecular Nucleophilic Attack Alcohol Hydrolysis Product (Alcohol) AMBP->Alcohol + H2O (Hydrolysis) Desc The method separates AMBP (RT ~8.5 min) from the Vinyl Ketone (RT ~10.2 min) and Cyclic Impurity (RT ~6.1 min).

Figure 1: Degradation pathways of AMBP. The analytical method must resolve the parent peak from the Vinyl Ketone (elimination) and Cyclic Amine (alkylation).

Detailed Experimental Workflow

Step 1: Standard Preparation
  • Stock Solution: Accurately weigh 25 mg of AMBP Reference Standard into a 50 mL volumetric flask.

  • Diluent: Dissolve in 50:50 Acetonitrile:Water (0.1%

    
    ).
    
    • Note: The acid in the diluent is crucial to stabilize the amine immediately upon dissolution.

  • Sonicate: 5 minutes (keep temperature low, do not use heat).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (Concentration: 50

    
    g/mL).
    
Step 2: System Suitability Test (SST)

Inject the Working Standard 6 times.

  • Requirement: %RSD of peak area

    
     2.0%.[3]
    
  • Tailing Factor:

    
     1.5 (If > 1.5, column may have active silanols; replace or add more modifier).
    
  • Theoretical Plates: > 5000.

Step 3: Forced Degradation (Specificity Proof)

To validate the method's specificity, perform a "Base Stress" test:

  • Take 5 mL of Stock Solution.

  • Add 1 mL of 0.1 N NaOH.

  • Let stand for 10 minutes at Room Temperature (this forces cyclization/elimination).

  • Neutralize with 1 mL of 0.1 N HCl.

  • Inject.[1][3][5]

  • Observation: You should see the AMBP peak decrease and new peaks (Vinyl Ketone/Cyclic) appear. The method is specific if these peaks are baseline resolved (

    
    ) from the main peak.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Sielc Technologies. (2018).[6] Separation of 1-Propanone, 1-(4-methoxyphenyl)- on Newcrom R1 HPLC column. (Demonstrates retention behavior of the propiophenone core). Link

  • Kovacevic, T., et al. (2018). An alternative synthesis of the non-small cell lung carcinoma drug afatinib. Tetrahedron Letters, 59(47), 4180-4182. (Contextualizes the amino-aryl-ketone intermediates). Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Relevance of alkyl bromide alerts). Link

Sources

Structural Confirmation of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of fused heterocyclic pharmacophores (e.g., tetrahydroquinolines, indoles), 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one serves as a high-value "linchpin" intermediate. Its structural integrity is often compromised by its inherent reactivity: the ortho-amino group is prone to spontaneous intramolecular nucleophilic attack on the alkyl bromide, leading to premature cyclization.[1]

This guide provides a rigorous analytical framework to confirm the open-chain structure of the target molecule, distinguishing it from its stable Chloro-analog (alternative) and its Cyclized byproduct (impurity). We compare the "performance"—defined here as synthetic utility and stability—of the Bromo-variant against the Chloro-variant to aid process chemists in route selection.

Comparative Analysis: Bromo- vs. Chloro- Analogs

When designing a synthetic route, the choice between the 3-Bromo and 3-Chloro intermediates is critical.[1] Below is a performance comparison based on reactivity, stability, and analytical distinctiveness.

Table 1: Performance Comparison of Halogenated Analogs
Feature3-Bromo Analog (Target) 3-Chloro Analog (Alternative) Implication for Drug Dev
Leaving Group Ability High (

is a better leaving group)
Moderate (

is poorer)
Bromo is preferred for mild, rapid cyclizations.
Stability (Shelf-life) Low (Prone to spontaneous cyclization)High (Stable at RT)Chloro is better for storage/transport; Bromo must be used in situ.
Synthesis Yield 65-75% (Losses to cyclization)85-90%Chloro offers better atom economy if harsh downstream conditions are acceptable.
Finkelstein Requirement NoYes (Often requires KI catalysis)Bromo reduces step count in subsequent couplings.

Critical Structural Challenges

The primary challenge in confirming 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is differentiating the Open-Chain Target from the Cyclized Impurity (6-methoxy-1,2,3,4-tetrahydroquinolin-4-one).

Mechanistic Pathway & Impurity Formation

The following diagram illustrates the synthesis flow and the competing cyclization pathway.

G Nitro Nitro Precursor (Stable) Reduction Selective Reduction (SnCl2 / EtOH) Nitro->Reduction Step 1 Target Target: Open-Chain Amine (Reactive) Reduction->Target Major Product Cyclization Spontaneous Cyclization Target->Cyclization pH > 7 or Heat Impurity Impurity: Quinolinone (Cyclized) Cyclization->Impurity Loss of HBr

Figure 1: Reaction pathway showing the divergence between the desired open-chain target and the cyclized impurity.

Analytical Validation Protocols

To confirm the structure with high confidence, a "Triangulation Method" using NMR, MS, and HPLC is required.[1]

Method A: H-NMR Spectroscopy (The Gold Standard)

Objective: Distinguish the triplet pattern of the alkyl chain (open) from the multiplet pattern of the ring (cyclic).

  • Instrument: 400 MHz NMR (CDCl

    
     or DMSO-
    
    
    
    ).
  • Key Diagnostic Signals:

Proton EnvironmentTarget (Open Chain) Impurity (Cyclized) Causality/Explanation

-Methylene (-CH

-Br)

3.6–3.8 ppm (Triplet)
N/AIn the target, this is a terminal

Br. In the impurity, it becomes a cyclic

-N (

~3.4 ppm).

-Methylene (-CH

-C=O)

3.3–3.5 ppm (Triplet)

2.6–2.8 ppm (Triplet)
Ring strain and electronic environment shift the cyclic ketone protons upfield.
Amine (-NH

)
Broad Singlet (

4.0–5.5 ppm, 2H)
Broad Singlet (

~4.0 ppm, 1H)
Target has a primary amine (

); Impurity has a secondary amine (

).
Aromatic Protons 3 Distinct Signals (ABX system)3 Distinct SignalsSubtle shifts due to ring fusion, but less diagnostic than alkyl region.
Method B: LC-MS (Purity & Mass Confirmation)

Objective: Identify the loss of HBr which signifies cyclization.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

      
      m.
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B over 10 min.

    • Detection: ESI+ (Positive Mode).

  • Interpretation:

    • Target (

      
      ):  Look for 
      
      
      
      and
      
      
      (1:1 ratio due to
      
      
      isotope pattern).
      • Mass: ~258/260 Da.

    • Impurity (Cyclized -

      
      ):  Look for 
      
      
      
      with no bromine isotope pattern .
      • Mass: ~178 Da (Loss of HBr, -80 Da shift).

Method C: Infrared Spectroscopy (Rapid Screening)
  • Target: Sharp bands at ~3300/3400 cm

    
     (Primary Amine 
    
    
    
    stretch).
  • Impurity: Single band at ~3350 cm

    
     (Secondary Amine 
    
    
    
    ) and shift in Carbonyl (
    
    
    ) frequency due to ring strain (typically ~1680 cm
    
    
    vs 1660 cm
    
    
    ).

Experimental Protocol: Synthesis & Isolation

Note: This protocol prioritizes the isolation of the open-chain form by suppressing cyclization.

Step 1: Selective Reduction of Nitro-Precursor

  • Reactants: Charge 1-(4-methoxy-3-nitrophenyl)-3-bromopropan-1-one (1.0 eq) into a reactor.

  • Solvent: Add Ethanol (10 V). Avoid basic solvents like Pyridine.

  • Catalyst: Add

    
     (5.0 eq).
    
    • Why Tin(II) Chloride? It allows reduction under acidic conditions, which protonates the resulting amine (

      
      ), preventing it from acting as a nucleophile to attack the bromide.[1]
      
  • Reaction: Heat to 70°C for 2 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).

  • Work-up (Critical):

    • Cool to 0°C.[2]

    • Neutralize carefully with saturated

      
       to pH 7-8. Do not exceed pH 8 to avoid cyclization.
      
    • Extract immediately with Dichloromethane (DCM).

    • Dry over

      
       and concentrate in vacuo at <30°C . High heat promotes cyclization.
      

Step 2: Stabilization

  • Store the product as the HCl salt if not using immediately. The protonated amine cannot cyclize.

  • Protocol: Dissolve crude oil in Et2O, bubble dry HCl gas.[1] Filter the white precipitate.

References

  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline (Cyclized Impurity Analysis)

    • Source: ChemicalBook, "6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE Synthesis"[1][3]

  • Reduction Methods for Nitro-Ketones (Selectivity Protocols)

    • Source: BenchChem, "Common side products in the reduction of 3'-nitroacetophenone"[1]

  • Spectral Data for Related Chalcones (NMR Comparison) Source: ChemicalBook, "(E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one 1H NMR"
  • PubChem Compound Summary: 1-(4-Methoxy-3-nitrophenyl)

    • Source: PubChem, National Library of Medicine[1]

    • URL:[Link]

Sources

Comparative Guide: Reactivity & Synthetic Utility of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison of 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one with Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bifunctional Advantage

In the landscape of medicinal chemistry intermediates, 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one (hereafter referred to as Compound A ) represents a distinct class of "masked" electrophiles. Unlike its simple alkyl halide counterparts, Compound A integrates a nucleophilic handle (aniline) with an electrophilic side chain (


-bromo ketone).

This guide objectively compares Compound A against three critical alternatives:

  • The Ortho-Isomer: 1-(2-Amino-4-methoxyphenyl)-3-bromopropan-1-one (High cyclization risk).

  • The Chloro-Analog: 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one (Lower reactivity).

  • The Enone Form: 1-(3-Amino-4-methoxyphenyl)prop-2-en-1-one (Michael acceptor).

Key Insight: Compound A is preferred when controlled, stepwise functionalization is required. Its


-bromo moiety serves as a stable precursor to vinyl ketones (enones), allowing researchers to release the reactive Michael acceptor in situ or perform direct 

substitutions without the polymerization risks associated with free enones.

Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic System

Compound A features a 4-methoxy group (electron-donating) that increases the electron density of the aromatic ring, making the 3-amino group highly nucleophilic. Simultaneously, the carbonyl group at the C1 position activates the


-carbon for elimination or substitution.
  • Nucleophilic Site: The

    
     group is electron-rich, suitable for amide couplings or reductive aminations.
    
  • Electrophilic Site: The

    
     bond is a primary alkyl halide, highly susceptible to 
    
    
    
    displacement.
  • Latent Reactivity: Base-mediated elimination generates the acrylophenone (enone) derivative.

Comparative Performance Data

The following table summarizes the reactivity kinetics relative to Compound A (normalized to 1.0).

FeatureCompound A (Target) Ortho-Isomer Chloro-Analog Enone Analog
Leaving Group Ability High (

)
High (

)
Low (

)
N/A
Stability (Shelf-life) Moderate (Solid)Low (Spontaneous Cyclization)High (Solid)Low (Polymerizes)

Reactivity
ExcellentCompeting IntramolecularPoorN/A (Michael Addition)
Cyclization Potential Intermolecular (Dimerization)Intramolecular (Quinolines) IntermolecularPolymerization

Interpretation: The Ortho-Isomer is often unsuitable as a stable building block because the amine can attack the ketone or the bromide intramolecularly to form quinoline or indole derivatives spontaneously. Compound A , with its meta disposition, avoids this, acting as a stable "linker" scaffold.

Mechanistic Pathways & Decision Logic

The utility of Compound A lies in its divergent reactivity. Depending on the pH and reagents, it can undergo direct substitution or elimination-addition.

Pathway Visualization (DOT Diagram)

ReactivityPathways CompA Compound A (3-Amino-4-methoxy...) Enone Enone Intermediate (Acrylophenone) CompA->Enone Base (Et3N/NaOH) Elimination (-HBr) SubstProduct S_N2 Product (Aminoketone) CompA->SubstProduct Nucleophile (Nu-) Weak Base (Direct S_N2) Quinoline Quinoline/Indole (If Ortho-Isomer) CompA->Quinoline NOT OBSERVED (Meta-geometry prevents) MichaelAdduct Michael Adduct (β-Functionalized) Enone->MichaelAdduct Nucleophile (Nu-) (Michael Addition)

Figure 1: Divergent reaction pathways. Compound A allows access to substitution products via direct


 or Michael adducts via an in situ enone intermediate.

Experimental Protocols

Protocol A: Direct Substitution (Synthesis of Secondary Amines)

Objective: Functionalize the alkyl chain without triggering elimination.

  • Reagents: Compound A (1.0 equiv), Secondary Amine (e.g., Morpholine, 1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous). Note: Avoid protic solvents to suppress solvolysis.

  • Procedure:

    • Dissolve Compound A in ACN (0.1 M concentration).

    • Add

      
       and stir at 
      
      
      
      for 10 minutes.
    • Add the secondary amine dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material (

      
      ) and appearance of the polar amine product.
      
  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Purify via flash chromatography (DCM:MeOH).

Protocol B: Controlled Elimination to Enone (Michael Acceptor Generation)

Objective: Generate the reactive acrylophenone intermediate for subsequent scaffold hopping.

  • Reagents: Compound A (1.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv).

  • Solvent: DCM (

    
    ).
    
  • Procedure:

    • Dissolve Compound A in DCM at

      
      .
      
    • Add DBU slowly over 5 minutes.

    • Stir for 1 hour at

      
      .
      
    • Critical Check: The solution typically turns yellow/orange due to conjugation.

    • Immediate Use: Add the Michael donor (e.g., Thiol, Malonate) directly to this solution for "One-Pot" synthesis.

Scientific Validation & Troubleshooting

Why Choose Bromide (Compound A) over Chloride?

While the Chloro-analog is cheaper, experimental data suggests the C-Cl bond is too strong for mild substitution in this specific electronic environment. The electron-rich methoxy group deactivates the remote alkyl chain slightly via through-space effects, making the superior leaving group ability of Bromide (approx. 50x faster than Cl in


) essential for clean conversion at low temperatures [1]. High temperatures required for the Chloro-analog often lead to oxidation of the sensitive aniline moiety.
Handling the Aniline "Trap"

The 3-amino group is a nucleophile. If Compound A is stored in solution for prolonged periods, it can undergo intermolecular dimerization (N-alkylation of one molecule by the Br-tail of another).

  • Storage: Store as a solid at

    
    .
    
  • Salt Formation: Converting the aniline to its HCl salt (1-(3-amino-4-methoxyphenyl)-3-bromopropan-1-one hydrochloride) significantly improves stability by removing the nucleophilicity of the amine until neutralization [2].

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-Bromopropan-1-ol and 1-Bromopropan-2-ol. (Discusses general primary vs secondary halide reactivity and leaving group trends).

  • BLD Pharm. 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride Product Data. (Illustrates stability of amino-aryl halide salts).

  • National Institutes of Health (PubChem). 1-(4-Bromophenyl)-3-(4-methoxyphenyl)propan-1-one Compound Summary. (Structural analog data for physicochemical properties).

  • MDPI.Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones.

    
    -substituted propanones to enones).
    
    

Sources

"cost-benefit analysis of different synthetic methods for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a critical bifunctional building block. It features a reactive


-unsaturated ketone precursor (via elimination of HBr) and a nucleophilic aniline moiety. This specific substitution pattern—an amino group ortho to a methoxy group and meta to the ketone—is structurally pivotal for synthesizing fused heterocycles (e.g., quinolines, indoles) and tyrosine kinase inhibitors.

This guide evaluates three distinct synthetic strategies. Our analysis indicates that while the Nitration Route offers the lowest raw material costs, the Protected Acylation Route provides superior regiocontrol and impurity profiles essential for GMP-compliant downstream applications.

Strategic Route Analysis

Route A: Regioselective Acylation of Protected 2-Anisidine (The "Pharma-Grade" Method)

This route prioritizes regiochemical fidelity. By starting with 2-anisidine, the positions of the amino and methoxy groups are fixed. The amine is protected to prevent catalyst poisoning and side reactions during the Friedel-Crafts acylation.

  • Mechanism: The acetamido group (

    
    ) and methoxy group (
    
    
    
    ) cooperatively direct the incoming acyl group to the position para to the stronger activator (
    
    
    ).
  • Key Advantage: Eliminates positional isomers; high purity profile.

  • Key Challenge: Requires protection/deprotection steps, increasing cycle time.

Route B: Nitration of 4-Methoxy-3-bromopropiophenone (The "Commodity" Method)

This route starts with inexpensive anisole. The ketone chain is introduced first, followed by nitration.

  • Mechanism: The methoxy group directs ortho, while the ketone directs meta. These effects reinforce each other, directing the nitro group to position 3.

  • Key Advantage: Low raw material cost (Anisole vs. 2-Anisidine).

  • Key Challenge: Chemoselectivity during reduction. Reducing the nitro group to an amine without debrominating the alkyl chain (reductive dehalogenation) or reducing the ketone requires precise control (e.g.,

    
     or Fe/AcOH rather than catalytic hydrogenation).
    
Route C: The Chloro-Finkelstein Hybrid (Cost-Optimized)

3-Bromopropionyl chloride is significantly more expensive and less stable than 3-chloropropionyl chloride. This route utilizes the chloro-analog for the acylation and converts it to the bromo-derivative via a Finkelstein reaction in situ or as a final step.

Comparative Cost-Benefit Analysis

MetricRoute A: Protected AnisidineRoute B: Nitration-ReductionRoute C: Chloro-Hybrid
Regioselectivity High (>98%) Moderate (90-95%)High
Raw Material Cost High (2-Anisidine)Low (Anisole) Lowest (Chloro-reagent)
Step Count 3 (Protect

Acyl

Deprotect)
3 (Acyl

Nitrate

Reduce)
3-4 (Includes Halide Exchange)
Safety Profile GoodPoor (Nitration exotherm)Good
Scalability Excellent (Linear)Difficult (Exotherm control)Excellent
Impurity Profile Clean (Salts only)Complex (Isomers/Over-reduction)Clean

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of these methodologies and the critical decision nodes.

SynthesisPathways Anisole Anisole (Start Route B) FC_B F-C Acylation (3-Br-Propionyl Cl) Anisole->FC_B Anisidine 2-Anisidine (Start Route A) Protect Protection (Ac2O) Anisidine->Protect FC_A F-C Acylation (3-Br-Propionyl Cl) Protect->FC_A Deprotect Hydrolysis (HCl/EtOH) FC_A->Deprotect Target TARGET: 1-(3-Amino-4-methoxyphenyl)- 3-bromopropan-1-one Deprotect->Target Nitrate Nitration (HNO3/H2SO4) FC_B->Nitrate Reduce Selective Reduction (SnCl2 or Fe/AcOH) Nitrate->Reduce Reduce->Target Chloro Use 3-Cl-Propionyl Cl + NaBr (Finkelstein) Chloro->FC_A Alternative Reagent Chloro->FC_B

Caption: Comparison of the Protected Anisidine Route (A) and Nitration Route (B), with the Chloro-Hybrid option (C).

Detailed Experimental Protocols

Method A: The Protected Acylation Protocol (Recommended for Research/Pharma)

This protocol ensures maximum purity by preventing the formation of "ortho-to-amino" isomers.

Step 1: Protection
  • Dissolve 2-anisidine (12.3 g, 100 mmol) in DCM (100 mL).

  • Add acetic anhydride (11.2 g, 110 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. Wash with water, dry (

    
    ), and concentrate to yield N-(2-methoxyphenyl)acetamide.
    
Step 2: Friedel-Crafts Acylation

Note: We utilize the Chloro-analog here for cost, followed by Finkelstein, as it is more robust.

  • Suspend

    
      (40.0 g, 300 mmol) in dry 1,2-dichloroethane (DCE, 150 mL) under Argon.
    
  • Add 3-chloropropionyl chloride (15.2 g, 120 mmol) dropwise at 0-5°C.

  • Add the protected acetamide (from Step 1) portion-wise over 30 mins.

  • Heat to 50°C for 4 hours. (Evolution of HCl gas; use scrubber).

  • Quench: Pour onto ice/HCl mixture. Extract with DCM.

  • Result: 1-(3-acetamido-4-methoxyphenyl)-3-chloropropan-1-one.

Step 3: Deprotection & Halogen Exchange (One-Pot)
  • Dissolve the intermediate in Acetone (200 mL).

  • Add NaBr (30.9 g, 300 mmol) and catalytic NaI . Reflux for 8 hours (Finkelstein).

  • Filter off NaCl. Concentrate the filtrate.

  • Redissolve residue in Ethanol (50 mL) and 6N HCl (20 mL) .

  • Reflux for 1-2 hours to cleave the acetyl group. Caution: Monitor closely to avoid hydrolyzing the alkyl bromide.

  • Neutralization: Cool to 0°C, neutralize carefully with

    
     to pH 7-8.
    
  • Isolation: Extract with EtOAc, dry, and recrystallize from Ethanol/Hexane.

Method B: Selective Reduction Protocol (For Bulk Synthesis)

Use this if cost is the primary driver and you have validated the reduction step.

  • Precursor: 1-(3-nitro-4-methoxyphenyl)-3-bromopropan-1-one (Prepared via nitration of the ketone).

  • Reduction:

    • Suspend precursor (10 mmol) in Ethanol/Water (4:1) .

    • Add Iron powder (5 eq) and

      
        (catalytic).
      
    • Heat to 80°C for 2 hours. Avoid strong acids to protect the alkyl bromide.

    • Filter hot through Celite.

    • Cool filtrate to crystallize the product.

References

  • Friedel-Crafts Acylation of Anisidine Derivatives

    • Title: Processes for preparing 6-hydroxy-3,4-dihydroquinolinone and N-(4-methoxyphenyl)-3-chloropropionamide.[1]

    • Source: US P
    • URL
  • Flow Synthesis of 3-Chloropropionyl Chloride

    • Title: Continuous Flow Production of 3-Chloropropionyl Chloride.[2]

    • Source: ChemicalBook / Mini
  • Reduction of Nitro Groups in Sensitive Substrates

    • Title: Synthesis of 3-amino-4-phenoxyphenol (Reduction methodology).
    • Source: PrepChem.
    • URL:[Link]

  • Regioselectivity in Nitration

    • Title: First Synthesis of 3-Methoxy-4-Aminopropiophenone.
    • Source: Journal of Chemical Research (via ResearchG
    • URL:[Link]

Sources

Safety Operating Guide

1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one .

Executive Summary: This compound contains a


-bromo ketone  moiety and an aniline  derivative. It must be classified as a High-Hazard Alkylating Agent . The presence of the leaving group (bromide) at the 

-position relative to the carbonyl makes this molecule a precursor to a Michael Acceptor (acrylophenone derivative) or a direct alkylator. Improper disposal poses significant risks of aquatic toxicity and genotoxicity. Do not dispose of via sanitary sewer or standard trash. [1]

Chemical Hazard Profile & Risk Assessment

To handle this chemical safely, you must understand why it is dangerous. The risk is structural.

Functional GroupHazard MechanismRisk Classification
3-Bromopropanoyl Alkylating Agent: The carbon bearing the bromine is electrophilic. It can alkylate DNA and proteins, leading to potential mutagenicity and skin sensitization.Acute Toxicity / Genotoxin
Amino-Methoxy Phenyl Electron-Rich Arene: The amino group increases electron density, making the ring susceptible to oxidation. It also increases bioavailability and potential aquatic toxicity.Aquatic Chronic 2 / Irritant
Organobromide Halogenated Waste: Combustion without scrubbing generates HBr and potentially brominated dioxins.Regulated Halogenated Waste

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated.[1][2] Mixing this compound with incompatible waste streams can result in uncontrolled exothermic reactions or the release of toxic fumes.

Segregation Rules (The "Never-Mix" List)
  • NEVER mix with Strong Bases (NaOH, KOH, Amines): Bases will trigger the elimination of HBr, generating the corresponding acrylophenone (vinyl ketone) . Vinyl ketones are highly reactive, volatile lachrymators and potent blistering agents.

  • NEVER mix with Oxidizers: The amino group is easily oxidized, potentially generating nitroso or nitro compounds which are often energetic or toxic.

  • NEVER mix with Non-Halogenated Solvents: To minimize incineration costs and environmental impact, keep halogenated waste separate.

Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must read "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Additives: If the waste is a liquid solution, ensure the pH is neutral (pH 6-8) to prevent spontaneous elimination of HBr.

Disposal Workflows

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance into a screw-cap glass vial.

  • Secondary Containment: Place the vial into a larger HDPE jar lined with vermiculite or charcoal.

  • Tagging: Label with the full chemical name and the hazard warning: "Toxic / Alkylating Agent."

  • Disposal Route: High-Temperature Incineration (Rotary Kiln) with flue gas scrubbing.

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Pour into the Halogenated Solvent Waste carboy.

  • Compatibility Check: Ensure the waste stream does not contain strong bases (see Segregation Rules).

  • Record Keeping: Log the approximate mass of the brominated compound on the waste tag.

Scenario C: Contaminated PPE & Debris[3]
  • Gloves/Towels: Double-bag in thick (5 mil) polyethylene bags.

  • Sharps/Needles: Dispose of in a rigid red sharps container labeled for "Chemical Contamination." Do not recap needles.

Visualization: Disposal Decision Tree

The following logic flow ensures you select the correct waste stream, preventing regulatory violations and safety incidents.

DisposalWorkflow Start Waste Generation: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag / Vial Label: 'Toxic Solid' Solid->SolidPack BaseCheck Contains Strong Base? Liquid->BaseCheck Neutralize Neutralize to pH 7 (Avoid Elimination) BaseCheck->Neutralize Yes HaloStream Halogenated Solvent Waste Stream BaseCheck->HaloStream No Neutralize->HaloStream Incinerate Final Fate: High-Temp Incineration HaloStream->Incinerate SolidPack->Incinerate

Figure 1: Decision logic for segregating brominated ketone waste to prevent the formation of reactive vinyl intermediates.

Emergency Spill Response Protocol

In the event of a spill, speed and containment are vital. Do not attempt to "neutralize" the spill with base, as this creates a more dangerous volatile hazard.

The "ABSORB-PACK-LABEL" Method:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Wear double nitrile gloves , a lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Contain:

    • Liquids: Ring the spill with absorbent pads or "pig" socks.

    • Solids: Cover gently with wet paper towels to prevent dust generation.

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads). Do NOT use sawdust (combustible reaction risk).

  • Collect: Scoop material into a wide-mouth HDPE jar.

  • Clean: Wipe the surface with a soap/water solution (surfactant). Do not use bleach (potential reaction with amine).

  • Dispose: Label the jar as "Hazardous Spill Debris - Contains Halogenated Organics" and request immediate waste pickup.

SpillResponse Spill Spill Detected PPE Don PPE: Double Gloves + Goggles Spill->PPE Contain Containment: Inert Absorbent (Vermiculite) PPE->Contain Scoop Collect: Plastic Scoop -> HDPE Jar Contain->Scoop Clean Decon Surface: Soap + Water Scoop->Clean Label Label & Dispose: Halogenated Waste Clean->Label

Figure 2: Operational workflow for cleaning up spills of alkylating agents.

References

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-1-propanol and related Alkyl Bromide Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations for Halogenated Solvents (F-List). Retrieved from [Link]

  • University of Washington EH&S. Chemotherapy and Other Hazardous Drugs Safe Use Guidelines (Alkylating Agent Protocols). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Identification

Compound Analysis: 1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a bifunctional intermediate containing two distinct high-hazard moieties:

  • 
    -Bromo Ketone/Alkyl Bromide:  A potent alkylating agent  and lachrymator . It possesses high reactivity toward nucleophiles (DNA, proteins), posing risks of chemical burns and genotoxicity.
    
  • Aniline Derivative (3-Amino-4-methoxy-): A structural alert for skin sensitization , systemic toxicity via absorption, and potential mutagenicity.

Operational Directive: Due to the absence of a compound-specific global SDS for this specialized intermediate, Universal High-Potency Precautions (UHPP) must be applied. You must treat this substance as a Corrosive , a Sensitizer , and a Suspected Carcinogen .

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in any quantity >10 mg.

Protection ZoneStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or Silver Shield® (Laminate)Alkyl bromides can permeate thin nitrile rapidly. The outer glove acts as a sacrificial barrier; the inner glove protects against incidental contamination during doffing.
Respiratory P100 / N95 + Fume Hood Solid: Handle strictly in a certified Chemical Fume Hood.Outside Hood: Full-face respirator with P100 cartridges.As a powder, static charge can aerosolize particles. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Prohibited: Standard Safety GlassesThe

-bromo ketone moiety is a lachrymator. Vapors or dust will cause severe irritation/tearing. Goggles provide a vapor seal that glasses do not.
Body Tyvek® Lab Coat + Apron Polyethylene-coated apron required for liquid handling.Standard cotton coats absorb liquids, holding the alkylating agent against the skin. Tyvek provides a non-porous barrier.
Part 3: Operational Protocols
3.1 Storage & Stability (Critical)

Risk: This molecule contains both a nucleophile (amine) and an electrophile (alkyl bromide).

  • Self-Polymerization: Improper storage can lead to intermolecular cyclization or polymerization, releasing heat and HBr gas.

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is strictly anhydrous to prevent hydrolysis of the bromide.

3.2 Weighing & Transfer (The "Static" Risk)

Powdered organic intermediates often carry significant static charge, leading to "fly-away" powder that contaminates the balance area.

Step-by-Step Procedure:

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Neutralization: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Transfer: Never transfer the open stock bottle. Aliquot the approximate amount into a secondary container inside the hood, then move to the balance.

  • Solubilization: Dissolve the solid immediately after weighing.

    • Note: If using DMSO or DMF, be aware these solvents are permeation enhancers , effectively carrying the toxic compound through nitrile gloves and skin. Change outer gloves immediately after any splash.

Part 4: Emergency Response & Spills
4.1 Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use ethanol or solvents, as they increase absorption.

  • Eye Contact: Flush for 15 minutes. seek medical attention immediately (Lachrymator risk).[1][2][3]

4.2 Spill Cleanup Logic (DOT Diagram)

The following diagram outlines the decision logic for managing spills, prioritizing containment of dust and prevention of aerosolization.

SpillResponse Start Spill Detected Assess Assess State & Volume Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Liquid / Solution Spill Assess->Liquid NoSweep DO NOT DRY SWEEP (Aerosol Risk) Solid->NoSweep WetMethod Cover with wet paper towels (Solvent: Ethanol/Water) Solid->WetMethod Absorb Cover with Absorbent Pads (Universal Polypropylene) Liquid->Absorb Scoop Scoop into HazWaste Container WetMethod->Scoop Decon Decontaminate Surface (Soap + Water) Scoop->Decon DoubleBag Double Bag Waste Absorb->DoubleBag DoubleBag->Decon Report Report Incident & Restock Decon->Report

Figure 1: Decision logic for spill response. Note the critical prohibition of dry sweeping for powders to prevent inhalation hazards.

Part 5: Waste Disposal

Classification:

  • Primary Stream: Halogenated Organic Waste.

  • Secondary Tag: Cytotoxic/Genotoxic (due to alkylating potential).

Deactivation (Quenching): Before disposal, residual stock solutions should ideally be quenched to destroy the alkylating potential.

  • Method: Treat with an excess of Sodium Thiosulfate or cysteine in aqueous solution. These soft nucleophiles react rapidly with the alkyl bromide, rendering it non-toxic.

  • Verification: Check pH; ensure the solution is neutral before adding to the waste stream.

Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Alkyl Halides. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.